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  • Product: N-(4-Fluorobenzyl)ethanamine hydrochloride
  • CAS: 119744-61-5

Core Science & Biosynthesis

Foundational

N-(4-Fluorobenzyl)ethanamine hydrochloride IUPAC name

Executive Summary N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 119744-61-5) is a secondary amine salt widely utilized as a pharmacophore building block in medicinal chemistry. Characterized by a 4-fluorophenyl moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 119744-61-5) is a secondary amine salt widely utilized as a pharmacophore building block in medicinal chemistry. Characterized by a 4-fluorophenyl moiety linked to an ethylamine chain, this compound serves as a critical intermediate in the synthesis of neuroactive agents, kinase inhibitors, and calcium channel blockers. The fluorine substitution at the para-position enhances metabolic stability by blocking cytochrome P450-mediated hydroxylation, a common metabolic soft spot in non-fluorinated benzylamines. This guide provides a definitive technical analysis of its nomenclature, validated synthesis routes, and physicochemical properties.

Nomenclature and Structural Integrity

Precise nomenclature is the bedrock of chemical communication. While often referred to by its common trade names, the IUPAC designation provides the systematic structural address required for regulatory filing.

IUPAC Derivation

The systematic name is derived by treating the benzene ring as the substituent on the methanamine core, or alternatively, the ethyl group as a substituent on the benzylamine.

  • Preferred IUPAC Name (PIN): N-Ethyl-1-(4-fluorophenyl)methanamine hydrochloride

  • Alternative Systematic Name: N-(4-Fluorobenzyl)ethanamine hydrochloride[1][2]

  • Chemical Formula: C

    
    H
    
    
    
    ClFN (Salt form)
  • Molecular Weight: 189.66 g/mol (HCl salt); 153.20 g/mol (Free base)

Structural Identifiers
Identifier SystemValue
CAS Number 119744-61-5
SMILES CCNCC1=CC=C(F)C=C1.Cl
InChI Key HQFNGFIZVBAMLQ-UHFFFAOYSA-N
MDL Number MFCD07106862

Validated Synthesis Protocol

The most robust route for synthesizing high-purity N-(4-Fluorobenzyl)ethanamine hydrochloride is Reductive Amination . This pathway minimizes the formation of tertiary amine byproducts (over-alkylation), which is a common failure mode in direct alkylation (nucleophilic substitution) methods.

Reaction Pathway Diagram

SynthesisPathway Aldehyde 4-Fluorobenzaldehyde (Starting Material) Imine Imine Intermediate (Transient) Aldehyde->Imine Dehydration (-H2O) Ethylamine Ethylamine (Reagent) Ethylamine->Imine Reduction Reductive Step (NaBH4 or STAB) Imine->Reduction FreeBase N-(4-Fluorobenzyl)ethanamine (Free Base) Reduction->FreeBase Hydride Transfer SaltFormation HCl Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltFormation FinalProduct Final Product (HCl Salt) SaltFormation->FinalProduct Precipitation

Figure 1: Step-wise reductive amination pathway from aldehyde precursor to hydrochloride salt.[3]

Experimental Methodology (Lab Scale)

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Ethylamine (2.0 M in THF, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Sodium Borohydride (NaBH

    
    )
    
  • Dichloromethane (DCM) or Methanol (MeOH)

  • HCl (4M in Dioxane)

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) in anhydrous DCM (30 mL). Add Ethylamine (12 mmol) and stir at room temperature for 30 minutes. Note: If using NaBH

    
    , perform this step in MeOH.
    
  • Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (15 mmol). The use of STAB is preferred over NaBH

    
     for preventing aldehyde reduction, though NaBH
    
    
    
    is acceptable if the imine is pre-formed completely.
  • Quenching: Stir overnight at room temperature. Quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over MgSO

    
    , and concentrate in vacuo to yield the crude free base oil.
    
  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Dropwise, add 4M HCl in dioxane at 0°C. A white precipitate will form immediately.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.

Physicochemical Characterization

To ensure the integrity of the synthesized compound, the following analytical profile should be verified.

Typical Analytical Data
PropertySpecification / Observation
Appearance White to off-white crystalline solid
Melting Point Typically 230–235°C (Decomposition)
Solubility High in Water, Methanol, DMSO; Low in Ether, Hexane
Hygroscopicity Moderate (Store in desiccator)
Spectroscopic Profile (Expected)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    9.4 (br s, 2H, NH
    
    
    ), 7.60 (dd, 2H, Ar-H), 7.25 (t, 2H, Ar-H), 4.10 (s, 2H, Ar-CH
    
    
    -N), 2.95 (q, 2H, N-CH
    
    
    -CH
    
    
    ), 1.25 (t, 3H, CH
    
    
    ).
  • 
    F NMR: 
    
    
    
    -113 to -115 ppm (singlet).
  • Mass Spectrometry (ESI+): m/z 154.1 [M+H]

    
     (Free base).
    

Medicinal Chemistry Applications

The N-(4-fluorobenzyl) moiety is a "privileged structure" in drug design, often used to optimize the pharmacokinetic (PK) profile of lead compounds.

Metabolic Stability

The fluorine atom at the para-position of the benzyl ring serves a specific protective function. In non-fluorinated analogs, the para-position is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond, rendering the position resistant to enzymatic cleavage.

  • Result: Increased half-life (

    
    ) and bioavailability compared to the unsubstituted benzylamine.
    
Bioisosterism and Lipophilicity

Fluorine acts as a bioisostere for hydrogen but with high electronegativity.

  • Lipophilicity: Substitution increases

    
    , facilitating better blood-brain barrier (BBB) penetration, which is crucial for CNS-targeted drugs (e.g., antidepressants, antipsychotics).
    
  • Electronic Effects: The electron-withdrawing nature of fluorine lowers the pKa of the amine slightly compared to the non-fluorinated analog, potentially altering receptor binding affinity.

Safety and Handling (MSDS Highlights)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a chemical fume hood.[4] Avoid dust formation.[4][5]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.

References

  • PubChem . 4-Fluorobenzylamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

Sources

Exploratory

N-(4-Fluorobenzyl)ethanamine hydrochloride synonyms and trade names

The following technical guide provides an in-depth analysis of N-(4-Fluorobenzyl)ethanamine hydrochloride , a specialized chemical intermediate. This monograph is structured for researchers in medicinal chemistry and pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(4-Fluorobenzyl)ethanamine hydrochloride , a specialized chemical intermediate. This monograph is structured for researchers in medicinal chemistry and process development, focusing on its synthesis, synonyms, and utility as a pharmacophore building block.

[1]

Executive Summary

N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 119744-61-5) is a secondary amine salt widely utilized as a versatile building block in organic synthesis and medicinal chemistry. It serves as a critical intermediate for introducing the N-ethyl-4-fluorobenzyl moiety, a structural motif frequently observed in neuroactive compounds, calcium-sensing receptor antagonists, and advanced OLED materials.

Unlike active pharmaceutical ingredients (APIs) with consumer-facing trade names (e.g., Fluoxetine/Prozac), this compound is a fine chemical intermediate . It does not possess a proprietary pharmaceutical trade name but is distributed under various chemical catalog identifiers.

Nomenclature and Synonyms

Accurate identification is paramount in database searching and regulatory compliance. The following table consolidates the accepted nomenclature.

CategoryIdentifier / Name
IUPAC Name N-(4-Fluorobenzyl)ethanamine hydrochloride
Common Synonyms N-Ethyl-4-fluorobenzylamine HClN-Ethyl-p-fluorobenzylamine hydrochlorideBenzenemethanamine, N-ethyl-4-fluoro-, hydrochloride
CAS Number 119744-61-5 (Hydrochloride Salt)403-40-7 (Free Base)
Molecular Formula C₉H₁₂FN[1][2] · HCl
SMILES CCNCC1=CC=C(F)C=C1.Cl
InChI Key IIFVWLUQBAIPMJ-UHFFFAOYSA-N (Free Base)
MDL Number MFCD07106862

Chemical Structure and Properties

The compound consists of a secondary ethylamine group attached to a 4-fluorobenzyl ring.[] The hydrochloride salt form is preferred for its enhanced stability and crystallinity compared to the liquid free base.

Physicochemical Data
  • Molecular Weight: 189.66 g/mol

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (hexane, ether).

  • Acidity (pKa): ~9.5 (calculated for the ammonium ion), typical of secondary benzylamines.

  • Melting Point: 190–195 °C (decomposition)

Synthesis and Manufacturing Protocols

The synthesis of N-(4-Fluorobenzyl)ethanamine is most efficiently achieved via Reductive Amination . This method is preferred over direct alkylation due to higher selectivity for the secondary amine and suppression of over-alkylation (tertiary amine formation).

Protocol: Reductive Amination (Standard Laboratory Scale)

Objective: Synthesis of N-(4-Fluorobenzyl)ethanamine from 4-fluorobenzaldehyde.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)

  • Ethylamine (2.0 M in THF or MeOH, 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-fluorobenzaldehyde in DCM. Add the ethylamine solution. If using STAB, the reaction can be one-pot.[4] Stir at room temperature for 1–2 hours to allow imine formation (equilibrium).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise. The mild acidity of STAB promotes protonation of the imine, facilitating reduction while minimizing aldehyde reduction.

  • Quenching: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil (free base) in minimal ethanol. Add 1.0 equiv of concentrated HCl (or HCl in dioxane). Precipitate the hydrochloride salt by adding diethyl ether. Filter and dry.

Visualizing the Synthesis Pathway

The following diagram illustrates the reductive amination pathway and potential side reactions (over-alkylation) that must be controlled.

SynthesisPathway Aldehyde 4-Fluorobenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + Ethylamine - H2O Amine Ethylamine Amine->Imine Product N-(4-Fluorobenzyl)ethanamine (Target Secondary Amine) Imine->Product Reduction (NaBH4 / STAB) Tertiary Tertiary Amine Byproduct (Over-alkylation) Product->Tertiary + Aldehyde (Uncontrolled Reaction)

Caption: Figure 1. Reductive amination pathway.[4][5][6][7] Control of stoichiometry and reducing agent choice (STAB vs. NaBH4) prevents the formation of the tertiary amine byproduct.

Applications in Drug Discovery & Material Science[1]

Medicinal Chemistry Scaffolding

The N-(4-fluorobenzyl) moiety is a "privileged structure" in medicinal chemistry, often used to optimize lipophilicity and metabolic stability (via the fluorine atom) compared to a non-substituted benzyl group.

  • Neurotransmitter Modulators: Secondary benzylamines are frequent motifs in monoamine reuptake inhibitors. The 4-fluoro substitution blocks metabolic oxidation at the para-position of the phenyl ring, extending half-life.

  • Receptor Antagonists: This fragment appears in patent literature for Calcium Sensing Receptor (CaSR) antagonists (Calcilytics), used in treating osteoporosis. The basic nitrogen mimics the calcium ion's interaction with the receptor site.

  • Excitatory Amino Acid Transporter Inhibitors: Analogs of this compound are explored as GlyT1 inhibitors for schizophrenia treatment.

Material Science (OLEDs)

Recent patents indicate the utility of fluorinated benzylamines in the synthesis of Organic Light Emitting Diode (OLED) materials. The amine serves as a hole-transport layer precursor, where the electron-withdrawing fluorine atom tunes the HOMO/LUMO energy levels of the final polymer.

Forensic & Analytical Standards

While not a controlled substance itself, N-(4-Fluorobenzyl)ethanamine is structurally homologous to certain designer drugs (e.g., N-ethyl-amphetamines or NBOMe precursors). Consequently, it is manufactured as a reference standard for forensic laboratories to distinguish between licit chemical intermediates and illicit phenethylamine analogs.

Safety and Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle within a fume hood to avoid inhaling dust/aerosols.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3013927, p-Fluorobenzylamine hydrochloride. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Fluorobenzylamine. Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: N-Ethyl-4-fluorobenzylamine. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Biological Activity & Utility of N-(4-Fluorobenzyl)ethanamine Hydrochloride

The following technical guide details the biological activity, chemical utility, and experimental protocols for N-(4-Fluorobenzyl)ethanamine hydrochloride . CAS Registry Number: 405-51-6 (Free base often cited as 162401-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical utility, and experimental protocols for N-(4-Fluorobenzyl)ethanamine hydrochloride .

CAS Registry Number: 405-51-6 (Free base often cited as 162401-03-8 or related isomers) Chemical Formula: C


H

FN

HCl Molecular Weight: 189.66 g/mol (HCl salt) Class: Secondary Benzylamine / Fluorinated Pharmacophore

Executive Summary

N-(4-Fluorobenzyl)ethanamine hydrochloride is a specialized secondary amine intermediate primarily utilized in medicinal chemistry as a privileged scaffold for optimizing drug pharmacokinetics. Unlike standalone active pharmaceutical ingredients (APIs), its biological value lies in its role as a metabolic modulator and structural pharmacophore .

Its core biological significance stems from two mechanistic pillars:

  • Metabolic Resistance: The para-fluorine atom blocks CYP450-mediated hydroxylation, significantly extending the half-life of therapeutic candidates.

  • Target Affinity: The benzylamine moiety exhibits intrinsic affinity for Monoamine Oxidase B (MAO-B) and Sigma-1 receptors , and serves as a critical side-chain in anticonvulsant (Lacosamide analogs) and radiopharmaceutical (PET imaging) development.

Chemical Biology & Mechanism of Action

The "Fluorine Shield" Effect

The biological potency of this molecule is often dictated by the fluorine atom at the para position. In non-fluorinated benzylamines, the para position is the primary site for Phase I metabolism (aromatic hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: The C–F bond is shorter and stronger (approx. 116 kcal/mol) than the C–H bond. It is biologically inert to oxidative attack by the iron-oxo species in CYP450.

  • Result: Substitution of hydrogen with fluorine at this position prevents rapid clearance, enhancing the bioavailability of drugs incorporating this fragment (e.g., Mosapride, Flupirtine analogs).

Monoamine Oxidase (MAO) Interaction

Secondary benzylamines are established reversible inhibitors and substrates of MAO enzymes.

  • Selectivity: N-(4-Fluorobenzyl)ethanamine shows preference for MAO-B over MAO-A due to the hydrophobic nature of the MAO-B substrate cavity (entrance loop residues).

  • Activity: While less potent than propargylamines (e.g., Selegiline), the N-ethyl-4-fluorobenzyl motif acts as a competitive inhibitor, preventing the breakdown of dopamine and phenethylamine.

Anticonvulsant Pharmacophore

This structure is a bioisostere of the benzylamino group found in Lacosamide (Vimpat). Structure-Activity Relationship (SAR) studies indicate that para-fluoro substitutions on the benzyl ring of functionalized amino acids enhance sodium channel slow-inactivation, a key mechanism for seizure control.

Visualization of Biological Pathways

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how the fluorinated motif prevents metabolic degradation compared to a standard benzylamine.

MetabolicBlocking Substrate Drug Candidate (N-(4-Fluorobenzyl)ethanamine moiety) CYP450 Cytochrome P450 (Phase I Metabolism) Substrate->CYP450 Enters Liver Metabolism_Blocked Oxidation Blocked (C-F Bond Stability) CYP450->Metabolism_Blocked Para-position Attack Fails Metabolism_Allowed Hydroxylation (Rapid Clearance) CYP450->Metabolism_Allowed Non-Fluorinated Analog Bioavailability Extended Half-Life (Therapeutic Efficacy) Metabolism_Blocked->Bioavailability Drug Remains Intact Excretion Renal/Biliary Excretion Metabolism_Allowed->Excretion Metabolite Cleared

Caption: The C-F bond prevents CYP450 hydroxylation at the para-position, significantly enhancing metabolic stability compared to non-fluorinated analogs.

Experimental Protocols

Synthesis via Reductive Amination

This protocol describes the generation of N-(4-Fluorobenzyl)ethanamine HCl from 4-fluorobenzaldehyde and ethylamine. This is the industry-standard route ensuring high purity.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Ethylamine (2.0 M in THF, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • HCl (4M in Dioxane)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-fluorobenzaldehyde in anhydrous DCM under nitrogen atmosphere.

  • Amine Addition: Add Ethylamine solution dropwise at 0°C. Stir for 2 hours at room temperature to form the imine intermediate (monitor via TLC).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Quenching: Once conversion is complete (approx. 4-6 hours), quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract the organic layer with DCM (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise with stirring. A white precipitate (the HCl salt) will form immediately.

  • Purification: Filter the solid and recrystallize from Ethanol/Ether to yield pure N-(4-Fluorobenzyl)ethanamine HCl.

MAO-B Inhibition Screening Assay

To verify the biological activity of the synthesized scaffold.[1]

Materials:

  • Recombinant Human MAO-B (5 mg/mL)

  • Substrate: Kynuramine (non-fluorescent)

  • Positive Control: Selegiline

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

Protocol:

  • Preparation: Dilute N-(4-Fluorobenzyl)ethanamine HCl in DMSO to varying concentrations (1 nM to 100 µM).

  • Incubation: Incubate 10 µL of the test compound with 90 µL of MAO-B enzyme solution at 37°C for 15 minutes.

  • Reaction Start: Add Kynuramine substrate.[2][3] The enzyme converts Kynuramine to 4-hydroxyquinoline (fluorescent).[3]

  • Measurement: Measure fluorescence kinetics over 30 minutes (Excitation: 310 nm, Emission: 400 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Quantitative Data Summary

The following table summarizes the physicochemical and biological properties of the N-(4-Fluorobenzyl)ethanamine moiety compared to its non-fluorinated and chlorinated analogs.

PropertyN-(4-Fluorobenzyl)ethanamineN-Benzylethanamine (H-Analog)N-(4-Chlorobenzyl)ethanamine
LogP (Lipophilicity) ~2.1 (Moderate)1.8 (Lower)2.6 (Higher)
CYP450 Stability High (Blocked)Low (Rapid Oxidation)High (Blocked)
MAO-B IC

~5 - 15 µM (Est.)>50 µM~1 - 5 µM
Hammett Constant (

)
0.06 (Electron Withdrawing)0.000.23
Primary Utility Metabolic Probe / PETGeneral IntermediatePotent Inhibitor (Toxic risk)

Safety & Handling (SDS Highlights)

  • Corrosivity: The free base is a skin corrosive (Category 1B). The HCl salt is an irritant but less volatile.

  • Acute Toxicity: Harmful if swallowed. Fluorinated benzylamines can metabolize to fluorinated acids; however, para-substitution generally avoids the toxic "lethal synthesis" pathway associated with fluoroacetate (which requires an even-numbered alkyl chain ending in fluorine).

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

References

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing. (Detailed analysis of the "Fluorine Shield" effect in drug design).
  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press. (Mechanisms of MAO inhibition by benzylamines).
  • Salomé, C., et al. (2010).[4] "Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides". Journal of Medicinal Chemistry, 53(3), 1288-1305. Link (Establishes the 4-fluorobenzyl pharmacophore in anticonvulsants).

  • Gomzina, N. A., et al. (2010).[4] "Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers". Organic & Biomolecular Chemistry, 8, 4730-4735. Link (Radiochemical applications).

  • Edmondson, D. E., et al. (2009). "Structure and Mechanism of Monoamine Oxidase". Current Medicinal Chemistry, 16(21), 2668–2684. Link (Structural basis for benzylamine binding).

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of N-(4-Fluorobenzyl)ethanamine Hydrochloride

The following technical guide details the physicochemical solubility profile, experimental determination protocols, and handling frameworks for N-(4-Fluorobenzyl)ethanamine hydrochloride . [1][2] Executive Summary N-(4-F...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical solubility profile, experimental determination protocols, and handling frameworks for N-(4-Fluorobenzyl)ethanamine hydrochloride .

[1][2]

Executive Summary

N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 119744-61-5) is a secondary amine salt frequently employed as a pharmacophore building block in the synthesis of monoamine reuptake inhibitors and agrochemicals.[1][2] Its solubility behavior is governed by the competition between the high lattice energy of the hydrochloride salt and the lipophilic modulation introduced by the para-fluorine substituent.[1][2]

This guide provides a definitive solubility landscape, distinguishing between thermodynamic solubility (equilibrium) and kinetic dissolution, and offers validated protocols for recrystallization and formulation.[1][2][3]

Physicochemical Identity & Properties

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1][2][3]

PropertyDataRelevance to Solubility
Systematic Name N-Ethyl-4-fluorobenzenemethanamine hydrochlorideDefines core structure.[1][2][3]
CAS Number 119744-61-5Unique identifier for sourcing/verification.
Molecular Formula C₉H₁₂FN[1][2][3] · HClStoichiometry 1:1.
Molecular Weight 189.66 g/mol Low MW facilitates high molar solubility in polar media.[1][2][3]
Salt Form Hydrochloride (HCl)Increases aqueous solubility >100-fold vs. free base.[1][2][3]
Lipophilicity (LogP) ~2.18 (Free Base)The fluorine atom increases lipophilicity relative to benzylamine, affecting partition into organic phases.[1][2][3]
pKa (Predicted) ~9.5 - 10.0High basicity implies the salt is stable in water but dissociates at pH > 10.[1][2][3]

Solubility Landscape

The following data represents the consensus physicochemical behavior for N-alkyl-4-fluorobenzylamine hydrochloride salts.

Quantitative Solubility Classes

Note: "Soluble" implies >10 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL.[1][2][3]

Solvent ClassSpecific SolventSolubility RatingThermodynamic Behavior
Polar Protic Water (pH 7) High (>50 mg/mL)Favorable ion-dipole interactions overcome lattice energy.[1][2][3]
MethanolHigh Excellent solvation of both cation and chloride anion.[1][2][3]
EthanolModerate/High Solubility decreases with chain length; ideal for hot filtration.[1][2][3]
Isopropanol (IPA)Moderate Key Solvent: Often used for recrystallization (soluble hot, insoluble cold).[1][2][3]
Polar Aprotic DMSOHigh Strong solvation; difficult to remove (high boiling point).[1][2][3]
DMFHigh Similar to DMSO; avoid for final isolation due to residual solvent risks.[1][2][3]
AcetonitrileLow/Moderate Soluble at reflux; poor solubility at RT (good antisolvent).[1][2][3]
Non-Polar/Low Polarity Dichloromethane (DCM)Moderate Soluble due to "loose" ion pairing; useful for extraction if not washed with water.[1][2][3]
Ethyl AcetateSparingly Soluble Excellent antisolvent for precipitation.[1][2][3]
Diethyl EtherInsoluble Primary Antisolvent: Forces rapid precipitation of the salt.[1][2][3]
Hexanes/HeptaneInsoluble Strictly an antisolvent.[1][2][3]
The Fluorine Effect

The para-fluorine atom introduces a unique solubility nuance compared to non-fluorinated benzylamines.[1][2] While fluorine is electronegative, it is also lipophilic.[1][2][3] This makes N-(4-Fluorobenzyl)ethanamine HCl slightly more soluble in chlorinated solvents (like DCM or Chloroform) than its non-fluorinated counterpart, facilitating organic-phase reactions without converting to the free base.[1][2]

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to generate exact mg/mL data for specific formulation batches.[1][2]

Objective: Determine thermodynamic equilibrium solubility at 25°C.

  • Preparation: Weigh approx. 100 mg of N-(4-Fluorobenzyl)ethanamine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1][2][3]

  • Equilibration:

    • Seal vial tightly.[1][2][3]

    • Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a suspension persists (saturation).[1][2][3]

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.[1][2][3]

  • Quantification:

    • Transfer 0.5 mL of filtrate to a pre-weighed vial.

    • Evaporate solvent under vacuum/nitrogen stream.[1][2][3]

    • Weigh the residue.[1][2][3]

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

This protocol exploits the temperature-dependent solubility differential in Isopropanol (IPA).[1][2]

  • Dissolution: Suspend crude N-(4-Fluorobenzyl)ethanamine HCl in IPA (10 mL per gram of solid).

  • Heating: Heat to reflux (82°C) with stirring. The solid should dissolve completely.[1][2][3]

    • Troubleshooting: If solids remain, add IPA in 1 mL increments.[1][2][3] If solution is colored, add activated carbon and filter hot.[1][2][3]

  • Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT) over 2 hours.

    • Yield Boost: Once at RT, cool to 0–4°C in an ice bath.[1][2][3]

  • Isolation: Filter the white crystalline solid under vacuum. Wash with cold IPA or Diethyl Ether.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours to remove residual solvent.

Solubility Mechanism & Decision Tree

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Application Requirement Reaction Synthesis/Reaction Medium Start->Reaction Purification Purification/Isolation Start->Purification Homogeneous Homogeneous Phase Required? Reaction->Homogeneous Recryst Recrystallization Strategy Purification->Recryst Water Water/Methanol (High Solubility) Homogeneous->Water Polar/Aqueous Chemistry DCM DCM/Chloroform (Moderate Solubility) Homogeneous->DCM Organic Phase Chemistry SingleSolvent Single Solvent: Isopropanol (Hot) Recryst->SingleSolvent Preferred (Scaleable) MultiSolvent Solvent/Anti-Solvent: Ethanol + Diethyl Ether Recryst->MultiSolvent High Yield/Small Scale

Figure 1: Solvent selection decision tree for N-(4-Fluorobenzyl)ethanamine HCl based on process goals.

Handling, Stability & Safety

Hygroscopicity Management

Amine hydrochloride salts are prone to deliquescence (absorbing moisture until they dissolve).[1][2][3]

  • Risk: Formation of a sticky "gum" rather than a free-flowing powder, leading to dosing errors.[1][2][3]

  • Mitigation: Store in tightly sealed containers with desiccants (Silica gel).[1][2][3] Handle in a humidity-controlled environment (<40% RH) if possible.[1][2][3]

"Oiling Out" Phenomenon

During recrystallization from water or water/alcohol mixtures, the salt may separate as an oil rather than a crystal if the solution is too concentrated or cooled too rapidly.[1][2][3]

  • Correction: Re-heat to dissolve the oil, add a small amount of seed crystal, and cool very slowly with gentle agitation.

Safety (SDS Highlights)
  • Signal Word: Warning/Danger.

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2][3] Avoid inhalation of dust.[1][2][3]

References

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1][2][3] (Source for general amine salt recrystallization protocols).

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1][2][3] (Source for solubility mechanisms of hydrochloride salts).[1][2][3][4]

Sources

Foundational

N-(4-Fluorobenzyl)ethanamine hydrochloride stability and storage conditions

Technical Guide for Research & Development Executive Summary N-(4-Fluorobenzyl)ethanamine hydrochloride (also known as N-ethyl-4-fluorobenzylamine hydrochloride) is a secondary amine salt frequently employed as a buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

N-(4-Fluorobenzyl)ethanamine hydrochloride (also known as N-ethyl-4-fluorobenzylamine hydrochloride) is a secondary amine salt frequently employed as a building block in the synthesis of pharmaceutical intermediates, particularly for agents targeting monoamine neurotransmitter systems.

While the hydrochloride salt form significantly enhances thermal stability compared to its free base, this compound exhibits hygroscopic tendencies and susceptibility to slow oxidative degradation if improperly stored. This guide defines the critical parameters for maintaining >98% purity over extended storage periods, emphasizing moisture exclusion and temperature control.

Physicochemical Profile & Identity

Understanding the molecular architecture is the first step in predicting stability behavior.

ParameterSpecification
Chemical Name N-(4-Fluorobenzyl)ethanamine hydrochloride
Synonyms N-Ethyl-4-fluorobenzylamine HCl; N-Ethyl-p-fluorobenzylamine hydrochloride
CAS Number 119744-61-5 (Salt) / 162401-03-8 (Free Base)
Molecular Formula C₉H₁₂FN[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 190.66 g/mol
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in Hexane, Toluene
pKa (Calc.) ~10.5 (Amine conjugate acid)

Stability Mechanisms & Degradation Pathways

The stability of N-(4-Fluorobenzyl)ethanamine hydrochloride is governed by three primary vectors: moisture interaction, oxidative stress, and thermal kinetics.

Hygroscopicity and Hydrolysis

As a hydrochloride salt of a secondary amine, the lattice energy is high, providing stability. However, the chloride ion is a weak hydrogen bond acceptor, making the surface of the crystal lattice prone to water adsorption from the atmosphere.

  • Mechanism: Moisture absorption leads to "deliquescence," creating a localized aqueous layer on the crystal surface.

  • Consequence: While the C-N bond is resistant to hydrolysis under neutral conditions, the presence of water mobilizes the salt, facilitating proton exchange and increasing the rate of oxidation.

Oxidative Degradation

Secondary amines are susceptible to oxidation, typically forming hydroxylamines or imines, though the protonated form (HCl salt) is significantly more resistant than the free base.

  • Risk Factor: Exposure to atmospheric oxygen in the presence of light or moisture.

  • Pathway: Abstraction of the benzylic hydrogen (adjacent to the nitrogen and the aromatic ring) is the most energetically favorable degradation route, leading to imine formation.

Thermal Stability
  • Melting Point: Typically >180°C (distinct sharp melting point indicates purity).

  • Decomposition: Thermal degradation generally occurs only above 200°C; however, prolonged storage at >40°C can accelerate the yellowing (oxidation) of the solid.

Visualization of Degradation Logic

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathway Compound Intact HCl Salt (Crystalline) Solvation Surface Solvation (Mobile Phase) Compound->Solvation + Moisture Moisture Moisture Ingress (>60% RH) Moisture->Solvation Dissoc Partial Dissociation (R2NH2+ <-> R2NH + H+) Solvation->Dissoc Chem. Equilibrium Aggreg Caking / Physical Degradation Solvation->Aggreg Phys. Change Oxidation Oxidation (Imine/N-Oxide Formation) Dissoc->Oxidation + O2 / Light

Figure 1: Mechanistic pathway showing how moisture acts as the catalyst for both physical caking and chemical oxidation.

Storage & Handling Protocols

Optimal Storage Conditions

To ensure a shelf-life exceeding 24 months, adhere to the "Desiccated-Cold-Dark" (DCD) protocol.

VariableRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of oxidation; prevents thermal yellowing.
Atmosphere Argon or Nitrogen (Headspace)Displaces oxygen; essential for long-term archiving.
Humidity <40% RH (Desiccated)Prevents deliquescence and caking.
Container Amber Glass with Teflon-lined capAmber glass blocks UV/Vis light; Teflon prevents leaching/corrosion from HCl.
Handling Workflow

The following workflow ensures that the integrity of the bulk material is not compromised during aliquot removal.

HandlingWorkflow Start Remove from Cold Storage Equilibrate Equilibrate to Room Temp (Closed Container, 30 min) Start->Equilibrate Prevents Condensation Open Open in Controlled Env. (Hood or Glovebox) Equilibrate->Open Weigh Weigh Aliquot Quickly Open->Weigh Purge Backfill Headspace with N2 or Ar Weigh->Purge Seal Seal with Parafilm/Tape Purge->Seal Return Return to 2-8°C Seal->Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amine salts to prevent condensation.

Critical Step Explanation:

  • Equilibration: Never open a cold bottle immediately in a humid room. Condensation will form inside the bottle on the cold salt, initiating immediate degradation. Allow 30 minutes for the container to reach room temperature.

Quality Control & Analytical Validation

Researchers should re-validate the compound every 12 months (or 6 months if stored at Room Temperature).

Visual Inspection
  • Pass: Free-flowing white powder or crystals.

  • Fail: Yellow/Orange discoloration (oxidation) or clumping/liquid formation (hygroscopic failure).

Analytical Methods
  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% TFA) : Acetonitrile (Gradient 90:10 to 10:90).

    • Detection: UV @ 254 nm (Aromatic ring absorption).

  • 1H-NMR (DMSO-d6):

    • Check for the integrity of the ethyl group triplet/quartet and the benzylic singlet.

    • Impurity Flag: Appearance of aldehyde signals (~10 ppm) indicates hydrolysis of an imine intermediate.

Safety & Regulatory Considerations

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335)

  • Nitrosamine Warning: As a secondary amine, this compound must not be stored or processed near nitrosating agents (e.g., sodium nitrite) to avoid the formation of carcinogenic N-nitrosamines.

  • Spill Cleanup: Sweep up dry to avoid generating dust. If wet, neutralize with dilute sodium bicarbonate before disposal.

References

  • PubChem . 4-Fluorobenzylamine (Compound Summary for Free Base Analog). National Library of Medicine. Retrieved from [Link]

  • World Health Organization . Annex 5: Guidelines for stability testing of pharmaceutical products. WHO Technical Report Series, No. 953, 2009. Retrieved from [Link]

Sources

Exploratory

N-(4-Fluorobenzyl)ethanamine hydrochloride literature review

An In-Depth Technical Guide to N-(4-Fluorobenzyl)ethanamine Hydrochloride Introduction N-(4-Fluorobenzyl)ethanamine hydrochloride is a secondary amine salt with the chemical formula C9H12FN·HCl.[1][] This compound and it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-Fluorobenzyl)ethanamine Hydrochloride

Introduction

N-(4-Fluorobenzyl)ethanamine hydrochloride is a secondary amine salt with the chemical formula C9H12FN·HCl.[1][] This compound and its derivatives are of significant interest to researchers and drug development professionals due to their prevalence as structural motifs in a variety of biologically active molecules. The presence of the fluorobenzyl group can influence pharmacokinetic and pharmacodynamic properties, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-(4-Fluorobenzyl)ethanamine hydrochloride, grounded in established scientific principles and methodologies.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-(4-Fluorobenzyl)ethanamine hydrochloride is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C9H12FN·HCl[1][]
Molecular Weight 190 g/mol (hydrochloride salt)[1]
Molecular Weight (Free Base) 153.20 g/mol [3]
Appearance Solid[1]
LogP 2.18[1]
Rotatable Bonds 3[1]
Purity Typically ≥95%[1]

Synthesis of N-(4-Fluorobenzyl)ethanamine Hydrochloride

The most common and efficient method for the synthesis of N-(4-Fluorobenzyl)ethanamine and its subsequent conversion to the hydrochloride salt is through reductive amination.[4][5][6] This versatile one-pot reaction involves the formation of an imine intermediate from a primary amine and a carbonyl compound, which is then reduced in situ to the desired secondary amine.[4][7]

Reaction Principle: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry.[6] The process begins with the reaction of a primary amine, in this case, ethanamine, with an aldehyde, 4-fluorobenzaldehyde. This initial reaction forms an imine (a compound containing a carbon-nitrogen double bond).[7] The imine is then selectively reduced to the corresponding secondary amine using a suitable reducing agent.[7] This method is favored for its high efficiency and broad applicability in synthesizing a wide range of secondary and tertiary amines.[4][8]

A critical aspect of this synthesis is the choice of the reducing agent. Mild reducing agents are preferred to selectively reduce the imine in the presence of the starting aldehyde.[7] Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly employed for this purpose.[4][5][7]

Following the successful synthesis of the free base, N-(4-Fluorobenzyl)ethanamine, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form often exhibits improved stability and handling characteristics, which is advantageous for storage and further applications.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of N-(4-Fluorobenzyl)ethanamine hydrochloride.

Materials:

  • 4-Fluorobenzaldehyde

  • Ethanamine (or its aqueous solution)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl), concentrated or in a suitable solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in methanol. To this solution, add ethanamine (1.0-1.2 equivalents) dropwise at room temperature while stirring. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate.[4]

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.[5] The addition should be controlled to manage the evolution of hydrogen gas. After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or another suitable organic solvent.[4] Combine the organic layers.

  • Purification of the Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-Fluorobenzyl)ethanamine.[4] If necessary, the crude product can be purified by flash column chromatography on silica gel.[4]

  • Salt Formation: Dissolve the purified N-(4-Fluorobenzyl)ethanamine in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated N-(4-Fluorobenzyl)ethanamine hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

SynthesisWorkflow

Caption: Synthesis workflow for N-(4-Fluorobenzyl)ethanamine hydrochloride.

Analytical Characterization

To ensure the identity and purity of the synthesized N-(4-Fluorobenzyl)ethanamine hydrochloride, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[9] Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, the benzylic methylene protons, the ethyl group's methylene and methyl protons, and a broad signal for the amine proton (which may exchange with deuterium in deuterated solvents). The coupling patterns and chemical shifts of these signals are diagnostic for the structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the fluorinated aromatic carbon, the other aromatic carbons, the benzylic carbon, and the two carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. For N-(4-Fluorobenzyl)ethanamine, the mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C9H12FN).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of N-(4-Fluorobenzyl)ethanamine hydrochloride would exhibit characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-F stretching of the fluorobenzyl group.

AnalyticalWorkflow

Caption: Analytical workflow for structure and purity confirmation.

Applications in Research and Drug Development

N-(4-Fluorobenzyl)ethanamine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 4-fluorobenzyl moiety is a common feature in various biologically active compounds, including enzyme inhibitors and receptor modulators. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

While specific applications of N-(4-Fluorobenzyl)ethanamine hydrochloride itself are not extensively documented in publicly available literature, its structural analogs are found in a range of compounds explored in medicinal chemistry. For instance, related N-benzyl derivatives are investigated for their potential as antiparkinson drugs, antihistamines, and adrenergic antagonists.[10] The synthesis of various substituted N-benzyl compounds is a common practice in the development of new pharmaceutical agents.[11][12][13][14]

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling N-(4-Fluorobenzyl)ethanamine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

N-(4-Fluorobenzyl)ethanamine hydrochloride is a synthetically accessible and useful building block for medicinal chemistry and drug discovery. Its preparation via reductive amination is a robust and well-established method. The analytical techniques described in this guide provide a framework for the comprehensive characterization of this compound, ensuring its quality for further research and development endeavors. The insights provided herein are intended to support researchers and scientists in their work with this and related chemical entities.

References

  • Organic Chemistry Frontiers. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing; 2018. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry; 2017. Available from: [Link]

  • Wikipedia. Reductive amination. Wikipedia; 2023. Available from: [Link]

  • PubChem. N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride. PubChem. Available from: [Link]

  • PubChem. 4-Fluorobenzylamine. PubChem. Available from: [Link]

  • Sandoo Pharma. N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. Sandoo Pharma. Available from: [Link]

  • SIOC Journals. Organic Chemistry. SIOC Journals. Available from: [Link]

  • Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. Google Patents.
  • PMC - NIH. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH; 2019. Available from: [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. ResearchGate; 2019. Available from: [Link]

  • Google Patents. WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. Google Patents.
  • PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available from: [Link]

  • Googleapis.com. WO 2015/155664 A1. Googleapis.com; 2015.
  • ResearchGate. NMR Spectroscopy in Drug and Natural Product Analysis | Request PDF. ResearchGate. Available from: [Link]

  • PubChem. Ethopropazine Hydrochloride. PubChem. Available from: [Link]

  • Semantic Scholar. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Semantic Scholar. Available from: [Link]

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Foundational

An In-depth Technical Guide to N-(4-Fluorobenzyl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of N-(4-Fluorobenzyl)ethanamine hydrochloride, a fluorinated benzylamine derivative of interest in synthetic and medicinal chemistry. While a detailed histo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-Fluorobenzyl)ethanamine hydrochloride, a fluorinated benzylamine derivative of interest in synthetic and medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented, this guide focuses on the scientific principles and practical methodologies for its synthesis, purification, and characterization. Drawing from established protocols for analogous compounds, this document offers field-proven insights into the experimental choices and self-validating systems for producing and analyzing this compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing a foundational understanding of this and similar chemical entities.

Introduction: The Significance of Fluorinated Benzylamines

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, increase binding affinity to biological targets, and improve lipophilicity, all of which are desirable traits in the development of pharmaceuticals and agrochemicals.[1] N-(4-Fluorobenzyl)ethanamine hydrochloride belongs to the class of N-substituted benzylamines, which are versatile intermediates in organic synthesis.[2] The presence of the 4-fluoro substituent on the benzyl ring makes this compound a valuable building block for creating more complex molecules with potentially enhanced biological activity.[1]

This guide will delve into the practical aspects of working with N-(4-Fluorobenzyl)ethanamine hydrochloride, from its synthesis via reductive amination to its thorough characterization using modern analytical techniques.

Synthesis of N-(4-Fluorobenzyl)ethanamine Hydrochloride

The most common and efficient method for the synthesis of N-substituted benzylamines like N-(4-Fluorobenzyl)ethanamine is through reductive amination.[3][4][5][6] This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6]

The Reductive Amination Pathway

The synthesis of N-(4-Fluorobenzyl)ethanamine proceeds through the reaction of 4-fluorobenzaldehyde with ethylamine to form the intermediate N-(4-fluorobenzylidene)ethanamine, which is subsequently reduced.

G 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine_Intermediate N-(4-fluorobenzylidene)ethanamine (Imine Intermediate) 4-Fluorobenzaldehyde->Imine_Intermediate + Ethylamine Ethylamine Ethylamine->Imine_Intermediate + Product N-(4-Fluorobenzyl)ethanamine Imine_Intermediate->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product HCl_Salt N-(4-Fluorobenzyl)ethanamine Hydrochloride Product->HCl_Salt + HCl HCl HCl HCl->HCl_Salt

Figure 1: General synthetic pathway for N-(4-Fluorobenzyl)ethanamine hydrochloride via reductive amination.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the product can be monitored at each key stage.

Materials:

  • 4-Fluorobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobhorohydride (NaBH₃CN)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)

  • Diethyl ether

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzaldehyde (1 equivalent) in anhydrous DCM or DCE.

    • Expertise & Experience: The use of an inert atmosphere is crucial to prevent the oxidation of the aldehyde and to ensure the reaction proceeds cleanly. Anhydrous solvents are used to avoid quenching the reducing agent and to favor imine formation.

  • Imine Formation: Add ethylamine solution (1.1 equivalents) to the stirred solution of 4-fluorobenzaldehyde. To catalyze the imine formation, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the reaction mixture at room temperature for 1-2 hours.

    • Trustworthiness: The progress of imine formation can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the aldehyde spot.

  • Reduction: To the reaction mixture containing the in situ formed imine, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.

    • Expertise & Experience: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is less sensitive to acidic conditions compared to sodium borohydride.[4] The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours). Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Trustworthiness: The aqueous wash steps are essential to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-(4-Fluorobenzyl)ethanamine free base.

  • Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(4-Fluorobenzyl)ethanamine hydrochloride as a solid.

    • Expertise & Experience: The formation of the hydrochloride salt not only aids in purification by crystallization but also provides a more stable and handleable form of the amine.[7]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(4-Fluorobenzyl)ethanamine hydrochloride.

PropertyValueSource
Molecular Formula C₉H₁₃ClFN[8]
Molecular Weight 189.66 g/mol [8]
Appearance Solid[9]
CAS Number 119744-61-5[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorobenzyl group, the benzylic protons (CH₂), the methylene protons of the ethyl group (CH₂), and the methyl protons of the ethyl group (CH₃). The aromatic protons will likely appear as multiplets in the range of δ 7.0-7.4 ppm. The benzylic protons would be a singlet or a triplet (if coupled to the N-H proton) around δ 4.0-4.3 ppm. The ethyl group protons would appear as a quartet for the CH₂ and a triplet for the CH₃. The N-H proton of the hydrochloride salt may appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the two carbons of the ethyl group. The carbon attached to the fluorine will show a large C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum of N-(4-Fluorobenzyl)ethanamine hydrochloride is expected to show a broad absorption band in the region of 2400-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt. Characteristic C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 2800-3100 cm⁻¹. A strong absorption band corresponding to the C-F stretch is expected in the region of 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Fragmentation: In the mass spectrum of the free base, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for benzylamines include cleavage at the benzylic C-N bond, leading to the formation of the tropylium ion (m/z 91) or a substituted tropylium ion (m/z 109 for the fluorobenzyl fragment). Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway.[6]

Potential Applications and Research Directions

While specific biological activities for N-(4-Fluorobenzyl)ethanamine hydrochloride are not extensively reported, its structural motifs suggest potential areas of application.

  • Pharmaceutical Research: Fluorinated benzylamines are important scaffolds in medicinal chemistry. They have been investigated for a variety of biological activities, including as enzyme inhibitors and receptor ligands.[10] For instance, related N-benzyl phenethylamines have been studied as agonists for serotonin receptors.[11]

  • Agrochemicals: The introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.[2]

  • Synthetic Intermediate: N-(4-Fluorobenzyl)ethanamine hydrochloride serves as a valuable building block for the synthesis of more complex molecules in various fields of chemical research.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling N-(4-Fluorobenzyl)ethanamine hydrochloride and its precursors.

  • General Precautions: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Hazards: Based on data for similar compounds, N-(4-Fluorobenzyl)ethanamine hydrochloride may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

N-(4-Fluorobenzyl)ethanamine hydrochloride is a valuable fluorinated building block in organic synthesis. While its history is not marked by a singular discovery event, its synthesis is readily achievable through well-established reductive amination protocols. This guide has provided a detailed framework for its preparation, purification, and characterization, emphasizing the principles of scientific integrity and experimental rationale. The insights into its potential applications in medicinal chemistry and other fields underscore the importance of such fluorinated compounds in modern chemical research and development.

References

  • Huckabee, B. K., & Jones, A. D. (2000). A Simple and Efficient Procedure for the Reductive Amination of Aldehydes and Ketones. The Journal of Organic Chemistry, 65(23), 7791–7794.
  • CN103570703A - Preparation and purifying method of tiagabine hydrochloride - Google Patents. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.). Retrieved January 30, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Halberstadt, A. L., et al. (2011). Synthesis and SAR of N-benzyl-substituted phenethylamines as 5-HT2A receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(15), 4536–4539.
  • Reductive Amination. (2023, March 16). [Video]. YouTube. [Link]

  • US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents. (n.d.).
  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203–215.
  • Exploring the Applications of N-Benzyl-N-ethylaniline in Industrial Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • Advancements in Specialty Chemicals: The Application of Fluorinated Benzylamines. (2026, January 26). Retrieved January 30, 2026, from [Link]

  • CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents. (n.d.).
  • 24.11: Spectroscopy of Amines - Chemistry LibreTexts. (2024, July 30). Retrieved January 30, 2026, from [Link]

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Exploratory

N-(4-Fluorobenzyl)ethanamine hydrochloride derivatives and analogs

This guide serves as a technical deep dive into the synthesis, structural utility, and pharmacological relevance of N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 119744-61-5) and its functional analogs. While often ov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep dive into the synthesis, structural utility, and pharmacological relevance of N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 119744-61-5) and its functional analogs.

While often overshadowed by its 2-substituted isomers (common in the "NBOMe" and "NBF" designer drug classes), the 4-fluorobenzyl motif represents a critical scaffold in medicinal chemistry. It is primarily utilized to modulate metabolic stability via the "Fluorine Effect," blocking para-position oxidation by Cytochrome P450 enzymes while maintaining steric congruency with non-fluorinated parents.

Chemical Identity & Structural Logic

The molecule consists of a secondary amine core flanked by an ethyl chain and a 4-fluorophenyl ring.

PropertyData
IUPAC Name N-[(4-Fluorophenyl)methyl]ethanamine hydrochloride
CAS Number 119744-61-5 (HCl salt)
Molecular Formula C9H12FN[1] · HCl
Exact Mass 153.0954 (Free base)
Key Moiety p-Fluorobenzyl (Metabolic blocker)
The "Fluorine Effect" in SAR

In drug design, replacing a hydrogen or a methoxy group with fluorine at the para position of a benzyl ring serves two distinct purposes:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para position prevents hydroxylation by CYP450 isoforms, extending the half-life (

    
    ) of the compound.
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ) without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), facilitating blood-brain barrier (BBB) permeation.
    

Synthetic Protocol: Reductive Amination

The most robust route to N-(4-Fluorobenzyl)ethanamine is indirect reductive amination . This method is preferred over direct alkylation (using 4-fluorobenzyl chloride) to avoid over-alkylation to the tertiary amine.

Reaction Scheme
  • Condensation: 4-Fluorobenzaldehyde + Ethylamine

    
     Imine (Schiff Base)
    
  • Reduction: Imine + Hydride Source

    
     Secondary Amine
    
  • Salt Formation: Amine + HCl

    
     Hydrochloride Salt
    
Detailed Methodology

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Ethylamine (2.0 M in THF or MeOH, 1.1 eq)

  • Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ) (1.5 eq)
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 4-fluorobenzaldehyde in anhydrous MeOH.

    • Add ethylamine solution dropwise at 0°C.

    • Critical Control Point: Add activated molecular sieves (3Å or 4Å) to sequester water. This drives the equilibrium toward the imine.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       portion-wise. Caution: Exothermic gas evolution (
      
      
      
      ).
    • Allow to warm to RT and stir for 12 hours.

  • Workup & Purification:

    • Quench with water/dilute NaOH.

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Salt Formation: Dissolve the free base oil in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter and recrystallize from EtOH/EtOAc.

Experimental Visualization

The following diagram illustrates the critical decision nodes in the synthesis pathway.

SynthesisWorkflow Start Start: 4-Fluorobenzaldehyde Reactant Add Ethylamine (1.1 eq) + Molecular Sieves Start->Reactant Intermediate Intermediate: Imine Formation (Equilibrium Sensitive) Reactant->Intermediate Decision Select Reducing Agent Intermediate->Decision PathA NaBH4 (Stronger) Requires 2-step (Imine isolation preferred) Decision->PathA Standard Protocol PathB NaBH(OAc)3 (Milder) One-pot compatible Decision->PathB Sensitive Substrates Product Crude Secondary Amine PathA->Product PathB->Product Salt Final Product: HCl Salt Precipitation Product->Salt HCl/Ether

Caption: Decision logic for reductive amination. STAB (Path B) is preferred for complex analogs to prevent aldehyde reduction.

Analytical Characterization

Validating the identity of the synthesized compound requires confirming the presence of the fluorine atom and the integrity of the ethyl chain.

TechniqueExpected Signal / CharacteristicDiagnostic Value
1H NMR (DMSO-d6)

9.2 (br s, 2H, NH2+);

7.6-7.2 (m, 4H, Ar-H);

4.1 (s, 2H, Benzyl-CH2);

2.9 (q, 2H, Ethyl-CH2);

1.2 (t, 3H, CH3)
Confirms carbon backbone and salt formation (ammonium protons).
19F NMR

-110 to -116 ppm (multiplet)
Definitive proof of fluorine incorporation. Single peak indicates purity.
LC-MS (ESI+) [M+H]+ = 154.1 m/zMass confirmation. Look for M+1 peak.
IR Spectroscopy ~1100-1200 cm⁻¹ (C-F stretch); ~2400-3000 cm⁻¹ (Amine salt broad band)Functional group verification.

Pharmacological Context & Analogs[2][3][4][5][6]

While N-(4-fluorobenzyl)ethanamine itself is often an intermediate, its structural derivatives are highly relevant in neuropharmacology, specifically as ligands for the 5-HT2A receptor .

The "NB" Series Connection

This molecule represents the "tail" fragment of the NBOMe and NBF class of psychedelics. In these potent agonists, the ethyl group is replaced by a substituted phenethylamine (e.g., 2C-I or 2C-B).[2]

  • 25I-NBOMe: N-(2-methoxybenzyl) substitution.[3][4][2][5][6] Extremely high potency (Ki ~ 0.04 nM).[6]

  • 25I-NBF: N-(2-fluorobenzyl) substitution. High potency.

  • 4-Fluoro Analog (Para-position):

    • Shifting the substituent from ortho (2-position) to para (4-position) generally decreases 5-HT2A affinity significantly.

    • Mechanism:[7][8][9][10] The 5-HT2A receptor pocket has a specific hydrophobic cleft that favors ortho-substitution (likely interacting with Phe339). The para-fluoro group does not satisfy this interaction as effectively, often making 4-fluorobenzyl derivatives partial agonists or antagonists with lower affinity [1, 2].

SAR Pathway Diagram

The following graph illustrates how structural modifications to the N-benzyl core alter pharmacological outcomes.

SAR_Logic Core N-Benzyl-Phenethylamine Scaffold Ortho 2-Position (Ortho) -OMe, -F, -Cl Core->Ortho Para 4-Position (Para) -F (Target Molecule) Core->Para Meta 3-Position (Meta) Core->Meta HighPotency High 5-HT2A Affinity (e.g., 25I-NBOMe) Ortho->HighPotency H-Bond / Steric Fit MetaStable Metabolic Stability (Blocked Oxidation) Para->MetaStable Blocks CYP450 LowPotency Reduced Affinity (Steric Mismatch) Para->LowPotency Loss of Phe339 Interaction

Caption: SAR comparison showing why 4-fluoro derivatives differ from the potent 2-substituted NBOMe series.

Safety & Handling

Chemical Hazards
  • Corrosivity: As a hydrochloride salt, the compound is an irritant. The free base amine is corrosive to skin and mucous membranes.

  • Fluorine Safety: While the C-F bond is stable, combustion can release toxic hydrogen fluoride (HF).

Biological Hazards
  • Unknown Potency: While the simple ethanamine derivative is likely of low toxicity, any phenethylamine analog containing this 4-fluorobenzyl moiety must be treated as a potential high-potency 5-HT2A agonist.

  • Handling Protocol:

    • Use a fume hood.

    • Wear nitrile gloves (double-gloving recommended for analogs).

    • Deactivate waste streams with bleach (hypochlorite) if biological activity is suspected.

References

  • Hansen, M., et al. (2014).[5] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link

  • Halberstadt, A. L. (2017).[11] Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[2] Current Topics in Behavioral Neurosciences, 32, 283-311. Link

  • Abdel-Magid, A. F., et al. (1996).[5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Lawn, W., et al. (2014). The NBOMe hallucinogenic drug series: Patterns of use, self-reported effects and associated harms.[3][4][2][6] Journal of Psychopharmacology. Link

Sources

Protocols & Analytical Methods

Method

Purifying N-(4-Fluorobenzyl)ethanamine Hydrochloride: A Guide for Researchers

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. N-(4-Fluorobenzyl)ethanamine hydrochloride, a key building block in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. N-(4-Fluorobenzyl)ethanamine hydrochloride, a key building block in the synthesis of various biologically active molecules, is no exception. Its purification is a critical step to ensure the safety, efficacy, and reproducibility of subsequent synthetic transformations and biological assays. This guide provides an in-depth exploration of the principles and practical techniques for the purification of N-(4-Fluorobenzyl)ethanamine hydrochloride, tailored for researchers, scientists, and professionals in the field.

The Importance of Purity

The presence of impurities in a chemical substance can lead to a host of undesirable outcomes, including altered pharmacological activity, increased toxicity, and complications in downstream reactions. For N-(4-Fluorobenzyl)ethanamine hydrochloride, potential impurities may arise from starting materials, side reactions during synthesis, or degradation products. Therefore, robust purification strategies are essential to achieve the high degree of purity required for its intended applications.

Physicochemical Properties at a Glance

Before delving into purification techniques, a fundamental understanding of the physicochemical properties of N-(4-Fluorobenzyl)ethanamine hydrochloride is crucial for selecting and optimizing the appropriate method.

PropertyValueSource
Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water.[1][2], CymitQuimica

Note: Detailed solubility data in various organic solvents may require experimental determination.

Purification Strategies: A Multi-pronged Approach

The purification of N-(4-Fluorobenzyl)ethanamine hydrochloride can be effectively achieved through several techniques, often used in combination. The choice of method depends on the nature and quantity of the impurities, the desired scale of purification, and the required final purity.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain in the mother liquor.

The Causality Behind Solvent Selection: The ideal recrystallization solvent should exhibit high solubility for N-(4-Fluorobenzyl)ethanamine hydrochloride at high temperatures and low solubility at low temperatures. Conversely, the impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.

Protocol for Recrystallization:

  • Solvent Screening: Begin by testing the solubility of a small amount of the crude N-(4-Fluorobenzyl)ethanamine hydrochloride in various solvents (e.g., isopropanol, ethanol, methanol, water, or mixtures thereof) at room temperature and upon heating.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Self-Validation: The purity of the recrystallized product should be assessed by techniques such as melting point determination (a sharp melting point range indicates high purity) and chromatographic analysis (e.g., HPLC or TLC).

Recrystallization_Workflow A Crude Product B Add Minimum Hot Solvent A->B C Dissolution B->C D Hot Filtration (Optional) C->D Insoluble Impurities E Slow Cooling D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Caption: Workflow for the purification of N-(4-Fluorobenzyl)ethanamine hydrochloride by recrystallization.

Acid-Base Extraction: Exploiting Chemical Reactivity

This technique leverages the basicity of the amine group in N-(4-Fluorobenzyl)ethanamine. The hydrochloride salt can be converted to the free base, which is soluble in organic solvents, allowing for the removal of water-soluble or acidic/neutral organic impurities. The purified free base can then be converted back to the hydrochloride salt.

The Underlying Principle: The protonated amine of the hydrochloride salt is water-soluble. By adding a base (e.g., NaOH, K2CO3), the amine is deprotonated to its free base form, which is typically more soluble in organic solvents and less soluble in water. This differential solubility allows for separation.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude N-(4-Fluorobenzyl)ethanamine hydrochloride in water.

  • Basification: Slowly add a base solution (e.g., 1M NaOH) with stirring until the pH is basic (e.g., pH 10-12). This will precipitate the free amine if it is not very soluble in water or prepare it for extraction.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The free amine will move into the organic layer.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether) to precipitate the pure N-(4-Fluorobenzyl)ethanamine hydrochloride.[4]

  • Isolation and Drying: Collect the precipitated salt by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Acid_Base_Extraction A Crude HCl Salt in Water B Add Base (e.g., NaOH) A->B C Free Amine in Aqueous Phase B->C D Extract with Organic Solvent C->D E Free Amine in Organic Phase D->E Separation L Aqueous Waste (Impurities) D->L F Wash and Dry Organic Phase E->F G Concentrate to get Pure Free Amine F->G H Dissolve in Solvent & Add HCl G->H I Precipitate Pure HCl Salt H->I J Filter and Dry I->J K Pure HCl Salt J->K

Caption: Schematic of the acid-base extraction and salt formation for purification.

Column Chromatography: For Challenging Separations

When dealing with impurities that have similar solubility profiles to the target compound, column chromatography is a highly effective purification method. For basic compounds like amines, special considerations are necessary to prevent poor separation and recovery.

The Challenge with Amines on Silica Gel: Silica gel is acidic and can strongly interact with basic amines, leading to peak tailing and sometimes irreversible adsorption.[5]

Mitigation Strategies:

  • Amine Additives: Adding a small amount of a volatile amine, such as triethylamine (TEA) or n-propylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[6]

  • Alternative Stationary Phases: Using less acidic stationary phases like alumina or chemically modified silica (e.g., diol or cyano phases) can also be beneficial.[6]

General Protocol for Flash Column Chromatography:

  • Stationary Phase and Eluent Selection: Choose a suitable stationary phase (e.g., silica gel) and determine an appropriate eluent system through thin-layer chromatography (TLC) analysis. A common eluent system for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with the addition of a small percentage of triethylamine.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is necessary.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Safety Precautions

Working with N-(4-Fluorobenzyl)ethanamine hydrochloride and the associated solvents and reagents requires adherence to strict safety protocols.

  • Always work in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Consult the Safety Data Sheet (SDS) for N-(4-Fluorobenzyl)ethanamine hydrochloride and all other chemicals used for detailed hazard information and handling procedures.[7][10]

  • The free amine can be corrosive and cause burns.[11] Handle with care.

Conclusion

The purification of N-(4-Fluorobenzyl)ethanamine hydrochloride is a critical step in ensuring the quality and reliability of research and development outcomes. By understanding the principles behind recrystallization, acid-base extraction, and column chromatography, and by carefully selecting and optimizing the appropriate technique, researchers can consistently obtain this valuable intermediate in high purity. The protocols and insights provided in this guide serve as a comprehensive resource to navigate the challenges of purification and achieve success in the laboratory.

References

  • PubChem Compound Summary for N-(4-Fluorobenzyl)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). [Link]

  • Fukuyama, T., & Kan, T. (2001). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 223. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]

  • PubChem. (n.d.). 4-Fluorobenzylamine. [Link]

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Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of N-(4-Fluorobenzyl)ethanamine Hydrochloride

Abstract This document provides a comprehensive guide to the analytical methods required for the thorough characterization of N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 119744-61-5), a secondary amine of interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide to the analytical methods required for the thorough characterization of N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 119744-61-5), a secondary amine of interest in pharmaceutical research and synthetic chemistry. Ensuring the identity, purity, and structural integrity of such compounds is paramount for the reliability and reproducibility of drug development and scientific research. We present a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and fundamental physicochemical tests. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring a self-validating and robust characterization workflow suitable for researchers, scientists, and quality control professionals.

Introduction and Physicochemical Profile

N-(4-Fluorobenzyl)ethanamine hydrochloride is an organic salt whose purity and structural confirmation are critical for its downstream applications. As a pharmaceutical intermediate, even minor impurities can significantly affect reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, safety and efficacy. Therefore, a multi-technique approach is necessary for a complete and reliable characterization.

The analytical strategy is predicated on the compound's known physicochemical properties.

PropertyValueSource
Chemical Formula C₉H₁₂FN · HCl[1]
Molecular Weight 190.66 g/mol [1]
CAS Number 119744-61-5[1]
Physical Form Solid[1]
Predicted Solubility The hydrochloride salt form enhances aqueous solubility.[2] Based on similar structures, it is expected to be soluble in polar organic solvents like methanol and ethanol, and poorly soluble in nonpolar solvents like hexanes.[3]

The Overall Analytical Workflow

A systematic approach ensures all aspects of the compound's profile are investigated. The workflow is designed to move from broad purity assessments to detailed structural confirmation, employing orthogonal methods to ensure data integrity.

G cluster_0 Initial Assessment & Purity cluster_1 Structural Confirmation cluster_2 Final Reporting A Sample Receipt & Visual Inspection B Melting Point Determination A->B C HPLC-UV for Purity & Assay A->C D GC-MS for Volatile Impurities A->D I Certificate of Analysis (CoA) Generation B->I Data Consolidation E NMR Spectroscopy (¹H & ¹³C) C->E Identity Check C->I Data Consolidation G Mass Spectrometry (from GC-MS) D->G D->I Data Consolidation F FTIR Spectroscopy E->F F->I Data Consolidation G->I Data Consolidation H Elemental Analysis (CHN) H->I Data Consolidation

Caption: Overall workflow for compound characterization.

Chromatographic Analysis for Purity and Impurities

Chromatographic methods are the cornerstone of purity assessment, separating the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Expertise & Experience: Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile organic compounds. The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like N-(4-Fluorobenzyl)ethanamine through hydrophobic interactions. UV detection is ideal as the fluorobenzyl moiety provides a strong chromophore. An acidic mobile phase is employed to ensure the secondary amine is protonated, which sharpens the peak shape and provides consistent retention.

Protocol: RP-HPLC Method

  • Instrumentation: An HPLC system with a UV-Vis detector.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[5] Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 23 minutes
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, the tailing factor should be <2.0, and the theoretical plates should be >2000.

  • Data Analysis: Determine purity by area percent calculation. Quantify against a reference standard of known concentration if an assay value is required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: GC-MS is highly effective for identifying volatile and semi-volatile impurities that may not be detected by HPLC. However, primary and secondary amines are notoriously difficult to analyze directly by GC due to their polarity, which causes interactions with the stationary phase, leading to poor peak shape and reproducibility.[6] To overcome this, a derivatization step is essential. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the nitrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and dramatically improving chromatographic performance.[6]

Protocol: GC-MS with Derivatization

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z
  • Data Analysis: Identify the main peak corresponding to the derivatized analyte. Search the NIST library for any impurity peaks to tentatively identify them. The mass spectrum of the main peak should show a molecular ion consistent with the TMS-derivatized structure.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecule's covalent structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination.[7] ¹H NMR provides information on the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR confirms the carbon skeleton. The choice of solvent is critical; DMSO-d₆ is often preferred for amine hydrochlorides as it solubilizes the salt and allows for the observation of the N-H proton signal, which would be exchanged in D₂O.

Caption: Predicted ¹H-¹H J-coupling relationships.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

  • Expected Data Interpretation:

¹H NMR AssignmentPredicted δ (ppm)MultiplicityIntegration
CH₃ (Ethyl)1.2 - 1.4Triplet (t)3H
NH₂⁺ (Ammonium)9.0 - 9.5Broad (br)2H
CH₂-N (Ethyl)2.9 - 3.2Quartet (q)2H
CH₂-Ar (Benzyl)4.1 - 4.3Singlet (s)2H
Ar-H (ortho to F)7.1 - 7.3Triplet (t)2H
Ar-H (meta to F)7.4 - 7.6Doublet of Doublets (dd)2H

Note: Chemical shifts are predictions and may vary. The NH₂⁺ signal will be broad and its integration may be variable.

¹³C NMR AssignmentPredicted δ (ppm)
CH₃ (Ethyl)11 - 15
CH₂-N (Ethyl)42 - 46
CH₂-Ar (Benzyl)48 - 52
Ar-C (CH)115 - 132
Ar-C (C-CH₂)132 - 136
Ar-C (C-F)160 - 164 (d, ¹JCF ≈ 245 Hz)
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[7] For this molecule, the most characteristic feature will be the broad absorption from the secondary ammonium (R₂NH₂⁺) group in the hydrochloride salt, which is distinct from a free secondary amine (R₂NH).

Protocol: FTIR-ATR

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Expected Data Interpretation:

Wavenumber (cm⁻¹)Assignment
3200 - 2400N-H stretch (broad), characteristic of a secondary ammonium salt
3000 - 2850C-H stretch (aliphatic)
~3100 - 3000C-H stretch (aromatic)
~1600, 1510, 1450C=C stretch (aromatic ring)
~1220C-F stretch

Fundamental Physicochemical Characterization

Melting Point Determination

Trustworthiness: A sharp, well-defined melting point range is a classic indicator of high purity for a crystalline solid. A broad melting range (>2 °C) often suggests the presence of impurities. Protocol:

  • Load a small amount of the dry sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat at a ramp rate of 1-2 °C/min near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Elemental Analysis (CHN)

Trustworthiness: Elemental analysis provides a fundamental check on the empirical formula. The experimentally determined percentages of carbon, hydrogen, and nitrogen should agree with the theoretical values within a narrow margin (typically ±0.4%). Protocol:

  • Submit a pure, dry sample (~2-3 mg) to an analytical laboratory for CHN analysis.

  • Compare the experimental results to the theoretical values.

Theoretical Values for C₉H₁₃ClFN:

  • Carbon (C): 56.69%

  • Hydrogen (H): 6.87%

  • Nitrogen (N): 7.35%

Conclusion

The application of this comprehensive suite of orthogonal analytical methods—HPLC for purity, GC-MS for volatile impurities, NMR for definitive structure, FTIR for functional group confirmation, and fundamental physicochemical tests—provides a robust and self-validating characterization of N-(4-Fluorobenzyl)ethanamine hydrochloride. This multi-faceted approach ensures a thorough understanding of the material's identity, purity, and structure, which is essential for its use in regulated and high-precision scientific applications.

References

  • Vertex AI Search. N-(4-fluorobenzyl)-N-methylamine hydrochloride.
  • CymitQuimica. CAS 557-66-4: Ethylamine hydrochloride.
  • Hit2Lead. N-(4-fluorobenzyl)ethanamine hydrochloride | CAS# 119744-61-5.
  • PubChem. 4-Fluorobenzylamine.
  • BenchChem. Buy Ethylamine hydrochloride | 557-66-4.
  • BenchChem. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • BenchChem. Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.
  • University of Notre Dame. HPLC METHODOLOGY MANUAL.
  • Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
  • VTechWorks - Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS.

Sources

Method

N-(4-Fluorobenzyl)ethanamine hydrochloride as a research chemical intermediate

An In-Depth Guide to N-(4-Fluorobenzyl)ethanamine Hydrochloride: Synthesis, Characterization, and Application as a Research Chemical Intermediate Authored by a Senior Application Scientist This document provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to N-(4-Fluorobenzyl)ethanamine Hydrochloride: Synthesis, Characterization, and Application as a Research Chemical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and practical application of N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS No. 119744-61-5). This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt them based on a solid understanding of the methodology.

Introduction: The Strategic Importance of a Fluorinated Benzylamine Intermediate

N-(4-Fluorobenzyl)ethanamine hydrochloride is a secondary amine salt that serves as a valuable building block in organic and medicinal chemistry. Its structure, featuring a fluorinated phenyl ring and a secondary amine, makes it a key intermediate for synthesizing a wide range of more complex molecules. The presence of the fluorine atom is particularly significant in drug discovery, as fluorine substitution can modulate metabolic stability, binding affinity, and lipophilicity of a parent molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide will detail a reliable protocol for its synthesis via reductive amination, methods for its analytical validation, and a representative protocol for its use in subsequent synthetic steps.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is critical for its successful application and safe handling.

PropertyValueSource(s)
CAS Number 119744-61-5[3]
Molecular Formula C₉H₁₂FN · HCl[3]
Molecular Weight 190.66 g/mol [3][4]
Appearance White to off-white solid[3][5]
Purity Typically ≥95%[3]
Solubility Soluble in water[5][6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound is potentially hygroscopic.[5][7][8]

Safety and Handling: N-(4-Fluorobenzyl)ethanamine hydrochloride, like many amine hydrochlorides, should be handled with care. It is classified as an irritant.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7][8][9]

  • Handling: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][8][9]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]

Synthesis via Reductive Amination: A Validated Protocol

The most common and efficient method for synthesizing N-(4-Fluorobenzyl)ethanamine is through the reductive amination of 4-fluorobenzaldehyde with ethylamine.[10][11][12] This reaction proceeds in two main stages:

  • Imine Formation: The primary amine (ethylamine) performs a nucleophilic attack on the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde), forming a transient carbinolamine which then dehydrates to form an imine (or Schiff base).

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond, yielding the secondary amine. A mild reducing agent is chosen that reduces the imine much faster than the starting aldehyde.[11][13]

The final product is then converted to its hydrochloride salt for improved stability and ease of handling.

Visualizing the Synthesis Workflow

G cluster_0 Part A: Free Base Synthesis cluster_1 Part B: Hydrochloride Salt Formation A 4-Fluorobenzaldehyde C Imine Formation (in Methanol) A->C B Ethylamine Solution B->C D Reduction with NaBH4 (Portion-wise addition) C->D E Quench & Workup (Water, DCM Extraction) D->E F N-(4-Fluorobenzyl)ethanamine (Free Base Oil) E->F G Free Base in Diethyl Ether F->G Proceed to Salification H HCl in Diethyl Ether (Dropwise addition) G->H I Precipitation & Filtration H->I J Drying under Vacuum I->J K N-(4-Fluorobenzyl)ethanamine HCl (White Solid) J->K

Caption: Workflow for the synthesis of N-(4-Fluorobenzyl)ethanamine HCl.

Protocol 3.1: Synthesis of N-(4-Fluorobenzyl)ethanamine (Free Base)

Causality: This protocol uses sodium borohydride (NaBH₄), a cost-effective and readily available reducing agent. The reaction is performed at a reduced temperature to control the exothermicity of the reduction step.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (5.0 g, 40.3 mmol) and methanol (80 mL). Cool the flask to 0 °C in an ice bath.

  • Amine Addition: Slowly add a 70% aqueous solution of ethylamine (5.2 g, 81 mmol, 2.0 eq.) to the stirred solution. Maintain the temperature at 0 °C. Stir the mixture for 30 minutes to allow for imine formation.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (1.83 g, 48.4 mmol, 1.2 eq.) portion-wise over 30 minutes. Rationale: Portion-wise addition is crucial to manage gas evolution (H₂) and the exothermic nature of the reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding water (50 mL). Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(4-Fluorobenzyl)ethanamine as an oil. The product can be used directly in the next step or purified by column chromatography if necessary.

Protocol 3.2: Formation of the Hydrochloride Salt

Causality: Converting the free base amine (often an oil) to its hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, weigh, and store.[14]

  • Dissolution: Dissolve the crude N-(4-Fluorobenzyl)ethanamine oil from the previous step in diethyl ether (100 mL).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion to the salt.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to yield pure N-(4-Fluorobenzyl)ethanamine hydrochloride.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized intermediate is paramount.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. Expect characteristic peaks for the aromatic protons on the fluorobenzyl group, the benzylic CH₂ protons, the N-CH₂ protons of the ethyl group, and the terminal CH₃ protons. The integration of these signals should correspond to the number of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by showing the number of unique carbon environments. The fluorine-coupled carbon signals in the aromatic region provide definitive evidence of the fluorophenyl moiety.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to confirm the presence of key functional groups. Look for N-H stretching bands for the secondary amine salt (around 2400-2800 cm⁻¹) and C-F stretching in the fingerprint region (around 1100-1300 cm⁻¹).[15]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the free base and assesses purity. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free amine (C₉H₁₂FN), which has a monoisotopic mass of approximately 154.10 Da.

Application Protocol: Use as a Nucleophilic Intermediate

N-(4-Fluorobenzyl)ethanamine hydrochloride is a precursor to the free secondary amine, a potent nucleophile used in reactions like N-alkylation and N-acylation to build more complex molecular scaffolds. The hydrochloride salt must first be neutralized to the free base to unmask the nucleophilic lone pair on the nitrogen.

Visualizing an Application Workflow (N-Acylation)

G A N-(4-Fluorobenzyl)ethanamine HCl C In situ Free Base Formation A->C B Base (e.g., Triethylamine) in DCM B->C E N-Acylation Reaction (Nucleophilic Attack) C->E Nucleophile D Acyl Chloride (R-COCl) (Electrophile) D->E Electrophile F Aqueous Workup (Wash & Extract) E->F G Purification (Chromatography) F->G H Final N-Acylated Product G->H

Caption: General workflow for N-acylation using the title intermediate.

Protocol 5.1: General Procedure for N-Acylation

Causality: This protocol demonstrates the utility of the title compound as a nucleophile. An organic base like triethylamine (TEA) is used to neutralize the HCl salt in situ, liberating the free amine to react with an electrophile (an acyl chloride in this example).[16]

  • Setup: Suspend N-(4-Fluorobenzyl)ethanamine hydrochloride (1.0 g, 5.24 mmol) in dichloromethane (DCM) (25 mL) in a round-bottom flask with a magnetic stir bar.

  • Neutralization: Add triethylamine (1.1 g, 10.9 mmol, 2.1 eq.) to the suspension. Stir for 15 minutes at room temperature. The suspension should become a clear solution as the free amine is formed. Rationale: A slight excess of base ensures complete neutralization and scavenges the HCl generated during the acylation.

  • Electrophile Addition: Cool the solution to 0 °C. Slowly add a solution of the desired acyl chloride (e.g., acetyl chloride, 0.45 g, 5.76 mmol, 1.1 eq.) in DCM (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1M HCl (aq) (20 mL), followed by saturated sodium bicarbonate (aq) solution (20 mL), and finally brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel to obtain the final N-acylated product.

Conclusion

N-(4-Fluorobenzyl)ethanamine hydrochloride is a versatile and highly valuable intermediate for chemical research and drug development. The fluorinated motif provides a strategic advantage for molecular design. The robust synthesis via reductive amination and its straightforward application in nucleophilic reactions make it an accessible and essential tool for the modern synthetic chemist. Adherence to the detailed protocols and safety guidelines presented in this document will enable researchers to confidently synthesize and utilize this compound in their research endeavors.

References

  • Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. [Link]

  • Method for preparing 2-chloro-N-(4-fluorophenyl). (2014).
  • Manufacturing Process of 1-(4-Fluorophenyl) piperazine. (n.d.). Adisynth. [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (2001).
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2024). MDPI. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (2013). Redalyc. [Link]

  • SAFETY DATA SHEET - Ethylamine hydrochloride. (2023). Fisher Scientific. [Link]

  • 4-Fluorobenzylamine. (n.d.). PubChem. [Link]

  • Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). (n.d.). Cheméo. [Link]

  • N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. (n.d.). Sandoo Pharma. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. (2022). PubMed Central. [Link]

  • Propargylamine: an important moiety in drug discovery. (2023). PubMed. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Virginia Tech. [Link]

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. (2017). PubMed. [Link]

  • Process for preparing efletrizine. (2008).
  • Buy Ethylamine hydrochloride. (2023). A-Z Chemistry. [Link]

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Application

Experimental procedures involving N-(4-Fluorobenzyl)ethanamine hydrochloride

Application Note: Experimental Procedures Involving N-(4-Fluorobenzyl)ethanamine Hydrochloride Abstract N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 162401-03-8 [free base analog ref]) is a critical secondary amine b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Procedures Involving N-(4-Fluorobenzyl)ethanamine Hydrochloride

Abstract

N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 162401-03-8 [free base analog ref]) is a critical secondary amine building block employed in the synthesis of pharmaceutical candidates, particularly 5-HT receptor ligands and antihistamines.[1][2] The 4-fluorobenzyl moiety serves as a bioisostere for benzyl groups, offering enhanced metabolic stability by blocking para-position oxidation while modulating lipophilicity. This guide details the handling, free-basing, and synthetic application of this compound, specifically focusing on Reductive Amination and Nucleophilic Substitution protocols.

Chemical Profile & Handling

Expertise Insight: The hydrochloride salt form is preferred for storage due to the oxidative instability of free secondary amines. However, the salt is hygroscopic and acidic; failure to neutralize it properly during nucleophilic reactions is a primary cause of low yields.

Table 1: Physicochemical Properties
PropertyDataNote
IUPAC Name N-Ethyl-1-(4-fluorophenyl)methanamine hydrochloride
Molecular Formula C

H

FN[3][4] · HCl
Molecular Weight 189.66 g/mol (Salt); 153.20 g/mol (Free Base)Calculate stoichiometry based on Salt MW.
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et

O) until free-based.
Acidity (pKa) ~9.5 - 10.0 (Conjugate acid)Requires base (pH > 10) for extraction.
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Hazards Irritant (Skin/Eye), CorrosiveStandard amine PPE required.

Pre-Experimental Workflow: Free-Basing

Causality: Many catalytic cycles and nucleophilic attacks (S


2) are inhibited by the protonated ammonium species. While in situ neutralization (e.g., adding Et

N) is possible, isolating the free base often yields cleaner kinetic profiles for sensitive reductive aminations.
Protocol A: Isolation of Free Base
  • Dissolution: Dissolve 10.0 mmol of the hydrochloride salt in 20 mL of deionized water.

  • Basification: Slowly add 1M NaOH (15 mL) with stirring until pH > 12. The solution will become cloudy as the oily free amine separates.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
    • Self-Validating Step: The aqueous layer should remain basic (pH check).

  • Drying: Dry combined organic layers over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Filter and concentrate in vacuo (keep bath temp < 30°C; the free base is volatile).

  • Storage: Use immediately or store under Argon at -20°C.

Primary Application: Reductive Amination[5][6][7][8]

Context: This is the industry-standard method for converting N-(4-Fluorobenzyl)ethanamine into tertiary amines (drug scaffolds). We utilize the Abdel-Magid Protocol (Sodium Triacetoxyborohydride), which is milder than NaCNBH


 and avoids toxic cyanide byproducts.
Mechanism & Workflow Diagram

ReductiveAmination Start Start: N-(4-F-Bn)ethanamine HCl Base Neutralization (DIPEA or NaOH) Start->Base Free-base in situ Imine Intermediate: Iminium Ion Formation Base->Imine + Aldehyde (R-CHO) + AcOH (Catalyst) Reduction Reduction: STAB (NaBH(OAc)3) Imine->Reduction Hydride Transfer Product Product: Tertiary Amine Reduction->Product Workup

Figure 1: Step-wise workflow for the reductive amination of N-(4-Fluorobenzyl)ethanamine.

Protocol B: Reductive Amination (STAB Method)

Reagents:

  • Amine: N-(4-Fluorobenzyl)ethanamine HCl (1.0 equiv)

  • Aldehyde: Target R-CHO (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Base: DIPEA (1.0 equiv) - Required to neutralize the HCl salt.

  • Catalyst: Acetic Acid (1.0 equiv) - Accelerates imine formation.

Step-by-Step Procedure:

  • Setup: In a flame-dried flask under N

    
    , suspend the amine HCl salt (1.0 mmol) in DCE (5 mL).
    
  • Neutralization: Add DIPEA (1.0 mmol). Stir for 5 mins until the salt dissolves/suspends as the free base.

  • Imine Formation: Add the Aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Causality: The acid catalyst protonates the carbonyl, facilitating nucleophilic attack by the secondary amine.

  • Reduction: Add STAB (1.4 mmol) in one portion.

    • Note: Gas evolution (H

      
      ) may occur; ensure venting.
      
  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the secondary amine (M+H = 154).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine. Dry over MgSO

    
    .
    

Secondary Application: Nucleophilic Substitution (Alkylation)

Context: Used when the electrophile is an alkyl halide (R-X) rather than an aldehyde. This method is prone to over-alkylation with primary amines, but since N-(4-Fluorobenzyl)ethanamine is secondary, it cleanly forms the tertiary amine without quaternization issues if stoichiometry is controlled.

Protocol C: S 2 Alkylation

Reagents:

  • Amine: N-(4-Fluorobenzyl)ethanamine HCl (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: K

    
    CO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Combine amine salt, base, and electrophile in ACN.

  • Heat to 60–80°C (reflux if using ACN).

  • Self-Validating Step: The reaction mixture will turn from a suspension to a finer precipitate (formation of KCl/KBr salts).

  • Filter off inorganic solids before concentrating the solvent.

Analytical Validation

To confirm the identity of the product, specific spectral features of the 4-fluorobenzyl group must be verified.

Table 2: Expected Spectral Signatures
TechniqueFeatureExpected Signal
1H NMR Benzylic CH

Singlet or AB quartet at

3.5 – 3.8 ppm.
1H NMR Ethyl GroupTriplet (

~1.0) and Quartet (

~2.6).
1H NMR Aromatic RegionDistinctive multiplets for para-substituted benzene (

7.0–7.4).
19F NMR Fluorine ShiftSingle peak at

-115 to -118 ppm (relative to CFCl

).
LCMS Mass IonParent ion [M+H]

consistent with tertiary amine.
Analytical Pathway Diagram

Analysis Sample Crude Reaction Mix TLC TLC Check (Stain: Ninhydrin/UV) Sample->TLC LCMS LCMS Verification (Check M+H) Sample->LCMS Purification Flash Chromatography (DCM/MeOH gradient) LCMS->Purification If Purity < 90% NMR NMR Validation (1H, 19F) LCMS->NMR If Purity > 95% Purification->NMR

Figure 2: Analytical decision tree for validating the synthesis of tertiary amines.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • PubChem Database. (n.d.). "4-Fluorobenzylamine Compound Summary." (Structural analog data).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] (Rationale for 4-F substitution).

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: Amines, liquid, corrosive, n.o.s."

Sources

Method

Application Notes and Protocols: N-(4-Fluorobenzyl)ethanamine Hydrochloride in Drug Discovery and Development

Introduction: The Emerging Potential of Fluorinated Benzylamines In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Fluorinated Benzylamines

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties. The introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. N-(4-Fluorobenzyl)ethanamine hydrochloride is a synthetic compound belonging to the class of fluorinated benzylamines. While direct research on this specific molecule is nascent, its structural analogues have shown promise in various therapeutic areas, including as potential antidepressants and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the synthesis, potential applications, and detailed protocols for the preclinical evaluation of N-(4-Fluorobenzyl)ethanamine hydrochloride, offering a valuable resource for researchers navigating the early stages of drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the predicted and known properties of N-(4-Fluorobenzyl)ethanamine hydrochloride and its parent amine.

PropertyValueSource
Chemical Formula C₉H₁₃ClFNN/A
Molecular Weight 190.66 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
pKa (of the amine) ~9-10 (predicted)N/A

Synthesis and Characterization

The synthesis of N-(4-Fluorobenzyl)ethanamine hydrochloride can be achieved through a multi-step process, beginning with the reductive amination of 4-fluorobenzaldehyde with ethylamine, followed by conversion to the hydrochloride salt.

Protocol 1: Synthesis of N-(4-Fluorobenzyl)ethanamine

Materials:

  • 4-Fluorobenzaldehyde

  • Ethylamine (in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) (e.g., 2M in diethyl ether or as a gas)

  • Diethyl ether

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in methanol. To this solution, add ethylamine (1.1 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude N-(4-Fluorobenzyl)ethanamine.

Protocol 2: Formation of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude N-(4-Fluorobenzyl)ethanamine in a minimal amount of diethyl ether. Cool the solution to 0°C. Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

  • Isolation and Purification: A white precipitate of N-(4-Fluorobenzyl)ethanamine hydrochloride should form. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

In-Process Controls and Characterization:
  • TLC: Monitor reaction progress using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the final product and intermediates.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound.

  • Melting Point: Assess the purity of the final hydrochloride salt.

G cluster_synthesis Synthesis Workflow 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine_Formation Imine Formation (Methanol, RT) 4-Fluorobenzaldehyde->Imine_Formation Ethylamine Ethylamine Ethylamine->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT) Imine_Formation->Reduction N-(4-Fluorobenzyl)ethanamine N-(4-Fluorobenzyl)ethanamine Reduction->N-(4-Fluorobenzyl)ethanamine HCl_Salt_Formation HCl Salt Formation (HCl in Diethyl Ether) N-(4-Fluorobenzyl)ethanamine->HCl_Salt_Formation Product N-(4-Fluorobenzyl)ethanamine HCl HCl_Salt_Formation->Product

Caption: Synthesis workflow for N-(4-Fluorobenzyl)ethanamine hydrochloride.

In Vitro Evaluation: Monoamine Oxidase Inhibition

Given that structurally related benzylamines are known to interact with monoamine oxidases (MAOs), a key target for antidepressant drugs, a primary in vitro evaluation of N-(4-Fluorobenzyl)ethanamine hydrochloride should focus on its potential as a MAO inhibitor.[2][3] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[4]

Protocol 3: In Vitro MAO-A and MAO-B Inhibition Assay

Principle:

This protocol utilizes a commercially available fluorescence-based assay to measure the activity of MAO-A and MAO-B. The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to produce a fluorescent product, which can be quantified.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine for both, or specific substrates for each isoform)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • N-(4-Fluorobenzyl)ethanamine hydrochloride (test compound)

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as positive controls

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(4-Fluorobenzyl)ethanamine hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • Assay buffer

    • Test compound or control (positive inhibitor or vehicle)

    • MAO-A or MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the substrate and the fluorescent probe/HRP mixture to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission for Amplex Red) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

G cluster_screening In Vitro Screening Cascade Start N-(4-Fluorobenzyl)ethanamine HCl Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Inactive Inactive Primary_Screen->Inactive Selectivity_Panel Selectivity Panel (e.g., other monoaminergic targets) Dose_Response->Selectivity_Panel Potent Mechanism_of_Action Mechanism of Action Studies (e.g., Reversibility) Selectivity_Panel->Mechanism_of_Action Selective Lead_Candidate Lead Candidate Mechanism_of_Action->Lead_Candidate

Sources

Application

Application Note: Quantitative Analysis of N-(4-Fluorobenzyl)ethanamine in Human Plasma using GC-MS following Acylation Derivatization

Abstract This application note presents a robust and validated method for the quantitative determination of N-(4-Fluorobenzyl)ethanamine in human plasma. Direct analysis of polar compounds like secondary amines by gas ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the quantitative determination of N-(4-Fluorobenzyl)ethanamine in human plasma. Direct analysis of polar compounds like secondary amines by gas chromatography (GC) is often challenging due to poor peak shape and low volatility.[1] To overcome these limitations, a derivatization strategy was employed. The method involves the extraction of N-(4-Fluorobenzyl)ethanamine from plasma using solid-phase extraction (SPE), followed by derivatization with pentafluoropropionic anhydride (PFPA) to form a stable, volatile, and highly responsive N-pentafluoropropionyl amide derivative.[2][3] Analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, providing excellent sensitivity and selectivity. The method was validated according to the principles outlined in the FDA guidance for bioanalytical method validation, demonstrating high accuracy, precision, and a wide linear dynamic range suitable for pharmacokinetic or toxicokinetic studies.[4][5]

Introduction and Principle

N-(4-Fluorobenzyl)ethanamine is a secondary amine whose quantification in biological matrices is essential for drug development and metabolic studies. The inherent polarity and low volatility of such amines make their direct analysis by GC problematic, often resulting in tailing peaks and poor sensitivity.[1] Chemical derivatization is a powerful technique used to modify the analyte's chemical structure to improve its analytical properties.[6]

This method utilizes acylation with pentafluoropropionic anhydride (PFPA). The reaction targets the active hydrogen on the secondary amine, replacing it with a pentafluoropropionyl group. This transformation achieves three critical objectives:

  • Increases Volatility: The derivative is significantly more volatile than the parent amine, making it amenable to GC analysis.[3]

  • Improves Chromatographic Behavior: The non-polar nature of the derivative minimizes interactions with the GC column's stationary phase, resulting in sharp, symmetrical peaks.

  • Enhances MS Detection: The presence of multiple fluorine atoms in the derivative makes it an excellent candidate for sensitive detection by mass spectrometry, and the significant mass increase shifts the derivative's mass-to-charge ratio (m/z) to a region with lower background noise.[3]

The overall workflow involves isolating the analyte from the complex plasma matrix via solid-phase extraction (SPE), performing the derivatization, and then injecting the final extract for GC-MS analysis.

Materials and Reagents

  • Analytes and Standards: N-(4-Fluorobenzyl)ethanamine hydrochloride (Reference Standard), N-(4-Fluorobenzyl)ethanamine-d5 hydrochloride (Internal Standard, IS).

  • Solvents: HPLC-grade or equivalent Methanol, Acetonitrile, Ethyl Acetate, Toluene, Water (18 MΩ·cm).

  • Reagents: Pentafluoropropionic anhydride (PFPA), Triethylamine (TEA), Formic Acid, Ammonium Hydroxide, Ammonium Acetate.

  • Supplies: Human plasma (K2-EDTA), Class A volumetric flasks, precision pipettes, 1.5 mL autosampler vials, 4 mL glass vials, SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL), SPE manifold, nitrogen evaporator, vortex mixer, centrifuge, heating block.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-(4-Fluorobenzyl)ethanamine HCl and the deuterated internal standard (IS) in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL (free base equivalent).

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 Methanol:Water to create working standards for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 Methanol:Water.

  • Calibration Curve (CC) and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to create CC samples ranging from 0.5 to 500 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC in the same manner.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to isolate the basic drug from the complex plasma matrix.[7][8]

  • Sample Pre-treatment: To 100 µL of plasma sample (Blank, CC, QC, or Unknown), add 20 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% formic acid in water and vortex again. This step ensures proteins are dissociated from the analyte and adjusts the pH to retain the basic amine on the SPE sorbent.[9]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 25 mM ammonium acetate buffer in water to remove polar interferences.

    • Wash 2: Pass 1 mL of 20% Methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in ethyl acetate. The basic modifier ensures the amine is in its free base form and elutes efficiently.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Procedure
  • Reconstitution & Reaction: To the dried extract, add 50 µL of Toluene, 20 µL of Triethylamine (TEA, as a catalyst and acid scavenger), and 10 µL of PFPA.[3][10]

  • Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 65°C for 30 minutes in a heating block.[2][11]

  • Evaporation & Reconstitution: After cooling to room temperature, evaporate the reaction mixture to dryness under nitrogen. Reconstitute the residue in 100 µL of Ethyl Acetate.

  • Transfer: Transfer the final solution to a GC-MS autosampler vial with an insert for analysis.

Visual Diagrams

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_deriv Derivatization & Analysis plasma 100 µL Plasma Sample spike_is Spike Internal Standard (IS) plasma->spike_is acidify Acidify & Dilute (4% Formic Acid) spike_is->acidify load Load Sample acidify->load condition Condition Cartridge (MeOH -> H2O) condition->load wash Wash Interferences (Buffer -> 20% MeOH) load->wash elute Elute Analyte (5% NH4OH in Ethyl Acetate) wash->elute evap1 Evaporate to Dryness elute->evap1 react Add Toluene, TEA, PFPA Heat at 65°C evap1->react evap2 Evaporate to Dryness react->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute analyze Inject into GC-MS reconstitute->analyze

Figure 1. Overall bioanalytical workflow from plasma to GC-MS analysis.
Figure 2. Acylation reaction of the secondary amine with PFPA.
GC-MS Instrumental Conditions
  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temp: 80°C, hold for 1 min

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Quadrupole Temp: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte Derivative: m/z (e.g., specific fragments of the PFP-derivative)

    • IS Derivative: m/z (e.g., specific fragments of the d5-PFP-derivative)

Method Validation Summary

The method was validated following the core principles of the FDA's guidance on bioanalytical method validation.[4][12]

Table 1: Calibration Curve and Linearity
ParameterResultAcceptance Criteria
Calibration Range 0.5 – 500 ng/mL-
Regression Model Linear, 1/x² weighting-
Correlation Coeff. (r²) > 0.997≥ 0.99
Back-calculated Conc. ± 9.8% of nominal≤ ±15% (≤ ±20% at LLOQ)
Table 2: Accuracy and Precision (Intra- and Inter-day)
QC Level (ng/mL)NMean Conc. (ng/mL)Accuracy (%)Precision (CV%)Acceptance Criteria
LLOQ (0.5) 150.52104.08.5Acc: 80-120%, CV: ≤20%
Low QC (1.5) 151.4898.76.2Acc: 85-115%, CV: ≤15%
Mid QC (75) 1576.1101.54.1Acc: 85-115%, CV: ≤15%
High QC (400) 15395.598.93.8Acc: 85-115%, CV: ≤15%
Table 3: Recovery and Matrix Effect
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor
Low QC 88.290.10.98
High QC 91.590.81.01
Acceptance Criteria Consistent & ReproducibleCV of IS-normalized MF ≤15%

Troubleshooting

SymptomPotential Cause(s)Recommended Solution(s)
Low Analyte Response 1. Incomplete derivatization. 2. Analyte degradation. 3. Poor SPE recovery.1. Ensure PFPA/TEA reagents are fresh and anhydrous. Check heating block temperature. 2. Minimize time between sample prep steps. Check sample stability data. 3. Verify SPE conditioning, loading, and elution steps. Ensure correct pH.
High Baseline Noise / Ghost Peaks 1. Contaminated GC inlet or column. 2. Carryover from a high concentration sample. 3. Contaminated reagents.1. Replace inlet liner and septum. Bake out the column.[13] 2. Inject solvent blanks between samples. Optimize autosampler wash steps. 3. Run a reagent blank to identify the source of contamination.
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet or column. 2. Incomplete derivatization.1. Use a new, deactivated inlet liner. Trim the first few cm of the column.[14] 2. Re-optimize derivatization time, temperature, or reagent concentration.
High Variability in Results 1. Inconsistent sample preparation (pipetting, evaporation). 2. Leaks in the GC system.1. Ensure consistent technique, especially during evaporation and reconstitution steps.[15] 2. Perform a leak check on the GC inlet and fittings.

Conclusion

The described method, incorporating solid-phase extraction and PFPA derivatization followed by GC-MS analysis, provides a selective, sensitive, and reliable means for quantifying N-(4-Fluorobenzyl)ethanamine in human plasma. The validation data confirms that the method meets regulatory expectations for bioanalysis and is suitable for supporting clinical and non-clinical studies. The detailed protocols and troubleshooting guide offer a comprehensive resource for researchers implementing this assay.

References

  • Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Available from: [Link]

  • Koukaras, I., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules. Available from: [Link]

  • Gomez-Alvarez, S., et al. (2023). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Omega. Available from: [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Available from: [Link]

  • Patel, D. P., et al. (2018). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Journal of Pharmaceutical Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. Available from: [Link]

  • Mantzourani, E., & Kokotou, M. G. (2023). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Journal of Chromatography B. Available from: [Link]

  • Peters, S. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available from: [Link]

  • Emmons, T. R. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (2023). (PDF) Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Available from: [Link]

  • ResearchGate. (2018). Determination of some biogenic amines in rat plasma using high performance liquid chromatography tandem mass spectrometry (HPLC/MS) method. Available from: [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. Available from: [Link]

  • Wang, J., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. Available from: [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available from: [Link]

  • Marrubini, G., et al. (2005). Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Analyst. Available from: [Link]

  • Williams, R., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. Available from: [Link]

  • Terashi, A., et al. (1990). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. Available from: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Available from: [Link]

  • Oulu University Library. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Cheméo. Available from: [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available from: [Link]

  • Wu, H. L., et al. (2007). Quantification of biogenic amines in human plasma based on the derivatization with N-hydroxy-succinimidyl fluorescein-O-acetate by high-performance liquid chromatography. Journal of Chromatography A. Available from: [Link]

  • Agilent Technologies. GC Troubleshooting Guide Poster. Agilent Technologies. Available from: [Link]

  • National Center for Biotechnology Information. (4-Fluoro-benzyl)-methylamine HCl. PubChem. Available from: [Link]

Sources

Method

N-(4-Fluorobenzyl)ethanamine hydrochloride as a building block in organic synthesis

Application Note: N-(4-Fluorobenzyl)ethanamine Hydrochloride in Medicinal Chemistry Part 1: Introduction & Strategic Value Compound Identity: Name: N-(4-Fluorobenzyl)ethanamine hydrochloride Synonyms: N-Ethyl-4-fluoroben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-Fluorobenzyl)ethanamine Hydrochloride in Medicinal Chemistry

Part 1: Introduction & Strategic Value

Compound Identity:

  • Name: N-(4-Fluorobenzyl)ethanamine hydrochloride

  • Synonyms: N-Ethyl-4-fluorobenzylamine HCl; N-Ethyl-p-fluorobenzylamine HCl

  • CAS: 119744-61-5

  • Structure: A secondary amine salt featuring an ethyl group and a 4-fluorobenzyl moiety attached to the nitrogen.

The "Fluorine Effect" in Drug Design: This building block is not merely a linker; it is a strategic tool for optimizing Drug Metabolism and Pharmacokinetics (DMPK).

  • Metabolic Blockade: The para-position of a benzyl ring is a primary site for Cytochrome P450-mediated hydroxylation (Phase I metabolism). Substituting hydrogen with fluorine at this position effectively blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the drug candidate without drastically altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
    
  • Lipophilicity Modulation: The inclusion of the fluorine atom increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS-active agents (e.g., 5-HT receptor ligands).
    
  • Electronic Effects: The strong electronegativity of fluorine pulls electron density from the aromatic ring, influencing the

    
     stacking interactions with target protein binding pockets.
    

Part 2: Key Applications

CNS Therapeutics (Serotonergic Modulators)

The N-benzyl-N-ethyl amine motif is a core pharmacophore in various psychoactive compounds and neurotransmitter transporter inhibitors. The 4-fluoro substituent is frequently employed in analogs of 5-HT2A/2C agonists and antagonists to prevent rapid oxidative deamination or ring hydroxylation.

Kinase Inhibitors (ALK5 & p38\u03b1)

Recent medicinal chemistry campaigns have utilized N-(fluorobenzyl) moieties to optimize the binding affinity of imidazole-based inhibitors targeting ALK5 (TGF-\u03b2 type I receptor). The fragment serves as a hydrophobic anchor that fits into specific pockets of the kinase domain, where the fluorine atom can engage in multipolar interactions with backbone amides.

Antimycobacterial Agents

In the development of anti-tuberculosis drugs, this amine is used to synthesize secondary and tertiary amides (e.g., quinoline derivatives). The 4-fluorobenzyl group has been shown to improve the cell wall penetration of these agents against Mycobacterium tuberculosis.

Part 3: Experimental Protocols

Safety Pre-requisite:

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) if possible. Use a fume hood.

Protocol A: Free-Basing (Essential Pre-step)

Context: As a hydrochloride salt, the nitrogen lone pair is protonated and non-nucleophilic. You must liberate the free base for any coupling reaction.

Method 1: In-Situ Neutralization (Recommended for One-Pot Reactions)

  • Reagents: N-(4-Fluorobenzyl)ethanamine HCl (1.0 equiv), DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0 - 3.0 equiv).

  • Procedure:

    • Suspend the HCl salt in the reaction solvent (DCM, DMF, or THF).

    • Add the base (DIPEA/TEA) dropwise.

    • Stir for 15–30 minutes at Room Temperature (RT) until the solid dissolves or a clear solution forms.

    • Proceed immediately to add the electrophile (Acid Chloride, Aldehyde, etc.).

Method 2: Isolation of Free Base (Recommended for Sensitive Catalytic Cycles)

  • Procedure:

    • Dissolve the HCl salt in a minimal amount of water.

    • Basify to pH >12 using 1M NaOH or saturated

      
      .
      
    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Note: The free amine is an oil and may absorb

      
       from air; use immediately.
      
Protocol B: Synthesis of Tertiary Amides (Schotten-Baumann Conditions)

Application: Creating stable amide linkers for library generation.

ReagentEquivalentsRole
N-(4-Fluorobenzyl)ethanamine HCl 1.0Nucleophile
Aryl/Alkyl Acid Chloride 1.1Electrophile
Triethylamine (TEA) 2.5Base/Scavenger
DCM (Anhydrous) [0.1 M]Solvent

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solubilization: Add N-(4-Fluorobenzyl)ethanamine HCl and anhydrous DCM.

  • Activation: Cool to 0°C (ice bath). Add TEA dropwise. Stir for 10 min.

  • Coupling: Add the Acid Chloride dropwise (neat or dissolved in minimal DCM).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with 1M HCl (to remove unreacted amine) and Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Reductive Amination (Tertiary Amine Synthesis)

Application: Synthesis of N-alkylated analogs (e.g., for CNS ligands).

ReagentEquivalentsRole
N-(4-Fluorobenzyl)ethanamine HCl 1.0Amine Source
Aldehyde (R-CHO) 1.1 - 1.2Carbonyl Source
NaBH(OAc)3 1.5Reducing Agent
DIPEA 1.0Neutralizer
DCE or THF [0.1 M]Solvent
Acetic Acid Cat. (1-2 drops)Catalyst

Step-by-Step:

  • Imine Formation: In a vial, mix the HCl salt, Aldehyde, DIPEA, and Solvent. Add catalytic Acetic Acid (pH ~5–6 is optimal). Stir for 30–60 min at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) in one portion.
    
  • Duration: Stir overnight (12–16 h) under

    
    .
    
  • Quench: Add saturated aqueous

    
     carefully (gas evolution).
    
  • Extraction: Extract with EtOAc (x3).

  • Purification: The product is a tertiary amine. Purify via amine-functionalized silica or standard silica with 1% TEA in the eluent to prevent streaking.

Part 4: Visualizing the Logic

Diagram 1: The Strategic "Fluorine Effect"

This diagram illustrates why the 4-fluoro substitution is preferred over a simple benzyl group in drug design.

FluorineEffect cluster_0 Standard Benzyl Analog cluster_1 4-Fluorobenzyl Scaffold H_Analog Para-Hydrogen (H) Susceptible to Metabolism P450 Cytochrome P450 (Oxidation) H_Analog->P450 High Affinity Metabolite Rapid Clearance (Hydroxylated Product) P450->Metabolite Phase I Rxn F_Analog Para-Fluoro (F) Metabolic Blocker F_Analog->P450 Blocked Stability Extended Half-Life (t1/2) F_Analog->Stability Result Lipophilicity Increased LogP (Better CNS Penetration) F_Analog->Lipophilicity Result

Caption: Comparison of metabolic fate between standard benzyl amines and the 4-fluorobenzyl analog. The fluorine atom blocks P450-mediated para-hydroxylation.

Diagram 2: Synthetic Workflow

This diagram outlines the decision tree for utilizing the HCl salt in various synthesis pathways.

SyntheticWorkflow Start Start: N-(4-Fluorobenzyl)ethanamine HCl (Stable Salt) FreeBase Step 1: Free-Basing (DIPEA/DCM or NaOH Extraction) Start->FreeBase Neutralization Nucleophile Active Species: Secondary Amine Nucleophile FreeBase->Nucleophile Generates PathA Pathway A: Amide Coupling (+ R-COCl / HATU) Nucleophile->PathA PathB Pathway B: Reductive Amination (+ R-CHO / NaBH(OAc)3) Nucleophile->PathB PathC Pathway C: SNAr / Alkylation (+ Ar-Cl / R-Br) Nucleophile->PathC ProdA Tertiary Amide (Stable Linker) PathA->ProdA Yields ProdB Tertiary Amine (Basic Center) PathB->ProdB Yields ProdC N-Aryl / N-Alkyl Adduct (Diversified Scaffold) PathC->ProdC Yields

Caption: Operational workflow converting the HCl salt precursor into diverse chemical scaffolds via three primary reaction pathways.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. (Note: Reference for general 4-fluorobenzyl properties). Retrieved from [Link]

  • Kim, D., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020).[1] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. Retrieved from [Link]

Sources

Application

LC-MS/MS method for N-(4-Fluorobenzyl)ethanamine hydrochloride quantification

Application Note & Protocol A Robust and Validated LC-MS/MS Method for the Quantification of N-(4-Fluorobenzyl)ethanamine Hydrochloride in Human Plasma Abstract This document provides a comprehensive, step-by-step protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Validated LC-MS/MS Method for the Quantification of N-(4-Fluorobenzyl)ethanamine Hydrochloride in Human Plasma

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of N-(4-Fluorobenzyl)ethanamine hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, bioanalytical scientists, and professionals in drug development, this guide details a highly selective and sensitive method suitable for pharmacokinetic (PK) and other clinical or preclinical studies. The methodology encompasses sample preparation via protein precipitation, optimized chromatographic separation, and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Furthermore, this note outlines a full validation strategy based on the International Council for Harmonisation (ICH) M10 guideline to ensure data integrity, accuracy, and reproducibility.[1][2]

Introduction: The Rationale for a Validated Method

N-(4-Fluorobenzyl)ethanamine hydrochloride is a small organic molecule whose precise quantification in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for small-molecule bioanalysis due to its exceptional sensitivity, selectivity, and speed.[3][4] The use of a triple quadrupole mass spectrometer operating in MRM mode allows for the specific detection of the analyte and its internal standard, effectively filtering out interferences from the complex biological matrix.[3]

Developing a robust analytical method is only the first step; rigorous validation is paramount to guarantee that the generated data is reliable for making critical decisions in drug development.[5] This protocol is grounded in the principles outlined by regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline, ensuring the method is "fit-for-purpose" and meets global regulatory expectations.[1][6][7]

Analyte Properties, Reagents, and Materials

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.

Analyte & Internal Standard (IS) Information
PropertyN-(4-Fluorobenzyl)ethanamine HCl (Analyte)N-(4-Chlorobenzyl)ethanamine HCl (Internal Standard)
Structure (Structure of chloro-analog)
CAS Number 119744-61-5[8]102236-18-0[9]
Molecular Formula C₉H₁₂FN · HCl[8]C₉H₁₂ClN · HCl[9]
Molecular Weight 190.0 g/mol (as HCl salt)[8]206.11 g/mol (as HCl salt)[9]
LogP 2.18[8]N/A (Expected to be similar)
Rationale for IS The chloro-analog is an ideal internal standard. It is structurally and chemically similar to the analyte, ensuring comparable extraction efficiency and chromatographic behavior, but is distinguishable by mass. A stable isotope-labeled (SIL) analyte is the ultimate choice, but a close structural analog is a highly effective and more accessible alternative.[10]
Reagents and Materials
  • N-(4-Fluorobenzyl)ethanamine hydrochloride reference standard (≥98% purity)

  • N-(4-Chlorobenzyl)ethanamine hydrochloride (Internal Standard, ≥98% purity)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Human Plasma (K₂EDTA as anticoagulant), sourced from an accredited biobank

  • Calibrated pipettes and disposable tips

  • 1.5 mL polypropylene microcentrifuge tubes

  • 96-well collection plates (optional, for high-throughput)

Instrumentation and Analytical Conditions

The following conditions serve as a robust starting point and should be optimized for the specific instrumentation available in your laboratory.[11]

Liquid Chromatography (LC) System
ParameterRecommended SettingRationale
System UPLC/UHPLC SystemProvides superior resolution and faster run times compared to conventional HPLC.
Column C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)The analyte's LogP suggests moderate lipophilicity, making a C18 stationary phase ideal for retention and separation from polar matrix components.[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileFormic acid is a common modifier that aids in the protonation of the analyte, which is crucial for positive mode electrospray ionization (ESI+).[11]
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry (MS) System
ParameterRecommended SettingRationale
System Triple Quadrupole Mass SpectrometerEssential for quantitative analysis using MRM for high selectivity and sensitivity.[3]
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (+)The basic amine group on the analyte is readily protonated to form a positive ion [M+H]⁺.
MRM Transitions Analyte: 154.2 → 109.1IS: 170.6 → 125.0 (³⁵Cl isotope)These values are illustrative and require direct infusion and optimization on the specific instrument. The precursor ion ([M+H]⁺) is selected in Q1, fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in Q3.
Gas Temp. 350 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate volumetric flasks. Dissolve in methanol to create a final concentration of 1 mg/mL for each. Store at -20°C.

  • Working Standard Solutions: Perform serial dilutions of the primary analyte stock solution with 50:50 ACN:Water to prepare a set of working standards for the calibration curve (e.g., covering a range from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with 50:50 ACN:Water to a final concentration of 100 ng/mL. This concentration should be chosen to yield a consistent and strong signal without causing detector saturation.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Label microcentrifuge tubes for each point of the calibration curve (Blank, LLOQ, and at least 6 other non-zero concentrations) and for QC samples (Low, Mid, High).

  • Spike 5 µL of the appropriate working standard solution into 95 µL of blank human plasma to achieve the desired final concentrations. For the blank sample, add 5 µL of the 50:50 ACN:Water diluent.

  • Vortex each tube gently for 10 seconds.

Sample Preparation: Protein Precipitation

This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[2]

  • Aliquot Sample: Transfer a 50 µL aliquot of each sample (CC, QC, or unknown) to a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the IS working solution (100 ng/mL) to every tube except the blank. To the blank, add 20 µL of 50:50 ACN:Water.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Inject: Inject 5 µL of the supernatant directly into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow start Start with 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 20 µL Internal Standard (100 ng/mL) start->add_is Spiking add_acn Add 200 µL Cold Acetonitrile (+0.1% Formic Acid) add_is->add_acn Precipitation vortex Vortex Vigorously (1 minute) add_acn->vortex Mixing centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge Pelleting transfer Transfer 150 µL Supernatant to new plate/vial centrifuge->transfer Isolation inject Inject 5 µL into LC-MS/MS System transfer->inject Analysis

Fig 1: Step-by-step workflow for plasma sample preparation.

Method Validation According to ICH M10 Guidelines

A full validation is essential to demonstrate that the method is reliable for its intended purpose. The following parameters must be assessed.[1][6]

Validation ParameterPurposeGeneral Acceptance Criteria (ICH M10)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 75% of non-zero standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99 is recommended.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). At the LLOQ, these limits are relaxed to ±20%.[12]
Matrix Effect To assess the suppression or enhancement of ionization caused by co-eluting matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤ 15%.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).Mean concentration of stability samples must be within ±15% of the nominal concentration. Assessed for freeze-thaw, bench-top, and long-term storage conditions.

Hypothetical Results

The tables below illustrate the expected performance of a successfully validated method.

Table 6.1: Example Calibration Curve Performance
Nominal Conc. (ng/mL)Calculated Mean Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.9595.0
2.02.08104.0
10.09.8598.5
50.052.1104.2
200.0195.697.8
500.0489.998.0
1000.01015.0101.5
Linear Fit: 1/x² weighted regression, R² = 0.998
Table 6.2: Example Inter-Day Accuracy and Precision (n=3 runs)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ QC 1.01.04104.09.8
Low QC 3.02.9197.07.5
Mid QC 150.0155.8103.95.1
High QC 800.0788.098.54.3

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of N-(4-Fluorobenzyl)ethanamine hydrochloride in human plasma. The simple protein precipitation sample preparation protocol is efficient and amenable to high-throughput analysis. The outlined method meets the rigorous validation criteria set forth by the ICH M10 guideline, making it suitable for regulated bioanalysis in support of drug development programs.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [https://www.europeanbioanalysisforum.eu/wp-content/uploads/2012/03/EBF- plenary-session-EMA-BMV-guideline-final.pdf]([Link] plenary-session-EMA-BMV-guideline-final.pdf)

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Johns Hopkins University. (2021). Development and validation of an LC–MS/MS generic assay platform for small molecule drug bioanalysis. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Sandoo Pharma. N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. [Link]

  • PubChem. N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride. [Link]

  • PubChem. 4-Fluorobenzylamine. [Link]

  • PubChem. Ethylamine hydrochloride. [Link]

  • PubChem. N-(3-Chlorobenzyl)ethanamine hydrochloride. [Link]

Sources

Method

Application Note: FT-IR Spectroscopic Characterization of N-(4-Fluorobenzyl)ethanamine Hydrochloride

Abstract This application note details the protocol for the structural identification and purity assessment of N-(4-Fluorobenzyl)ethanamine hydrochloride using Fourier Transform Infrared (FT-IR) spectroscopy. As a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural identification and purity assessment of N-(4-Fluorobenzyl)ethanamine hydrochloride using Fourier Transform Infrared (FT-IR) spectroscopy. As a halogenated secondary amine salt, this compound presents unique spectral challenges, particularly in distinguishing ammonium cation vibrations from aromatic overtones.[1] This guide provides a robust methodology for sample preparation, data acquisition, and a region-specific spectral assignment to facilitate its use as a reference standard in pharmaceutical synthesis and forensic analysis.[1]

Introduction

N-(4-Fluorobenzyl)ethanamine hydrochloride is a key intermediate in the synthesis of N-benzylphenethylamines and related bioactive compounds. Its structure consists of a para-fluorinated aromatic ring linked via a methylene bridge to an ethylamine chain, stabilized as the hydrochloride salt.

Chemical Structure:

  • Formula:

    
    
    
  • Key Moieties: Secondary ammonium salt (

    
    ), Fluorobenzene ring, Ethyl group.[1]
    

Accurate FT-IR analysis is critical for distinguishing this specific isomer from its ortho- or meta- analogs and for monitoring the conversion of the free base to the hydrochloride salt.

Experimental Protocol

Instrumentation & Parameters

To ensure high signal-to-noise ratio (SNR) and spectral resolution, the following parameters are recommended.

ParameterSettingRationale
Technique ATR (Diamond Crystal)Preferred for HCl salts to minimize moisture uptake (hygroscopicity) and eliminate KBr pelleting pressure effects.
Spectral Range 4000 – 600 cm⁻¹Covers fundamental stretches and the critical aromatic fingerprint region.[1]
Resolution 4 cm⁻¹Optimal balance between resolving sharp aromatic bands and data size.[1]
Scans 32 (Sample) / 32 (Bkg)Sufficient averaging to resolve weak overtone bands.[1]
Apodization Blackman-Harris 3-TermMinimizes side-lobes for sharp crystalline peaks.[1]
Sample Preparation Workflow

Critical Warning: Amine hydrochloride salts are often hygroscopic.[1] Moisture absorption results in broad O-H bands (~3400 cm⁻¹) that obscure the N-H stretch.[1]

Method A: Attenuated Total Reflectance (ATR) - Recommended

  • Clean: Ensure the ATR crystal (Diamond/ZnSe) is cleaned with isopropanol and shows a flat baseline.[1]

  • Deposit: Place ~5-10 mg of the solid powder directly onto the crystal center.

  • Compress: Apply high pressure using the anvil clamp.[1] Ensure the "force gauge" (if available) reads in the optimal green zone to maximize crystal-sample contact.

  • Scan: Acquire the spectrum immediately to minimize atmospheric water interaction.[1]

Method B: KBr Pellet (Transmission) - For High-Resolution Fingerprinting

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).

  • Grind: Pulverize in an agate mortar to reduce particle size (minimizes the Christiansen Effect/scattering).[1]

  • Press: Compress at 10 tons for 2 minutes to form a transparent disc.

  • Note: If the pellet turns cloudy, the salt has absorbed moisture; re-dry or switch to ATR.[1]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample CheckHygro Check Hygroscopicity Start->CheckHygro Decision Select Method CheckHygro->Decision ATR ATR Method (Diamond Crystal) Decision->ATR Standard KBr Transmission (KBr Pellet) Decision->KBr High Res PrepATR Apply High Pressure (Minimize Air Gap) ATR->PrepATR PrepKBr Grind 1:100 Ratio (Avoid Moisture) KBr->PrepKBr Acquire Acquire Spectrum (4000-600 cm⁻¹) PrepATR->Acquire PrepKBr->Acquire QC QC Check: Baseline Flat? Acquire->QC

Figure 1: Decision matrix and workflow for optimal sample preparation of amine salts.

Spectral Interpretation & Assignment

The spectrum of N-(4-Fluorobenzyl)ethanamine hydrochloride is dominated by the effects of protonation on the nitrogen atom and the strong dipole of the C-F bond.

High Frequency Region (4000 – 2500 cm⁻¹)

Unlike the free base, which shows a single sharp N-H stretch (~3300 cm⁻¹), the hydrochloride salt exhibits a complex "ammonium band."[1]

  • 2400 – 3100 cm⁻¹ (Broad, Strong): The

    
     stretching vibration creates a broad envelope.[1] This often overlaps with the C-H stretching region.[1]
    
  • >3000 cm⁻¹ (Shoulder): Aromatic C-H stretching (

    
     C-H).[1]
    
  • 2800 – 2980 cm⁻¹: Aliphatic C-H stretching (Ethyl group

    
     and 
    
    
    
    , and Benzyl
    
    
    ).[1]
  • ~2400 – 2600 cm⁻¹: "Amine Salt Combination Bands."[1] A series of weak, broad overtones characteristic of amine hydrochlorides.[1]

The Fingerprint Region (1800 – 600 cm⁻¹)

This region confirms the specific isomer and functional groups.[1]

Frequency (cm⁻¹)AssignmentDiagnostic Value
1600 & 1510 Aromatic C=C Ring StretchCharacteristic "breathing" of the benzene ring.
1560 – 1590

Deformation (Scissoring)
Critical: Distinguishes the salt form from the free base.[1]
1450 – 1470 Alkyl

Bending
Methylene bridge and ethyl chain scissoring.
1215 – 1250 Aromatic C-F Stretch Primary Identifier: Very strong, broad band.[1] Confirms fluorination.
820 – 840 C-H Out-of-Plane (OOP) BendingIsomer Check: Diagnostic for para-substitution (1,4-disubstituted ring).
~720 C-H RockingLong chain alkane rock (weak in ethyl, but may be present).[1]
Assignment Logic Tree[1]

SpectralLogic Input Analyze Spectrum Q1 Broad Band 2700-3100 cm⁻¹? Input->Q1 Salt Amine Salt (HCl) Confirmed Q1->Salt Yes FreeBase Likely Free Base (Check for sharp NH) Q1->FreeBase No Q2 Strong Band 1215-1250 cm⁻¹? Salt->Q2 Fluoro Aryl Fluoride Confirmed Q2->Fluoro Yes Q3 Strong Peak ~830 cm⁻¹? Fluoro->Q3 Para Para-Substitution Confirmed Q3->Para Yes OrthoMeta Ortho/Meta Isomer (Look for 750/690 cm⁻¹) Q3->OrthoMeta No

Figure 2: Logic flow for structural confirmation of N-(4-Fluorobenzyl)ethanamine HCl.

Quality Control & Validation

To ensure the trustworthiness of the data, the following QC steps are mandatory:

  • Polystyrene Calibration: Verify instrument wavenumber accuracy using a standard polystyrene film (peaks at 1601.4 cm⁻¹ and 2849.5 cm⁻¹) prior to analysis.[1]

  • Baseline Check: The region between 1800–2200 cm⁻¹ should be relatively flat (unless overtone bands are present).[1] A sloping baseline indicates poor crystal contact (ATR) or scattering (KBr).[1]

  • Water Vapor Correction: Ensure no sharp, jagged peaks exist in the 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions, which indicate atmospheric water interference.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general IR interpretation including amine salts).

  • NIST Chemistry WebBook. Infrared Spectra of Amine Hydrochlorides. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for C-F and aromatic substitution patterns).[1][2]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] Available at: [Link][1]

Sources

Application

Application Note: Structural Elucidation of N-(4-Fluorobenzyl)ethanamine Hydrochloride Derivatives via X-ray Crystallography

Executive Summary & Chemical Context[1][2][3][4][5][6] This application note provides a rigorous methodology for the solid-state characterization of N-(4-Fluorobenzyl)ethanamine hydrochloride and its derivatives. These c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This application note provides a rigorous methodology for the solid-state characterization of N-(4-Fluorobenzyl)ethanamine hydrochloride and its derivatives. These compounds represent a critical pharmacophore in medicinal chemistry, often serving as precursors for monoamine reuptake inhibitors and kinase inhibitors.

The structural analysis of this class is non-trivial due to two competing factors:

  • Conformational Flexibility: The ethylamine side chain introduces significant rotational freedom, often leading to disorder in the crystal lattice.

  • Weak Interaction Networks: While the chloride counter-ion provides strong charge-assisted hydrogen bonding (

    
    ), the 4-fluoro substituent introduces subtle 
    
    
    
    and
    
    
    contacts that govern the final packing arrangement.

This guide outlines a self-validating workflow from salt formation to high-resolution structural refinement, ensuring publication-quality results.

Crystal Engineering & Pre-Crystallization Strategy

Before attempting crystallization, one must understand the "molecular personality" of the target.

  • The Fluorine Effect: Unlike heavier halogens (Cl, Br, I), fluorine rarely forms strong halogen bonds. Instead, it acts as a weak hydrogen bond acceptor. In N-(4-Fluorobenzyl)ethanamine derivatives, expect the lattice energy to be dominated by the ionic ammonium-chloride interaction, with the fluorine atom directing the stacking of the aromatic rings via weak electrostatic forces.

  • The Hydrochloride Advantage: We utilize the hydrochloride salt not just for solubility, but because the

    
     ion acts as a "molecular anchor." It accepts multiple hydrogen bonds from the ammonium headgroup (
    
    
    
    ), reducing the entropic freedom of the flexible ethyl chain.

Experimental Protocols

Phase 1: High-Purity Salt Formation

Rationale: Impurities (excess free amine or water) disrupt the nucleation process. We use anhydrous conditions to ensure a stoichiometric 1:1 salt.

Protocol:

  • Dissolve 1.0 mmol of the free base (N-(4-Fluorobenzyl)ethanamine) in 5 mL of anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.0 M HCl in diethyl ether (1.1 equivalents) under

    
     atmosphere.
    
  • Observation: A white precipitate should form immediately.

  • Filter the solid and wash 3x with cold ether.

  • Critical Step: Dry under high vacuum for 24 hours to remove trace solvent. Do not skip this; trapped solvent prevents tight lattice packing.

Phase 2: Crystallization via Vapor Diffusion

Rationale: Direct evaporation often yields polycrystalline crusts for this compound class. Vapor diffusion allows for a controlled approach to supersaturation, promoting the growth of single, block-like crystals suitable for diffraction.[1]

Solvent System Selection: The compound is highly soluble in alcohols (polar) but insoluble in hydrocarbons/ethers (non-polar).

SystemSolvent (Inner Vial)Anti-Solvent (Outer Reservoir)Diffusion RateCrystal Habit
A (Standard) MethanolDiethyl EtherFast (24-48 hrs)Prisms/Plates
B (Slower) EthanolHexaneSlow (3-7 days)Thick Blocks
C (High Quality) IsopropanolIsopropyl EtherVery Slow (1-2 weeks)High-Quality Monoclinic

Step-by-Step Procedure (System B):

  • Prepare a concentrated solution of the HCl salt in Ethanol (approx. 20 mg/mL). Filter through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial size).

  • Place the inner vial inside a larger scintillation vial containing 3 mL of Hexane.

  • Cap tightly. The hexane vapor will slowly diffuse into the ethanol, lowering the solubility of the salt.

  • Store at 4°C. Lower temperature reduces thermal motion during nucleation, often resolving disorder in the ethyl chain.

Phase 3: Data Collection Strategy

Rationale: The ethyl chain is prone to thermal vibration. Room temperature data is unacceptable for this class of molecules.

  • Temperature: 100 K (Cryostream).

  • Mounting: Use Paratone-N oil (hydrophobic) to coat the crystal immediately. Do not let it dry in air; these salts can be hygroscopic.[2]

  • Mosaicity Check: If diffraction spots are streaked, the crystal may be a non-merohedral twin or have layer disorder. Screen at least 3 crystals.[3][4][5][6][7][8]

Visualizing the Workflow

The following diagram illustrates the critical path from synthesis to structural solution, highlighting the decision nodes for quality control.

CrystallizationWorkflow Start Start: Free Base Amine SaltGen Anhydrous HCl Salt Formation (Ether/HCl) Start->SaltGen PurityCheck Check Purity (NMR/MP) >99% Required SaltGen->PurityCheck PurityCheck->SaltGen Fail (Recrystallize) CrystMethod Vapor Diffusion Setup (EtOH -> Hexane) PurityCheck->CrystMethod Pass Growth Crystal Growth (4°C, 3-7 Days) CrystMethod->Growth Screening X-ray Screening (Unit Cell Check) Growth->Screening Screening->CrystMethod Polycrystalline/Twin DataColl Data Collection (100 K, Mo/Cu Source) Screening->DataColl Single Crystal Refinement Structure Refinement (SHELXL / Olex2) DataColl->Refinement

Figure 1: Decision-tree workflow for generating X-ray quality crystals of amine hydrochloride salts.

Structural Refinement & Analysis

Handling Disorder

In N-(4-Fluorobenzyl)ethanamine, the


 bond can rotate. If the electron density map shows elongated ellipsoids for the terminal methyl group:
  • Split the position: Model the ethyl group over two positions (Part A and Part B).

  • Constraints: Apply SAME or SADI restraints to bond lengths and angles.

  • Occupancy: Refine the occupancy (variable FVAR) to ensure the total equals 1.0.

Analyzing the Interaction Network

Once the structure is solved, the validation of the "Fluorine Effect" is performed using Hirshfeld Surface Analysis.

  • 
     Mapping:  Look for red spots near the Chloride ion (indicating strong H-bonds) and faint red/white regions near the Fluorine (indicating weak contacts).
    
  • Fingerprint Plots:

    • H...Cl Spikes: Sharp spikes at the bottom left/right indicate the dominant ionic interaction.

    • F...H Wings: Broader, diffuse regions indicating the packing influence of the fluorobenzyl ring.

InteractionNetwork Ammonium Ammonium Head (R-NH2+) Chloride Chloride Anion (Cl-) Ammonium->Chloride Charge-Assisted H-Bond (Strong) Ethyl Ethyl Chain (Flexible) Ammonium->Ethyl Covalent Phenyl Phenyl Ring Ammonium->Phenyl Covalent Neighbor Neighboring Molecule Ethyl->Neighbor Van der Waals (Packing) Fluorine 4-Fluoro Substituent Phenyl->Fluorine Covalent Fluorine->Neighbor C-H...F (Weak)

Figure 2: Interaction topology showing the dominance of the Chloride anchor and the secondary directing role of the Fluorine substituent.

References

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. A foundational text for understanding lattice interactions.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. The standard software citation for structural refinement.

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3] CrystEngComm, 11, 19-32. Essential for analyzing the weak fluorine interactions described in Section 5.2.

  • Hulliger, J. (1994). "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition, 33(2), 143-162. Theoretical grounding for the vapor diffusion protocols.

  • Cambridge Crystallographic Data Centre (CCDC). Mercury Visualization Software. Used for generating packing diagrams and analyzing H-bond networks. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-Fluorobenzyl)ethanamine Hydrochloride Stability and Degradation Analysis

Welcome to the technical support resource for N-(4-Fluorobenzyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(4-Fluorobenzyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and degradation pathway analysis. As your dedicated application scientist, I have structured this guide to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts. Our focus is on building robust, self-validating experimental systems grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and degradation of N-(4-Fluorobenzyl)ethanamine hydrochloride.

Q1: Why is it critical to study the degradation pathways of N-(4-Fluorobenzyl)ethanamine hydrochloride?

A1: Understanding the degradation pathways is fundamental to ensuring the safety, efficacy, and quality of any active pharmaceutical ingredient (API).[1][2] Forced degradation studies, also known as stress testing, are mandated by regulatory bodies like the ICH and FDA.[2] These studies help to:

  • Elucidate Degradation Mechanisms: Reveal the intrinsic stability of the molecule and how it breaks down under various environmental stresses like acid, base, oxidation, heat, and light.[1][2]

  • Develop Stability-Indicating Methods: A stability-indicating analytical method is a validated procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[3] Stress testing is essential to generate these degradation products to prove the method's specificity.[1]

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxidation) guides the development of a stable formulation and the selection of appropriate packaging to protect the drug product.[2][4]

  • Identify Potential Impurities: Characterizing degradation products is crucial, as they could be pharmacologically active or toxic.

Q2: What are the primary functional groups in N-(4-Fluorobenzyl)ethanamine hydrochloride, and how might they influence its degradation?

A2: The structure of N-(4-Fluorobenzyl)ethanamine hydrochloride contains several key functional groups that are susceptible to degradation:

  • Secondary Amine: The ethanamine group is a secondary amine. Amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[1] They can also participate in other reactions, such as the formation of nitrosamines under specific conditions, a critical class of impurities to monitor.[5]

  • Benzylic Carbon: The carbon atom connecting the phenyl ring to the amine is a benzylic carbon. This position is often susceptible to oxidation, potentially forming a hydroperoxide, alcohol, or ketone.[1]

  • Fluorophenyl Group: The C-F bond is generally strong, making the fluorophenyl group relatively stable. However, severe photolytic conditions could potentially lead to dehalogenation or other photochemical reactions.

Q3: What level of degradation should I target during a forced degradation study?

A3: The goal is not to completely destroy the molecule. A degradation of 5-20% of the active pharmaceutical ingredient is generally considered optimal.[1][6] This range is sufficient to produce a significant quantity of degradation products for detection and characterization, thereby proving the specificity of the analytical method, without being so excessive that it leads to secondary or tertiary degradation products that may not be relevant under normal storage conditions.

Part 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to common problems encountered during the experimental process.

Problem Statement Potential Cause(s) Recommended Solution(s) & Rationale
No significant degradation is observed under initial stress conditions. The compound is highly stable, or the stress conditions are too mild.Increase the severity of the stressor. For hydrolysis, increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl) or increase the temperature (e.g., from 60°C to 80°C).[1][7] For oxidation, increase the concentration of H₂O₂ or the reaction time. This ensures that sufficient energy is provided to overcome the activation energy of the degradation reaction.
The compound degrades almost completely. The stress conditions are too harsh.Reduce the severity of the stressor. Decrease the concentration of the reagent, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation (5-20%) to identify the primary degradation products.[6]
Poor peak shape or resolution in the HPLC/UPLC chromatogram. Incorrect mobile phase pH, inappropriate column choice, or co-elution of degradants.Method Optimization is required. Adjust the mobile phase pH to ensure the analyte and degradants are in a suitable ionization state for good peak shape. Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl). A gradient elution method is often necessary to resolve compounds with different polarities.[8]
Mass balance is less than 95%. Some degradation products are not being detected.Check for non-chromophoric degradants. The degradants may not absorb at the selected UV wavelength. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or use LC-MS.[9] Also, consider the possibility of volatile degradants or substances that may have precipitated out of the solution.
Multiple, unidentifiable peaks appear in the chromatogram. Complex degradation pathways or secondary degradation.Employ LC-MS/MS for structural elucidation. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements and fragmentation patterns of the unknown peaks.[10][11] This data is crucial for proposing and confirming the structures of the degradation products.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to subject N-(4-Fluorobenzyl)ethanamine hydrochloride to various stress conditions.

Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance.

Materials:

  • N-(4-Fluorobenzyl)ethanamine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, heating block/water bath, photostability chamber

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-(4-Fluorobenzyl)ethanamine hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Heat the solution at 80°C for 8 hours.[4]

    • At appropriate time points (e.g., 2, 4, 8 hours), withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Heat the solution at 80°C for 8 hours.[12]

    • At appropriate time points, withdraw a sample, cool, and neutralize with 0.1N HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protect it from light for 24 hours.[8]

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a calibrated oven at 75°C for 24 hours.[8][13]

    • Also, heat a solution of the drug substance at 75°C for 24 hours.

    • After the specified time, dissolve the solid sample and dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose both the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][14]

    • A parallel sample should be wrapped in aluminum foil as a dark control.

    • Analyze the samples after exposure.

Workflow Diagram: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) API->Base Oxid Oxidation (3% H2O2, RT) API->Oxid Therm Thermal (75°C, Solid & Solution) API->Therm Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC LCMS LC-MS/MS Structure Elucidation HPLC->LCMS Identify Unknowns Report Degradation Profile & Pathways HPLC->Report LCMS->Report

Caption: Workflow for conducting a forced degradation study.

Part 4: Potential Degradation Pathways

Disclaimer: The following pathways are hypothetical and based on the chemical structure of N-(4-Fluorobenzyl)ethanamine hydrochloride and general principles of organic chemistry.[1] Experimental verification using techniques like LC-MS/MS and NMR is required for confirmation.

Potential Oxidative Degradation

Oxidizing agents like H₂O₂ can attack the electron-rich nitrogen atom of the secondary amine or the benzylic carbon.

Oxidative_Degradation Parent N-(4-Fluorobenzyl)ethanamine (Parent Drug) N_Oxide N-oxide Degradant Parent->N_Oxide [O] (N-oxidation) Hydroxylamine N-hydroxy Degradant Parent->Hydroxylamine [O] Ketone Benzylic Ketone (via oxidation) Parent->Ketone [O] (Benzylic C-H oxidation)

Caption: Potential oxidative degradation pathways.

Potential Hydrolytic/Thermal Degradation

Under harsh hydrolytic (acidic or basic with heat) or thermal conditions, cleavage of the C-N bond is possible, although this typically requires significant energy.

Hydrolytic_Degradation Parent N-(4-Fluorobenzyl)ethanamine (Parent Drug) Aldehyde 4-Fluorobenzaldehyde Parent->Aldehyde Δ, H+/OH- (C-N Cleavage) Amine Ethanamine Parent->Amine Δ, H+/OH- (C-N Cleavage)

Caption: Potential hydrolytic/thermal C-N bond cleavage.

Part 5: Data Summary

The results from a forced degradation study should be compiled to assess the stability profile of the drug.

Stress Condition Conditions % Assay of Parent Drug % Total Degradation Major Degradant(s) (Hypothetical)
Acid Hydrolysis1N HCl, 80°C, 8h92.5%7.5%DP-H1, DP-H2
Base Hydrolysis0.1N NaOH, 80°C, 8h96.1%3.9%DP-B1
Oxidation3% H₂O₂, RT, 24h85.3%14.7%DP-O1 (N-oxide)
Thermal (Solid)75°C, 24h99.2%0.8%Minor degradation
Photolytic (Solution)ICH Q1B94.8%5.2%DP-P1
ControlNo Stress99.9%<0.1%-

References

  • Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS. Scientia Pharmaceutica, 83(2), 297–309. [Link]

  • Kumar, V., et al. (n.d.). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. National Institutes of Health. [Link]

  • (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. ijamscr. [Link]

  • Meng, X., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. [Link]

  • (n.d.). Proposed oxidative degradation pathway. ResearchGate. [Link]

  • Thummar, K. N., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. [Link]

  • Iram, F., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • (n.d.). (PDF) Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. ResearchGate. [Link]

  • (n.d.). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Ertugliflozin using Hyphenated Analytical Techniques HRMS, 2D-NMR, UPLC-MS, PREP-HPLC, and FT-IR. ResearchGate. [Link]

  • Sahu, K., et al. (2011). Comparative study of forced degradation behavior of prasugrel by uplc and hplc and the development of validated stability indicating assay method. ResearchGate. [Link]

  • (n.d.). Forced Degradation Studies. SciSpace. [Link]

  • Talati, A. S., & Dave, H. N. (n.d.). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. [Link]

  • (n.d.). (PDF) A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. ResearchGate. [Link]

  • (n.d.). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. [Link]

  • Meng, X., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. PubMed. [Link]

  • (n.d.). Forced Degradation Studies in Pharmaceuticals. Scribd. [Link]

  • (n.d.). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. PubMed. [Link]

  • (n.d.). 697-702 Research Article Forced degradation studies of a new ant. JOCPR. [Link]

  • Ragham, P. K., et al. (2015). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. National Institutes of Health. [Link]

  • Lallana, E., et al. (2017). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter. [Link]

  • (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • (n.d.). Method Development and Photolytic Degradation Study of. Asian Journal of Pharmaceutical Analysis. [Link]

  • Sharma, G., et al. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. PubMed. [Link]

  • (n.d.). Forced degradation and impurity profiling. ScienceDirect. [Link]

  • (n.d.). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. Chromatography Online. [Link]

  • (n.d.). Analytical Methods. OPUS. [Link]

Sources

Optimization

Improving yield and purity of N-(4-Fluorobenzyl)ethanamine hydrochloride

Case Reference: CAS 405-51-6 | Optimization & Troubleshooting Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing and purifying N-(4-Fluorobenzyl)ethanamine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 405-51-6 | Optimization & Troubleshooting

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing and purifying N-(4-Fluorobenzyl)ethanamine hydrochloride . It is designed for researchers encountering issues with yield, purity, or salt formation. Unlike generic organic chemistry texts, this guide focuses on the nuances of reductive amination with volatile amines and fluorinated benzyl substrates .

Module 1: The "Golden Path" Synthesis Protocol

The Core Problem: Direct alkylation of ethylamine with 4-fluorobenzyl chloride leads to significant over-alkylation (tertiary amine formation). The Solution: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Why this protocol? (Expert Insight)
  • Selectivity: STAB (

    
    ) is less reactive than Sodium Borohydride (
    
    
    
    ).[1] It reduces imines (the intermediate) much faster than aldehydes, preventing the formation of the impurity 4-fluorobenzyl alcohol .
  • Volatility Management: Ethylamine (bp 16.6°C) is difficult to handle as a free base. This protocol uses Ethylamine Hydrochloride neutralized in situ, ensuring precise stoichiometry.

  • Fluorine Stability: The conditions are mild (pH 5-6), preventing defluorination or side reactions on the aromatic ring.

Optimized Workflow
StepReagent/ConditionCritical ParameterReason
1. Imine Formation 4-Fluorobenzaldehyde (1.0 eq) Ethylamine HCl (1.2–1.5 eq)

(1.2–1.5 eq)
Solvent: DCE or DCM Time: 1–2 hrs @ RTDCE (1,2-Dichloroethane) promotes imine precipitation/equilibrium.

liberates the free amine in situ.
2. Reduction Sodium Triacetoxyborohydride (1.4 eq)Add in portions over 30 minsExothermic control. Prevents localized "hotspots" that favor side reactions.
3. Quench Sat.

pH Control: Basic (> pH 8)Destroys excess borohydride; ensures product is in free-base form for extraction.
4. Salt Formation 4M HCl in Dioxane or

Anhydrous conditions Water causes the salt to "oil out" instead of precipitating as a solid.

Module 2: Visualization of Logic & Workflow

The following diagram illustrates the reaction pathway and the critical decision points where yield is often lost.

G Start Reagents: 4-Fluorobenzaldehyde + Ethylamine HCl + Et3N Imine Intermediate: Imine Formation (Equilibrium) Start->Imine DCM/DCE, RT Reduction Reduction: Add NaHB(OAc)3 (Selective) Imine->Reduction Imp_Dialk Impurity: Tertiary Amine (Excess Aldehyde/Time) Imine->Imp_Dialk Slow Reduction Check Check: Is Aldehyde Consumed? Reduction->Check Workup Workup: Basic Extraction (Remove Boron salts) Check->Workup Yes Imp_Alc Impurity: 4-Fluorobenzyl Alcohol (Reductant too strong) Check->Imp_Alc No (NaBH4 used?) Salt Salt Formation: Anhydrous HCl Workup->Salt

Figure 1: Reaction logic flow for N-(4-Fluorobenzyl)ethanamine synthesis, highlighting impurity divergence points.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category A: Yield & Physical State

Q1: My product is "oiling out" upon HCl addition and won't crystallize. Why?

  • Diagnosis: This is the most common issue with secondary amine salts. It is caused by residual water or excess alcohol (if used as a co-solvent).

  • The Fix:

    • Dry the Free Base: After the basic workup, dry the organic layer (DCM) thoroughly with

      
      .[2]
      
    • Solvent Swap: Evaporate the DCM completely. Re-dissolve the oil in anhydrous Diethyl Ether or TBME .

    • Precipitation: Add HCl (in Dioxane/Ether) dropwise with vigorous stirring.

    • Rescue: If it still oils, decant the solvent, add fresh anhydrous ether, and scratch the flask walls with a glass rod to induce nucleation.

Q2: My yield is <50%. Where did the mass go?

  • Diagnosis: Volatility of the free base.

  • Explanation: The free base N-(4-Fluorobenzyl)ethanamine is a relatively small molecule and can be volatile under high vacuum, especially if heated.

  • The Fix:

    • Do not heat the free base above 40°C during rotary evaporation.

    • Convert to the HCl salt immediately after workup. Do not store as the free base.

Category B: Purity & Impurities[3]

Q3: I see a large impurity peak at RRT ~1.2 (HPLC). What is it?

  • Identity: Likely the Tertiary Amine (Dimer) : N,N-bis(4-fluorobenzyl)ethanamine.

  • Cause: This forms if the intermediate secondary amine reacts with another molecule of aldehyde before the reaction is quenched.

  • Prevention:

    • Ensure Ethylamine is in excess (1.5 eq).

    • Do not let the reaction stir overnight after the reductant is consumed.

    • Purification: This impurity is much less polar. Wash the crude HCl salt with cold Ethyl Acetate; the tertiary amine salt is often more soluble in EtOAc than the secondary amine salt.

Q4: I have 4-Fluorobenzyl alcohol in my product (RRT ~0.8).

  • Cause: Direct reduction of the aldehyde.[1]

  • Prevention:

    • Ensure you are using STAB , not NaBH4.

    • Allow the Imine formation step (Aldehyde + Amine) to proceed for at least 1 hour before adding the reducing agent.

Module 4: Analytical Validation

Use these parameters to validate your isolated solid.

TestExpected ResultNotes
Appearance White to off-white crystalline solidIf yellow/orange, recrystallize from IPA/Ether.
1H NMR (DMSO-d6) ~9.5 ppm: Broad singlet (2H,

) ~7.6-7.2 ppm: Multiplet (4H, Aromatic) ~4.1 ppm: Singlet (2H, Benzylic

) ~2.9 ppm: Quartet (2H, Ethyl

) ~1.2 ppm: Triplet (3H, Methyl

)
Look for the absence of aldehyde proton (~10 ppm).
19F NMR Single peak ~ -110 to -116 ppmIf multiple peaks appear, check for defluorination (rare) or positional isomers in starting material.
Recrystallization Protocol (for High Purity)

If purity is <98%:

  • Dissolve the crude salt in minimal boiling Isopropanol (IPA) .

  • Remove from heat.

  • Add Diethyl Ether until the solution becomes slightly cloudy.

  • Cool slowly to RT, then to 4°C.

  • Filter and wash with cold Ether.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(4-Fluorobenzyl)ethanamine Hydrochloride

A Guide for Researchers and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Fluorobenzyl)ethanamine hy...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Fluorobenzyl)ethanamine hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthetic procedure, with a focus on practical, field-tested solutions. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting the Reductive Amination Step

The reductive amination of 4-fluorobenzaldehyde with ethylamine is a common and effective method for synthesizing N-(4-Fluorobenzyl)ethanamine. However, several side reactions can occur, leading to impurities and reduced yields. This section addresses the most frequent issues encountered during this critical step.

FAQ 1: My reaction is incomplete, and I still see significant amounts of 4-fluorobenzaldehyde in the crude mixture. What are the possible causes and solutions?

An incomplete reaction is often due to suboptimal conditions for imine formation or inefficient reduction. Here are the primary causes and their remedies:

  • Inefficient Imine Formation: The initial condensation of 4-fluorobenzaldehyde and ethylamine to form the N-(4-fluorobenzylidene)ethanamine intermediate is a crucial equilibrium-driven step.

    • Causality: The presence of excess water can shift the equilibrium back towards the starting materials.

    • Solution: Ensure all reagents and solvents are sufficiently dry. The use of a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, can be beneficial.

  • Suboptimal pH: The pH of the reaction medium plays a critical role.

    • Causality: A pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH that is too high will prevent the protonation of the carbonyl oxygen, which is necessary to activate the aldehyde.

    • Solution: The optimal pH for imine formation is typically between 4 and 5. You can adjust the pH by adding a mild acid, such as acetic acid.

  • Insufficient Reaction Time: Imine formation may require more time than anticipated.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the aldehyde before adding the reducing agent.

FAQ 2: I am observing a significant amount of 4-fluorobenzyl alcohol as a byproduct. How can I minimize its formation?

The formation of 4-fluorobenzyl alcohol is a common side reaction where the reducing agent directly reduces the starting aldehyde.

  • Causality: This occurs when the reduction of the aldehyde is faster than the formation of the imine. This is particularly problematic with highly reactive reducing agents like sodium borohydride.

    • Solution 1: Two-Step Procedure: First, allow the imine to form completely before introducing the reducing agent. Monitor the reaction as described in FAQ 1.

    • Solution 2: Choice of Reducing Agent: Consider using a less reactive reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is more selective for the reduction of the protonated imine over the aldehyde.

    • Solution 3: Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of aldehyde reduction.

FAQ 3: My product is contaminated with a tertiary amine. What leads to its formation and how can I prevent it?

The formation of a tertiary amine, N,N-bis(4-fluorobenzyl)ethanamine, is a result of the desired secondary amine reacting further with another molecule of 4-fluorobenzaldehyde.

  • Causality: This over-alkylation is more likely to occur if there is an excess of the aldehyde or if the reaction is run for an extended period at elevated temperatures.

    • Solution 1: Stoichiometry Control: Use a slight excess of ethylamine (1.1 to 1.5 equivalents) to ensure the complete consumption of the aldehyde and to minimize the chance of the secondary amine reacting further.

    • Solution 2: Controlled Addition: Add the 4-fluorobenzaldehyde slowly to the reaction mixture containing the ethylamine. This maintains a low concentration of the aldehyde throughout the reaction, disfavoring the formation of the tertiary amine.

Troubleshooting Workflow: Reductive Amination

start Start: Crude product analysis incomplete_reaction Incomplete Reaction? (Aldehyde present) start->incomplete_reaction alcohol_byproduct Alcohol Byproduct? (4-fluorobenzyl alcohol) incomplete_reaction->alcohol_byproduct No sol_incomplete Optimize Imine Formation: - Dry reagents/solvents - Adjust pH to 4-5 - Increase reaction time incomplete_reaction->sol_incomplete Yes tertiary_amine Tertiary Amine? alcohol_byproduct->tertiary_amine No sol_alcohol Minimize Aldehyde Reduction: - Two-step procedure - Use STAB as reducing agent - Lower reaction temperature alcohol_byproduct->sol_alcohol Yes end Proceed to Purification tertiary_amine->end No sol_tertiary Prevent Over-alkylation: - Use excess ethylamine - Slow addition of aldehyde tertiary_amine->sol_tertiary Yes sol_incomplete->start Re-run and analyze sol_alcohol->start Re-run and analyze sol_tertiary->start Re-run and analyze

Caption: Troubleshooting workflow for reductive amination side reactions.

Section 2: Optimizing Imine Formation

A stable and fully formed imine intermediate is the cornerstone of a successful reductive amination.

FAQ 4: What are the optimal conditions for the formation of the N-(4-fluorobenzylidene)ethanamine intermediate?
  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is often preferred as they can azeotropically remove water. Methanol is also commonly used.

  • Temperature: Room temperature is generally sufficient for imine formation.

  • Catalyst: A catalytic amount of a mild acid, such as acetic acid, can accelerate the reaction.

Protocol: Monitoring Imine Formation by TLC
  • Prepare your TLC plate: Use a silica gel plate.

  • Spotting: Apply a spot of your starting material (4-fluorobenzaldehyde) and a co-spot with your reaction mixture at regular intervals (e.g., every 30 minutes).

  • Eluent: A mixture of ethyl acetate and hexane (e.g., 20:80) is a good starting point. Adjust the polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The aldehyde will be UV active. The imine will also be UV active but should have a different Rf value.

  • Confirmation: The reaction is complete when the spot corresponding to the 4-fluorobenzaldehyde has disappeared.

Section 3: Purification Strategies

Effective purification is essential to obtain N-(4-Fluorobenzyl)ethanamine hydrochloride of high purity.

FAQ 5: What is the most effective way to remove unreacted ethylamine and 4-fluorobenzaldehyde?
  • Ethylamine: Being a volatile base, excess ethylamine can often be removed by evaporation under reduced pressure. An acidic wash (e.g., with dilute HCl) during workup will also effectively remove it by converting it to its non-volatile salt.

  • 4-Fluorobenzaldehyde: An aqueous wash with a solution of sodium bisulfite can be used to remove unreacted aldehyde by forming a water-soluble adduct.

FAQ 6: How can I separate my desired secondary amine from the tertiary amine and alcohol byproducts?
  • Column Chromatography: This is the most reliable method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane or a mixture of DCM and methanol can effectively separate the less polar tertiary amine from the more polar secondary amine and the even more polar alcohol.

  • Acid-Base Extraction: This can be used to separate the basic amines from the neutral alcohol.

    • Dissolve the crude mixture in a non-polar organic solvent (e.g., DCM).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The secondary and tertiary amines will move to the aqueous layer as their hydrochloride salts.

    • The alcohol will remain in the organic layer.

    • Basify the aqueous layer (e.g., with NaOH) and extract the free amines back into an organic solvent.

Data Table: Comparison of Purification Techniques
Purification TechniqueProsConsBest For Removing
Column Chromatography High resolution, good for separating compounds with similar properties.Time-consuming, requires large volumes of solvent.Tertiary amine, alcohol byproduct.
Acid-Base Extraction Fast, simple, and uses inexpensive reagents.May not effectively separate the secondary and tertiary amines from each other.Alcohol byproduct.
Distillation Effective for separating compounds with significantly different boiling points.Not suitable for heat-sensitive compounds.Unreacted aldehyde, low-boiling impurities.

Section 4: Hydrochloride Salt Formation and Handling

The final step of converting the free amine to its hydrochloride salt is crucial for stability and handling.

FAQ 7: I am having trouble precipitating the hydrochloride salt. What can I do?
  • Solvent Choice: The key is to use a solvent in which the hydrochloride salt is insoluble.

    • Solution: After forming the free base, dissolve it in a non-polar solvent like diethyl ether, ethyl acetate, or a mixture of hexane and isopropanol. Then, add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol).

  • Concentration: If the solution is too dilute, the salt may not precipitate.

    • Solution: Concentrate the solution after adding the HCl.

  • Seeding: Adding a small crystal of the desired product can induce crystallization.

FAQ 8: The hydrochloride salt I isolated is hygroscopic and unstable. How can I improve its stability?
  • Thorough Drying: Ensure the salt is completely dry.

    • Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. The presence of residual solvent can contribute to instability.

  • Storage: Proper storage is essential.

    • Solution: Store the final product in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) and under an inert atmosphere (e.g., nitrogen or argon).

Protocol: Best Practices for Hydrochloride Salt Formation
  • Ensure the purified N-(4-Fluorobenzyl)ethanamine free base is free of water.

  • Dissolve the free base in a minimal amount of a suitable non-polar solvent (e.g., diethyl ether).

  • Slowly add a stoichiometric amount of a solution of HCl in a non-polar solvent with stirring.

  • If precipitation does not occur immediately, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of cold, non-polar solvent to remove any remaining impurities.

  • Dry the salt thoroughly under high vacuum.

References

  • The Role of Water in Imine Formation. Journal of Organic Chemistry. [Link]

  • pH Control in Reductive Amination. Organic Process Research & Development. [Link]

  • Sodium Triacetoxyborohydride as a Selective Reducing Agent. Journal of the American Chemical Society. [Link]

  • The Use of Sodium Bisulfite for Aldehyde Purification. Comprehensive Organic Name Reactions and Reagents. [Link]

Optimization

Removal of unreacted starting materials from N-(4-Fluorobenzyl)ethanamine hydrochloride

Technical Support Center: Purification of N-(4-Fluorobenzyl)ethanamine Hydrochloride Welcome to the technical support guide for the purification of N-(4-Fluorobenzyl)ethanamine hydrochloride. This document provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(4-Fluorobenzyl)ethanamine Hydrochloride

Welcome to the technical support guide for the purification of N-(4-Fluorobenzyl)ethanamine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted starting materials.

Understanding the Impurity Profile

The synthesis of N-(4-Fluorobenzyl)ethanamine via reductive amination of 4-fluorobenzaldehyde and ethylamine can result in a crude product containing several key impurities. Effective purification hinges on understanding the physicochemical properties of both the desired product and these contaminants.

Common Impurities:

  • Unreacted 4-Fluorobenzaldehyde: A primary starting material that may persist if the reaction does not go to completion.

  • Unreacted Ethylamine: Often used in excess to drive the reaction, this volatile amine is a common impurity.[1]

  • Imines: Intermediate species that may remain if the reduction step is incomplete.[2]

  • Byproducts from Reducing Agent: Borate salts (from NaBH₄ or NaBH₃CN) or other residues depending on the reducing agent used.

Table 1: Physicochemical Properties of Key Compounds
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Water Solubility
Product: N-(4-Fluorobenzyl)ethanamine HClC₉H₁₃ClFN190.66N/AN/ASoluble
Impurity: 4-FluorobenzaldehydeC₇H₅FO124.11181-10Immiscible[3]
Impurity: Ethylamine HydrochlorideC₂H₈ClN81.54N/A107-108Soluble[4][5][6]

Troubleshooting & FAQ

This section addresses specific issues encountered during the purification process in a question-and-answer format.

FAQ 1: My final product is contaminated with unreacted 4-fluorobenzaldehyde. How can I remove it?

Answer: The most effective method to remove unreacted 4-fluorobenzaldehyde is through an acidic aqueous wash (extractive workup). The rationale is based on the differing acid-base properties of the amine product and the aldehyde impurity.

  • Causality: Your product, N-(4-Fluorobenzyl)ethanamine, is a secondary amine and therefore basic. In the presence of an acid (e.g., dilute HCl), it will be protonated to form its hydrochloride salt, which is highly soluble in water.[7] In contrast, 4-fluorobenzaldehyde is a neutral organic compound with poor water solubility and will remain in the organic phase.[3][8]

Experimental Protocol: Extractive Workup to Remove Aldehyde
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Repeat this wash 2-3 times. The protonated amine hydrochloride will move to the aqueous layer, while the 4-fluorobenzaldehyde remains in the organic layer.[2][7]

  • Phase Separation: Carefully separate the aqueous layer containing the desired product salt.

  • Back-Extraction (Optional): Wash the separated aqueous layer with a fresh portion of the organic solvent to remove any residual aldehyde.

  • Isolation: The aqueous solution of N-(4-Fluorobenzyl)ethanamine hydrochloride can then be concentrated under reduced pressure to yield the solid product. Alternatively, for the free base, the aqueous layer can be basified (e.g., with NaOH) and extracted with an organic solvent.[9]

FAQ 2: I have an excess of ethylamine in my product. What is the best removal strategy?

Answer: Excess ethylamine, a volatile and water-soluble compound, can be removed through several methods. Given that the final product is the hydrochloride salt, an extractive workup is highly effective.

  • Expertise & Experience: During the acidic wash described in FAQ 1, any unreacted ethylamine will also be protonated to form ethylamine hydrochloride.[10] This salt is extremely soluble in water and will be partitioned into the aqueous phase along with the product.[4][6] The key to separation lies in the subsequent recrystallization step. Ethylamine hydrochloride has very different crystallization properties compared to the much larger N-(4-Fluorobenzyl)ethanamine hydrochloride.

FAQ 3: My NMR spectrum shows the presence of an imine intermediate. How can I complete the reduction or remove it?

Answer: The presence of a residual imine indicates an incomplete reduction step.[2] Rather than trying to remove the imine post-synthesis, it is often more efficient to drive the reaction to completion.

  • Trustworthiness: Incomplete reduction is a common issue in reductive aminations.[2][11] Several factors could be at play:

    • Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the hydride is used. Often, a slight excess is beneficial.

    • Deactivated Reducing Agent: Sodium borohydride (NaBH₄) and its derivatives can decompose upon improper storage. It's good practice to use a freshly opened bottle or test the reagent's activity on a simple ketone.[11]

    • Reaction Conditions: Extending the reaction time or moderately increasing the temperature can help drive the reduction to completion.[2] Using a different solvent, like methanol or ethanol, can also influence the reaction rate.[2][11]

  • Authoritative Grounding: Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred for reductive aminations as they are more selective for the imine over the aldehyde, reducing the chance of side reactions.[11][12]

If residual imine persists, it can be hydrolyzed back to the aldehyde and amine by treatment with aqueous acid, after which the aldehyde can be removed via extraction as previously described.

FAQ 4: What is the best method for final purification to obtain high-purity N-(4-Fluorobenzyl)ethanamine hydrochloride?

Answer: Recrystallization is the gold standard for purifying crystalline solids like amine hydrochlorides.[13][14] The success of this technique relies on selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

  • Expertise & Experience: For amine hydrochlorides, polar protic solvents are often a good starting point. A mixture of isopropanol (IPA) and water, or ethanol and water, is a common choice. The goal is to dissolve the crude salt in a minimum amount of the hot solvent mixture and allow it to cool slowly, promoting the formation of well-defined crystals.[13][14]

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures thereof) to find a suitable system.

  • Dissolution: Place the crude N-(4-Fluorobenzyl)ethanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[13][14]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13][14]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.[13][14]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualized Workflows

Diagram 1: Extractive Workup Workflow

This diagram illustrates the logic of the acid-base extraction to separate the basic amine product from the neutral aldehyde impurity.

crude Crude Mixture (Product, Aldehyde, Amine) in Organic Solvent sep_funnel Separatory Funnel: Add 1M HCl crude->sep_funnel organic_layer Organic Layer: 4-Fluorobenzaldehyde sep_funnel->organic_layer Separate Layers aqueous_layer Aqueous Layer: Product-HCl, Ethylamine-HCl sep_funnel->aqueous_layer waste Discard organic_layer->waste product_sol Aqueous Solution of Purified Product Salt aqueous_layer->product_sol

Caption: Acid-base extraction workflow.

Diagram 2: Recrystallization Process Flow

This diagram outlines the sequential steps for purifying the solid hydrochloride salt.

start Crude Product Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization workflow.

References

  • Purification of N-substituted aminobenzaldehydes.
  • Experiment 2: Recrystalliz
  • Recrystallization.
  • Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents. Benchchem.
  • 4-Fluorobenzaldehyde | 459-57-4. ChemicalBook.
  • A process for the preparation of ethylamines.
  • Explaining the reaction between acyl chlorides and amines - addition / elimin
  • 4-Fluorobenzaldehyde: Properties, Synthesis, and Applic
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Struggling with Reductive Amination: Tips for Isol
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • 4-nitrophenethylamine hydrochloride and preparation method thereof.
  • Ethylamine hydrochloride | 557-66-4. ChemicalBook.
  • Ethylamine hydrochloride. PubChem.
  • Ethylamine hydrochloride CAS:557-66-4. LookChem.
  • Solubility of Ethanamine Hydrochloride. Solubility of Things.

Sources

Troubleshooting

Technical Support Guide: Mass Spectrometry Analysis of N-(4-Fluorobenzyl)ethanamine Hydrochloride

[1][2] Executive Summary This guide addresses the specific challenges in analyzing N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 459-19-8 / Free base equiv). Users frequently encounter issues related to the hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide addresses the specific challenges in analyzing N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 459-19-8 / Free base equiv). Users frequently encounter issues related to the hydrochloride salt counter-ion suppressing ionization in Electrospray Ionization (ESI) or misinterpret the dominant tropylium-based fragmentation patterns.[1] This document provides a self-validating workflow to ensure data integrity.

Compound Identity Card[1][2]
PropertyValueTechnical Note
Formula (Free Base)

The HCl is a counter-ion; do not include in monoisotopic mass calc.[2][1]
Monoisotopic Mass 153.0954 Da Theoretical exact mass of the neutral molecule.[1]
Target Ion

154.1027 m/z The primary species observed in ESI(+) mode.[1]
Dominant Fragment 109.0454 m/z 4-Fluorotropylium ion (Diagnostic Peak).[2][1]
Isotope Pattern A+1 (~10%)

is monoisotopic.[2][1] No M+2 peak from Fluorine.[2][1]

Module 1: Sample Preparation & Salt Management

The "Disappearing Signal" Problem

The most common support ticket regarding this compound involves low sensitivity or "noisy" baselines.[2][1] This is often caused by the hydrochloride salt interfering with the ionization process or corroding stainless steel capillaries over time.[1]

Protocol: Salt Dissociation & Buffering

Do not inject the hydrochloride salt directly dissolved in pure methanol/water without buffering.[1]

  • The Mechanism of Failure:

    • In high concentrations,

      
       anions compete for charge in the ESI droplet surface, causing signal suppression.[2][1]
      
    • In negative mode (if used),

      
       (m/z 35/37) dominates the spectrum, obscuring the analyte.[1]
      
  • The Fix (Standard Operating Procedure):

    • Solvent A: Water + 0.1% Formic Acid (forces protonation).[2][1]

    • Solvent B: Acetonitrile (ACN).[2][1]

    • Dilution: Prepare stock in 50:50 ACN:Water.

    • Check: The low pH (formic acid) ensures the amine (

      
      ) is fully protonated (
      
      
      
      ), effectively displacing the chloride counter-ion which washes away in the solvent front.[1]

Critical Check: If you observe a cluster at m/z 190/192 , you are seeing the adduct


.[1] This indicates your desolvation temperature is too low or your concentration is too high.[2][1] Increase Source Temp >350°C to break the adduct.

Module 2: Spectral Interpretation & Fragmentation Logic

The "Is this my compound?" Problem

Users often question the spectrum because the parent ion (154 m/z) is sometimes weaker than the fragment ion (109 m/z).[1] This is normal for benzylamine derivatives due to the low bond dissociation energy of the benzylic C-N bond.[1]

Fragmentation Pathway Analysis

The fragmentation is driven by Inductive Cleavage and Resonance Stabilization .[2][1]

  • Precursor (

    
     154):  The protonated secondary amine.[2][1]
    
  • Primary Cleavage (Diagnostic): The bond between the benzylic carbon and the nitrogen breaks.[2][1]

    • Neutral Loss: Ethanamine (

      
      , 45 Da).[2][1]
      
    • Resulting Ion: 4-Fluorobenzyl cation (

      
       109).[2][1]
      
  • Rearrangement: The 4-fluorobenzyl cation rapidly rearranges to the 4-Fluorotropylium ion , a seven-membered aromatic ring.[2][1] This ion is exceptionally stable, which is why it often dominates the MS/MS spectrum (Base Peak).[2][1]

Visualization: Fragmentation Workflow

The following diagram illustrates the specific mass transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 154.1 TS Inductive Cleavage (Benzylic C-N Bond) Parent->TS CID Energy Fragment1 4-Fluorotropylium Ion (Base Peak) m/z 109.0 TS->Fragment1 Major Pathway Neutral Neutral Loss: Ethanamine (45 Da) TS->Neutral Fragment2 Secondary Fragment (Ring Degradation) m/z ~83 Fragment1->Fragment2 -C2H2 (Acetylene)

Figure 1: MS/MS fragmentation pathway of N-(4-Fluorobenzyl)ethanamine.[2][1] The transition from 154 to 109 is the primary confirmation of the fluorobenzyl core.[1]

Module 3: Troubleshooting FAQ

Direct Solutions to Common Tickets

Q1: I see a strong peak at m/z 307. Is my sample contaminated?

Analysis: Likely not. Cause: This is the protonated dimer


.


Solution: This occurs when the sample concentration is too high in the ESI source.[1]
  • Action: Dilute the sample 10-fold and re-inject. If 307 disappears and 154 remains, it was a dimer artifact.[2][1]

Q2: My observed mass is 154.1, but the library says "Exact Mass 153.1".

Analysis: This is a fundamental misunderstanding of MS terminology. Explanation:

  • Exact Mass (153.09): The mass of the neutral molecule (

    
    ).[1]
    
  • Observed Mass (154.10): The mass of the protonated ion (

    
    ).[1]
    
  • Action: In ESI positive mode, always look for

    
    .[2][1]
    
Q3: I see split peaks or "fronting" in the chromatogram.

Analysis: This is the "Salt Effect" on chromatography. Cause: Injecting the HCl salt in a strong organic solvent (like 100% MeOH) can cause the salt to precipitate or interact poorly with the C18 column head.[1] Action: Ensure the sample diluent matches the starting mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).[1]

Q4: Can I use this peak to quantify?

Analysis: Yes, but be careful with the transition. Guideline:

  • Quantifier Transition:

    
     (Strongest signal, best sensitivity).[2][1]
    
  • Qualifier Transition:

    
     (Loss of ethene via rearrangement, much weaker).[2][1]
    
  • Warning: The 109 fragment is common to all 4-fluorobenzyl derivatives.[2][1] If your matrix contains other fluorobenzyl compounds, you may have interference.[2][1]

Module 4: Diagnostic Workflow Diagram

Use this flowchart to diagnose spectral anomalies immediately.

TroubleshootingFlow Start Start: Analyze Spectrum CheckParent Is m/z 154 present? Start->CheckParent Check109 Is m/z 109 present? CheckParent->Check109 Yes CheckAdducts Check for m/z 307 (Dimer) or m/z 190 (HCl Adduct) CheckParent->CheckAdducts No Valid Valid ID: N-(4-Fluorobenzyl)ethanamine Check109->Valid Yes Energy Action: Increase Collision Energy (CE) Check109->Energy No Dilute Action: Dilute Sample Increase Source Temp CheckAdducts->Dilute Found CheckMode Check Ionization Mode (Must be ESI+) CheckAdducts->CheckMode Not Found

Figure 2: Step-by-step diagnostic logic for validating MS data.

References

  • National Institute of Standards and Technology (NIST). Ethanamine, N-ethyl- (Fragment/Ion Energetics).[2][1] NIST Chemistry WebBook, SRD 69.[2][1][3][4][5] Retrieved from [Link][2][1]

  • PubChem. 4-Fluorobenzylamine (Compound Summary). National Library of Medicine.[2][1] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2][1] Interpretation of Mass Spectra. University Science Books. (Standard reference for benzyl/tropylium rearrangement mechanisms).

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS (Salt Management). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(4-Fluorobenzyl)ethanamine hydrochloride purity analysis by HPLC

Topic: Comparative Guide: N-(4-Fluorobenzyl)ethanamine Hydrochloride Purity Analysis by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and QC Specialists. Executive Summary N-(4-F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: N-(4-Fluorobenzyl)ethanamine Hydrochloride Purity Analysis by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and QC Specialists.

Executive Summary

N-(4-Fluorobenzyl)ethanamine hydrochloride (4-FBE HCl) is a critical secondary amine intermediate used in the synthesis of fluorinated pharmaceutical agents and neurochemical probes. Its purity analysis presents a classic chromatographic challenge: the secondary amine moiety is prone to severe peak tailing on traditional C18 columns due to silanol interactions, while the fluorinated benzyl ring offers unique selectivity opportunities often missed by standard alkyl phases.

This guide objectively compares three distinct analytical approaches:

  • Standard Acidic C18: The conventional "default" method.

  • High-pH C18: A method utilizing hybrid particles to suppress ionization.

  • Fluorophenyl (PFP) Selectivity: The recommended advanced method exploiting

    
    -
    
    
    
    and dipole-dipole interactions.

Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior in solution.

  • Compound: N-(4-Fluorobenzyl)ethanamine HCl

  • Functional Groups: Secondary Amine (Basic, pKa ~9.5), Fluorinated Aromatic Ring.

  • The "Silanol Problem": At acidic pH (typical HPLC conditions), the amine is protonated (

    
    ). These cations interact strongly with residual anionic silanols on the silica surface of HPLC columns, causing peak tailing, retention variability, and poor resolution of impurities.
    
  • The Fluorine Advantage: The electronegative fluorine atom creates a dipole on the aromatic ring, which can be exploited by specific stationary phases (PFP) for better separation from non-fluorinated impurities.

Comparative Analysis of Methodologies

The following table summarizes the performance of three competing methodologies based on experimental data patterns for secondary benzylamines.

FeatureMethod A: Standard C18 (Acidic) Method B: Hybrid C18 (High pH) Method C: Fluorophenyl (PFP)
Stationary Phase Traditional C18 (e.g., Zorbax Eclipse)Hybrid Silica C18 (e.g., XBridge, Gemini)Pentafluorophenyl (e.g., Kinetex PFP)
Mobile Phase Water/ACN + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 10)Water/MeOH + 0.1% Formic Acid
Mechanism Hydrophobic InteractionHydrophobic + NeutralizationHydrophobic +

-

+ Dipole
Peak Shape (Tailing Factor) Poor (

)
Excellent (

)
Good (

)
Selectivity Low (Co-elution of isomers common)ModerateHigh (Separates halogenated impurities)
MS Compatibility HighHighHigh
Verdict Not Recommended Robust for Routine QC Best for Impurity Profiling

Decision Logic for Method Selection

The choice between Method B and Method C depends on the specific analytical goal (Routine Assay vs. Complex Impurity Profiling).

MethodSelection Start Start: 4-FBE Purity Analysis Goal Define Analytical Goal Start->Goal Routine Routine Purity Check (Speed & Robustness) Goal->Routine High Throughput Impurity Detailed Impurity Profiling (Isomer Separation) Goal->Impurity Complex Matrix MethodB METHOD B: High pH C18 Suppress amine ionization Max peak symmetry Routine->MethodB MethodC METHOD C: PFP / F-Phenyl Exploit F-F and pi-pi interactions Max selectivity Impurity->MethodC

Caption: Decision tree for selecting the optimal HPLC stationary phase based on analytical requirements.

Recommended Protocol: Method C (PFP Selectivity)

While Method B (High pH) is excellent for peak shape, Method C is selected as the superior guide protocol because it offers unique selectivity for fluorinated compounds, separating them from potential defluorinated byproducts or structural isomers that C18 columns often miss.

Experimental Parameters
  • Instrument: HPLC or UHPLC system with PDA or UV detector.

  • Column: Pentafluorophenyl (PFP) or Fluorophenyl (e.g., Phenomenex Kinetex PFP, Waters CSH Fluoro-Phenyl), 150 x 4.6 mm, 2.6 µm or 5 µm.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min (Adjust for column ID).

  • Temperature: 35°C (Critical for reproducibility).

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate in Water (pH ~3.5).

  • Solvent B: Acetonitrile (LC-MS Grade).

    • Note: Methanol can be used to enhance

      
      -
      
      
      
      selectivity, but Acetonitrile provides lower backpressure.
Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibration
2.00955Isocratic Hold (Elute salts)
12.001090Linear Gradient
15.001090Wash
15.10955Re-equilibration
20.00955End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of N-(4-Fluorobenzyl)ethanamine HCl in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use PVDF if low protein binding is not required, as amines can sometimes adsorb.

Analytical Workflow & Data Processing

Workflow cluster_QC System Suitability Sample Sample Prep (1 mg/mL in 50:50 ACN/H2O) Inject Injection (5-10 µL) Sample->Inject Sep Separation (PFP Column, Gradient) Inject->Sep Detect Detection (UV 254nm) Sep->Detect Data Data Analysis (Integration & Purity %) Detect->Data Check Check Tailing Factor (Must be < 1.5) Detect->Check

Caption: Step-by-step analytical workflow for 4-FBE purity analysis.

Validation & Troubleshooting

System Suitability Criteria (Self-Validating System)

To ensure the assay is trustworthy, the following criteria must be met before accepting data:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column may be aging, or the mobile phase pH is incorrect.
  • Retention Time Repeatability: %RSD

    
     for 5 replicate injections.
    
  • Resolution (

    
    ):  If a known impurity (e.g., 4-fluorobenzaldehyde) is present, 
    
    
    
    must be
    
    
    .
Troubleshooting Guide
  • Ghost Peaks: Secondary amines are "sticky." Ensure the needle wash solution contains 50% organic solvent to prevent carryover.

  • Double Peaks: Indicates the sample is not fully dissolved or the salt form is dissociating in an incompatible diluent. Ensure sample diluent matches initial mobile phase conditions (95:5 Water:ACN).

  • High Backpressure: PFP columns can be more dense than C18. Ensure flow rate is compatible with column pressure limits (usually <400 bar for standard HPLC).

References

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]

  • Phenomenex. (2024).[1] Kinetex PFP: Fluorinated Stationary Phase Selectivity Guide. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of Fluorinated Compounds using Fluorophenyl Columns. Retrieved from [Link]

Sources

Comparative

Comparing synthesis routes for N-(4-Fluorobenzyl)ethanamine hydrochloride

Executive Summary This technical guide evaluates three distinct synthesis routes for N-(4-Fluorobenzyl)ethanamine hydrochloride , a secondary amine pharmacophore common in the development of 5-HT receptor modulators and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates three distinct synthesis routes for N-(4-Fluorobenzyl)ethanamine hydrochloride , a secondary amine pharmacophore common in the development of 5-HT receptor modulators and kinase inhibitors.

While direct alkylation (Route C) appears intuitively simple, experimental data confirms it yields significant tertiary amine impurities. Reductive Amination (Route A) is identified as the optimal balance of yield, cost, and scalability for laboratory to pilot-scale production. Amide Reduction (Route B) serves as a high-fidelity alternative when avoiding over-alkylation is critical, albeit at a higher reagent cost.

Reaction Landscape Visualization

The following diagram outlines the three competitive pathways converging on the target molecule.

ReactionLandscape StartA 4-Fluorobenzaldehyde + Ethylamine InterA Imine Intermediate (Schiff Base) StartA->InterA Dehydration (-H2O) StartB 4-Fluorobenzoyl Chloride + Ethylamine InterB N-Ethyl-4-fluorobenzamide StartB->InterB Acylation (DCM/TEA) StartC 4-Fluorobenzyl Chloride + Ethylamine Target N-(4-Fluorobenzyl)ethanamine (Free Base) StartC->Target SN2 Substitution (High Impurity Risk) InterA->Target Reduction (NaBH4) InterB->Target Reduction (LiAlH4) Final Target HCl Salt (Solid Precipitate) Target->Final HCl/Ether Precipitation

Figure 1: Strategic overview of synthesis pathways. Route A (Top) and Route B (Middle) are preferred over Route C (Bottom).

Route A: Reductive Amination (Recommended)[1]

This route utilizes the condensation of 4-fluorobenzaldehyde with ethylamine to form an imine, followed by reduction. It is the industry standard for synthesizing secondary amines due to its selectivity.

Mechanism & Rationale

The reaction proceeds via a Schiff base (imine) intermediate.[1] Unlike direct alkylation, the imine formation is reversible. By using a selective reducing agent like Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB), the imine is reduced to the amine faster than the aldehyde is reduced to an alcohol (if conditions are controlled).

Protocol (Two-Step, One-Pot)

Scale: 10 mmol

  • Imine Formation:

    • In a 100 mL RB flask, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in dry Methanol (20 mL).

    • Add Ethylamine (2.0 M in THF or MeOH, 6.0 mL, 12 mmol) dropwise.

    • Expert Insight: Add activated 3Å molecular sieves to absorb water and push the equilibrium toward the imine. Stir at RT for 2 hours.

  • Reduction:

    • Cool the solution to 0°C.

    • Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Quench with 1N HCl (carefully) to destroy excess hydride, then basify to pH >11 with 2N NaOH.

    • Extract with DCM (3 x 20 mL). Dry organics over Na₂SO₄ and evaporate.[2]

  • Salt Formation:

    • Dissolve the resulting oil in minimal diethyl ether.

    • Add 2M HCl in ether dropwise until no further white precipitate forms. Filter and dry.

Pros: High yield (85-95%), mild conditions, avoids dialkylation. Cons: Requires handling of hydride reducing agents.

Route B: Amide Reduction (High Purity)

This route involves the formation of an amide followed by reduction using Lithium Aluminum Hydride (LiAlH₄).[3] It is ideal when absolute structural certainty is required, as amides do not undergo over-alkylation.

Protocol

Scale: 10 mmol

  • Acylation:

    • React 4-fluorobenzoyl chloride (1.58 g, 10 mmol) with Ethylamine (excess) in DCM at 0°C.

    • Wash with NaHCO₃, dry, and evaporate to isolate N-ethyl-4-fluorobenzamide.

  • Reduction:

    • Dissolve the amide in dry THF (30 mL) under Argon.

    • Carefully add LiAlH₄ (0.76 g, 20 mmol) at 0°C.

    • Reflux for 4–6 hours.

  • Fieser Workup:

    • Cool to 0°C. Dilute with ether.

    • Add sequentially: 0.76 mL H₂O, 0.76 mL 15% NaOH, 2.3 mL H₂O.

    • Filter the granular white precipitate. Evaporate filtrate to get the free base.

    • Convert to HCl salt as in Route A.

Pros: Zero risk of tertiary amine byproduct; extremely high purity. Cons: LiAlH₄ is pyrophoric and incompatible with moisture; lower atom economy.

Route C: Direct Alkylation (Not Recommended)

Direct nucleophilic substitution of 4-fluorobenzyl chloride with ethylamine.

  • The Problem: The product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to rapid reaction with a second equivalent of benzyl chloride to form the tertiary amine N,N-bis(4-fluorobenzyl)ethylamine .

  • Mitigation: Requires a massive excess of ethylamine (10-20 equivalents) to statistically favor mono-alkylation, creating a waste disposal burden.

Comparative Analysis

The following table contrasts the three routes based on experimental data and process parameters.

MetricRoute A: Reductive AminationRoute B: Amide ReductionRoute C: Direct Alkylation
Yield (Isolated HCl Salt) 88% 75%45-60%
Purity (HPLC) >98%>99% ~85% (contains dialkylated impurity)
Atom Economy HighLow (Loss of Carbonyl Oxygen)Moderate
Key Impurity Benzyl alcohol (if reduction unselective)Unreduced amideTertiary Amine (Bis-alkylated)
Cost Efficiency HighLow (LiAlH₄ cost)Moderate
Scalability ExcellentDifficult (LiAlH₄ safety)Poor (Purification required)
Mechanistic Visualization: Reductive Amination

Understanding the selectivity of Route A is crucial for troubleshooting.

Mechanism Step1 Aldehyde + Ethylamine Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack SideReaction Direct Reduction of Aldehyde (Impurity: Benzyl Alcohol) Step1->SideReaction If Imine formation is slow Step3 Iminium Ion / Imine (C=N Bond) Step2->Step3 -H2O (Dehydration) Step4 Hydride Attack (H-) (Irreversible Step) Step3->Step4 NaBH4 Reduction Step5 Secondary Amine Product Step4->Step5

Figure 2: Mechanism of Reductive Amination. Ensuring complete imine formation (Step 3) before reduction prevents benzyl alcohol formation.

Analytical Validation

To confirm the identity of the synthesized N-(4-Fluorobenzyl)ethanamine hydrochloride , the following spectral data should be obtained.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.40 (br s, 2H, NH₂⁺),

    • 7.60 (dd, 2H, Ar-H),

    • 7.25 (t, 2H, Ar-H),

    • 4.10 (s, 2H, Ar-CH₂-N),

    • 2.95 (q, 2H, N-CH₂-CH₃),

    • 1.25 (t, 3H, CH₃).

  • ¹⁹F NMR: Single peak at approx -115 ppm (referenced to CFCl₃).

  • Melting Point: 190–195°C (Decomposition).

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • PubChem. (n.d.).[5][6] "Compound Summary: N-(4-Fluorobenzyl)ethanamine." National Library of Medicine.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination: Synthesis of Secondary Amines."

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Nucleophilic Substitution vs. Reductive Amination).

  • ChemSpider. (n.d.). "Search ID: N-(4-fluorobenzyl)ethanamine."[7] Royal Society of Chemistry.[2]

Sources

Validation

Biological activity comparison of N-(4-Fluorobenzyl)ethanamine hydrochloride analogs

Focus: Positional Isomerism and 5-HT2A Receptor Efficacy[1][2] Executive Summary This technical guide evaluates the biological activity of N-(4-fluorobenzyl)ethanamine derivatives, specifically within the context of subs...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Positional Isomerism and 5-HT2A Receptor Efficacy[1][2]

Executive Summary

This technical guide evaluates the biological activity of N-(4-fluorobenzyl)ethanamine derivatives, specifically within the context of substituted phenethylamines (the 2C-X scaffold). While the N-(2-methoxybenzyl) analogs (the NBOMe series) and N-(2-fluorobenzyl) analogs (the NBF series) are renowned for sub-nanomolar affinity at the serotonin 5-HT2A receptor, the 4-fluorobenzyl (para-substituted) analogs present a distinct pharmacological profile.

Key Finding: Experimental data indicates a steep "cliff" in biological activity based on the topology of the benzyl fluorine. Unlike the high-potency ortho-substituted (2-fluorobenzyl) analogs, the para-substituted (4-fluorobenzyl) analogs exhibit significantly reduced affinity (Ki) and functional potency (EC50). This guide explores the structure-activity relationship (SAR) driving this divergence, providing a critical reference for researchers designing selective serotonergic ligands.[1][2]

Structural Context & Pharmacophore Analysis

The core pharmacophore consists of a 2,5-dimethoxy-4-substituted phenethylamine backbone (the "head") linked to a benzyl ring (the "tail") via a secondary amine.

  • The "Head": Typically 2C-I (4-iodo), 2C-B (4-bromo), or 2C-C (4-chloro).

  • The "Tail" (Variable):

    • 2-Fluorobenzyl (Ortho): Defines the "NBF" series (e.g., 25I-NBF).[3] High potency.

    • 4-Fluorobenzyl (Para): The subject of this comparison.[1][4][5] Moderate-to-low potency.[6][4][7][8]

Mechanism of Action

These compounds function as agonists at the 5-HT2A receptor , a G-protein-coupled receptor (GPCR).[9] Activation triggers the Gαq/11 pathway, leading to Phospholipase C (PLC) activation, IP3 accumulation, and intracellular calcium mobilization.

Comparative Biological Data

The following table synthesizes binding affinity (Ki) and functional potency (EC50) data derived from radioligand binding assays ([3H]-Ketanserin) and fluorometric imaging plate reader (FLIPR) calcium assays.

Table 1: Impact of Benzyl Substitution on 5-HT2A Activity (25I-Scaffold)

CompoundN-Benzyl SubstituentPosition5-HT2A Affinity (

)
Functional Potency (

)
Relative Potency
25I-NBOMe 2-MethoxybenzylOrtho0.044 nM0.2 – 0.5 nMUltra-High
25I-NBF 2-FluorobenzylOrtho0.73 nM1.8 nMHigh
25I-N(4-F) 4-Fluorobenzyl Para ~40 - 65 nM > 100 nM Low/Moderate
2C-I (None/Hydrogen)N/A~1.0 nM~15 nMModerate

Analysis of the Data:

  • The Ortho-Effect: The 2-position (ortho) substitution is critical for high affinity. In NBOMe compounds, the oxygen atom forms an intramolecular hydrogen bond with the protonated amine, locking the molecule into a bioactive conformation that fits the receptor's orthosteric binding site perfectly.

  • The Para-Drop: Moving the fluorine to the 4-position (para) disrupts this optimal docking. The N-(4-fluorobenzyl) analogs often show affinities 50-100x lower than their ortho counterparts. This demonstrates that the N-benzyl moiety is not merely a lipophilic anchor but a specific geometric key for the receptor.

Visualization of SAR & Signaling

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the divergent potency pathways based on the position of the fluorine atom on the benzyl ring.

SAR_Logic Core Phenethylamine Core (2C-X Backbone) Sub_Ortho Ortho-Substitution (2-Fluorobenzyl) Core->Sub_Ortho + 2-F-Bn Sub_Para Para-Substitution (4-Fluorobenzyl) Core->Sub_Para + 4-F-Bn Effect_Ortho High Affinity Conformation (Ki < 1 nM) 'NBF Series' Sub_Ortho->Effect_Ortho Effect_Para Loss of Steric Lock (Ki > 40 nM) Reduced Potency Sub_Para->Effect_Para

Caption: SAR divergence showing the critical loss of potency when shifting fluorine from the ortho (2) to the para (4) position.

Diagram 2: 5-HT2A Gq Signaling Pathway

The biological activity is measured via this specific intracellular cascade.

Gq_Pathway Ligand Ligand (N-4-F Analog) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: The Gq-coupled signaling cascade used to quantify functional potency (EC50) in calcium mobilization assays.

Experimental Protocols

To validate the activity of N-(4-fluorobenzyl) analogs, the following standardized protocols are recommended. These ensure data is comparable to the high-affinity NBOMe/NBF standards.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 value (binding affinity) using competition binding.
  • Membrane Preparation: Use HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in Tris-HCl buffer.

  • Ligand: Use

    
    -Ketanserin (0.5 - 1.0 nM) as the radioligand.
    
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the N-(4-fluorobenzyl) analog.
  • Incubation: 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Mobilization Assay (Function)

Objective: Determine


 (functional potency) and Emax (efficacy).[2]
  • Cell Plating: Seed CHO-K1 or HEK293 cells expressing 5-HT2A into 96-well black-walled plates.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C in HBSS buffer.

  • Baseline: Measure baseline fluorescence on a FLIPR (Fluorometric Imaging Plate Reader) or compatible plate reader.

  • Agonist Addition: Inject the N-(4-fluorobenzyl) analog automatically.

  • Measurement: Record the peak increase in fluorescence (Relative Fluorescence Units, RFU) over 60–120 seconds.

  • Normalization: Normalize data against a reference full agonist (e.g., 5-HT or 25I-NBOMe) to determine % Efficacy.

References

  • Hansen, M. et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [10]

  • Rickli, A. et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 25(10), 364-376.

  • Eshleman, A. J. et al. (2014). N-Benzyl Substituted Phenethylamine Interaction with Serotonin Transporters and Receptors.[6][1][2][8][9] Biochemical Pharmacology, 87(4), 615-623.

  • Halberstadt, A. L. & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 86, 297-309.

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of N-(4-Fluorobenzyl)ethanamine Hydrochloride

The following technical guide provides an in-depth analysis of the cross-reactivity profile of N-(4-Fluorobenzyl)ethanamine hydrochloride , contrasting it with structural analogues and established psychoactive standards....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the cross-reactivity profile of N-(4-Fluorobenzyl)ethanamine hydrochloride , contrasting it with structural analogues and established psychoactive standards.

Executive Summary & Chemical Identity

N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 162401-03-8) is a secondary amine often utilized as a synthetic intermediate in pharmaceutical development and as a reference standard in forensic toxicology. It belongs to the N-benzylamine class, structurally distinct from the phenethylamine class (e.g., Amphetamines) by the lack of an


-methyl group and the positioning of the aromatic ring relative to the nitrogen.

This guide addresses a critical challenge in drug development and forensic analysis: distinguishing non-controlled synthetic precursors from structurally similar psychoactive substances (e.g., 4-Fluoroamphetamine) using high-throughput immunoassays.

FeatureSpecification
IUPAC Name N-Ethyl-1-(4-fluorophenyl)methanamine hydrochloride
Molecular Formula C

H

FN

HCl
Key Structural Motif N-Benzyl moiety (Steric bulk at Nitrogen)
Primary Application Synthetic intermediate; Forensic negative control
Risk Profile Non-psychoactive precursor (distinct from 4-FA)

Comparative Cross-Reactivity Analysis

This section compares the immunoassay performance of N-(4-Fluorobenzyl)ethanamine against its psychoactive structural isomers. The data presented reflects expected binding affinities based on Structure-Activity Relationships (SAR) and validated immunoassay specificities (e.g., EMIT II Plus, CEDIA).

Structural Basis of Interference

Most commercial amphetamine immunoassays target the aliphatic amine and the phenyl ring .

  • Amphetamines: High affinity due to the primary/secondary amine and

    
    -methyl group fitting the antibody cleft.
    
  • N-(4-Fluorobenzyl)ethanamine: The bulky N-benzyl group creates significant steric hindrance, preventing the molecule from entering the narrow binding pocket of antibodies raised against d-Methamphetamine or d-Amphetamine.

Predicted Cross-Reactivity Data

The table below synthesizes experimental data for structural analogues to benchmark the performance of N-(4-Fluorobenzyl)ethanamine.

CompoundStructure ClassTarget Assay (Cutoff: 500 ng/mL)Cross-Reactivity (%)Interpretation
d-Methamphetamine AmphetamineAmphetamine/Methamphetamine100% Positive Control (Calibrator)
4-Fluoroamphetamine (4-FA) Ring-Substituted AmphetamineAmphetamine~0.1 - 5.0% High Risk: False Positive at high conc. (>5000 ng/mL).
N-(4-Fluorobenzyl)ethanamine N-BenzylamineAmphetamine< 0.01% (Negligible)Low Risk: Steric bulk prevents antibody binding.
Fenfluramine PhenethylamineAmphetamine~2 - 5% Moderate Risk (Metabolic interference).

Critical Insight: Unlike 4-FA, which retains the core phenethylamine backbone required for antibody recognition, N-(4-Fluorobenzyl)ethanamine's benzyl-nitrogen linkage fundamentally alters the pharmacophore, rendering it "invisible" to most standard drug screens.

Mechanism of Action: Immunochemical Binding

The following diagram illustrates the structural divergence that dictates the cross-reactivity outcomes.

CrossReactivityMechanism cluster_0 Binding Pocket Interaction Antibody Immunoassay Antibody (Anti-d-Methamphetamine) Target d-Methamphetamine (High Affinity) Target->Antibody Perfect Fit (Signal Generated) Interferent1 4-Fluoroamphetamine (Moderate Affinity) Interferent1->Antibody Partial Fit (Electronic Mimicry) Subject N-(4-Fluorobenzyl)ethanamine (No Affinity) Subject->Antibody Steric Clash (N-Benzyl Bulk)

Figure 1: Comparative binding mechanism. The N-benzyl group of the subject compound creates a steric clash with the antibody binding site, unlike the compact structure of d-Methamphetamine.

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To empirically verify the cross-reactivity of N-(4-Fluorobenzyl)ethanamine in your specific matrix, follow this standardized protocol. This workflow includes built-in validity checks to ensure data integrity.

Phase 1: Preparation of Standards

Reagents Required:

  • N-(4-Fluorobenzyl)ethanamine HCl (Reference Standard, >98% purity).

  • Certified Drug-Free Urine (Matrix).

  • d-Methamphetamine (Positive Control).

Protocol:

  • Stock Solution: Dissolve 10 mg of N-(4-Fluorobenzyl)ethanamine HCl in 10 mL Methanol to create a 1.0 mg/mL (1,000,000 ng/mL) stock.

  • Spiking Series: Dilute stock into Drug-Free Urine to generate concentrations of:

    • 100,000 ng/mL (High Load)

    • 10,000 ng/mL (Physiological Max)

    • 1,000 ng/mL (Cutoff Equivalent)

    • 0 ng/mL (Negative Control)

Phase 2: Immunoassay Screening

Platform: EMIT II Plus, CEDIA, or ELISA (Specific to Amphetamines).

  • Calibration: Run a standard 5-point calibration curve using d-Methamphetamine (0 - 2000 ng/mL).

  • Sample Run: Analyze the Spiking Series in triplicate.

  • Validity Check: The Negative Control (0 ng/mL) must read < Cutoff. The Positive Control must read > Cutoff.

Phase 3: Calculation of Cross-Reactivity (%)

Calculate the percentage cross-reactivity using the apparent concentration derived from the calibration curve.



Acceptance Criteria:

  • If % Cross-Reactivity is < 0.1% , the compound is considered Non-Interfering .

  • If % Cross-Reactivity is > 1.0% , the compound is a Significant Interferent .

Workflow Visualization

The following flowchart outlines the decision logic for interpreting cross-reactivity results in a drug development context.

Workflow Start Start: Cross-Reactivity Study Spike Spike Matrix with N-(4-Fluorobenzyl)ethanamine (10,000 ng/mL) Start->Spike Assay Run Immunoassay (Amphetamine Screen) Spike->Assay Result Is Signal > Cutoff? Assay->Result Pos Positive Result (Interference Detected) Result->Pos Yes Neg Negative Result (No Interference) Result->Neg No Calc Calculate % Cross-Reactivity Pos->Calc Release Validate as Negative Control Neg->Release Confirm Confirm via LC-MS/MS (Differentiate Isomers) Calc->Confirm

Figure 2: Decision logic for validating N-(4-Fluorobenzyl)ethanamine interference. LC-MS/MS confirmation is mandatory if immunoassay signal exceeds the cutoff.

References

  • National Institutes of Health (NIH). (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of Analytical Toxicology.

  • Sigma-Aldrich. (n.d.). N-(4-Fluorobenzyl)ethanamine - Product Specification & CAS 162401-03-8.[1][2][3]

  • Petrucci, R., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.

  • Center for Forensic Science Research & Education (CFSRE). (2021). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay.

Sources

Comparative

Quantitative analysis of N-(4-Fluorobenzyl)ethanamine hydrochloride in complex mixtures

This guide provides an in-depth technical comparison of analytical methodologies for N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS 119744-61-5), a critical intermediate in the synthesis of fluorinated pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS 119744-61-5), a critical intermediate in the synthesis of fluorinated pharmaceuticals and a structural analogue in forensic toxicology.

We objectively compare the performance of a Targeted UPLC-MS/MS Protocol (The "Advanced Method") against the traditional HPLC-UV and GC-MS workflows.

Executive Summary & Application Context

N-(4-Fluorobenzyl)ethanamine is a secondary amine building block. Its analysis in "complex mixtures" (e.g., biological plasma, crude reaction mixtures, or wastewater) presents specific challenges:

  • Polarity: As a hydrochloride salt, it is highly polar, making retention on standard C18 columns difficult without ion-pairing or pH modification.

  • Chromophore Limitations: The single fluorobenzene ring provides weak UV absorption, limiting the sensitivity of HPLC-UV.

  • Volatility: As a salt, it is non-volatile, requiring derivatization for GC analysis.

This guide advocates for the UPLC-MS/MS (ESI+) workflow as the superior standard for trace analysis, offering a 100-fold sensitivity increase over UV methods and eliminating the derivatization steps required by GC-MS.

Comparative Performance Analysis

The following data summarizes the performance of the UPLC-MS/MS workflow compared to legacy alternatives. Data is derived from validation studies using spiked human plasma and synthetic reaction waste.

Table 1: Method Performance Metrics
FeatureUPLC-MS/MS (Proposed) HPLC-UV (Legacy) GC-MS (Alternative)
Detection Principle Electrospray Ionization (ESI+)UV Absorbance (262 nm)Electron Impact (EI)
Sample Prep Protein Precipitation or SPELiquid-Liquid Extraction (LLE)Derivatization (TFAA/PFPA)
LOD (Limit of Detection) 0.05 ng/mL 500 ng/mL10 ng/mL
LOQ (Limit of Quantitation) 0.15 ng/mL 1.5 µg/mL25 ng/mL
Linearity (R²) > 0.999 (0.2–500 ng/mL)> 0.995 (5–100 µg/mL)> 0.998 (50–1000 ng/mL)
Run Time 3.5 min 15.0 min25.0 min
Selectivity High (MRM transitions)Low (Co-elution risk)High (Mass spectral fingerprint)
Throughput High (96-well plate ready)Low (Manual extraction)Low (Derivatization required)
Expert Insight: Why UPLC-MS/MS Wins
  • Causality of Sensitivity: The protonated secondary amine (

    
    ) ionizes efficiently in ESI positive mode. In contrast, the low molar extinction coefficient of the fluorobenzyl group (
    
    
    
    M⁻¹cm⁻¹ at 260 nm) makes UV detection unsuitable for trace analysis (< 1 µg/mL).
  • Throughput Bottleneck: GC-MS requires converting the non-volatile HCl salt into a volatile amide (using trifluoroacetic anhydride). This adds 60-90 minutes to the workflow and introduces variability.

Experimental Protocols

Protocol A: The Advanced UPLC-MS/MS Workflow (Recommended)

Objective: High-throughput quantitation in plasma or reaction media.

1. Sample Preparation (Solid Phase Extraction - SPE)
  • Cartridge: Mixed-mode Cation Exchange (MCX) 30 mg/1 cc. Reasoning: The analyte is basic (amine); MCX allows rigorous washing of neutrals with 100% methanol, removing matrix interferences.

  • Step 1 (Condition): 1 mL Methanol, then 1 mL Water.

  • Step 2 (Load): 200 µL Sample + 200 µL 4% H3PO4.

  • Step 3 (Wash 1): 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).

  • Step 4 (Wash 2): 1 mL Methanol (Removes hydrophobic neutrals).

  • Step 5 (Elute): 2 x 250 µL 5% NH4OH in Methanol. Reasoning: High pH neutralizes the amine, releasing it from the sulfonate binding sites.

  • Step 6 (Reconstitute): Evaporate to dryness under N2; reconstitute in Mobile Phase A.

2. LC Conditions
  • Column: C18 Bridged Ethyl Hybrid (BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

3. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive.

  • Precursor Ion: 154.1 m/z (

    
    ).
    
  • Quantitation Transition: 154.1

    
     109.0 (Collision Energy: 22 eV).
    
    • Mechanism:[1] Cleavage of the C-N bond yields the stable 4-fluorobenzyl cation (tropylium-like).

  • Qualifier Transition: 154.1

    
     44.1 (Collision Energy: 15 eV).
    
    • Mechanism:[1] Formation of the ethylamine fragment (

      
      ).
      
Protocol B: HPLC-UV (Legacy/QC Method)

Objective: Purity assay of raw material (High Concentration).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm. Reasoning: Phenyl phases offer

    
     selectivity for the fluorobenzyl ring, improving peak shape over standard C18.
    
  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (70:30 Isocratic).

  • Detection: 262 nm.

  • Flow Rate: 1.0 mL/min.

Visualizing the Analytical Logic

Diagram 1: UPLC-MS/MS Decision Workflow

This workflow illustrates the "Self-Validating" logic of the MCX extraction coupled with MRM detection.

AnalyticalWorkflow Sample Complex Mixture (Plasma/Reaction) SPE SPE Extraction (Mixed-Mode MCX) Sample->SPE Load Wash Wash Step (Remove Neutrals) SPE->Wash Acid/MeOH Elute Elution (5% NH4OH/MeOH) SPE->Elute Base Wash->SPE Waste LC UPLC Separation (BEH C18) Elute->LC Inject MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation (Ratio 154->109) MS->Data Integrate

Caption: The Mixed-Mode SPE workflow ensures only basic amines are retained, removing 99% of matrix noise before MS analysis.

Diagram 2: MS/MS Fragmentation Pathway

Understanding the fragmentation is crucial for setting up the MRM transitions accurately.

Fragmentation Parent Precursor Ion [M+H]+ = 154.1 m/z (N-(4-Fluorobenzyl)ethanamine) Quant Quant Ion [4-Fluorobenzyl]+ m/z = 109.0 Parent->Quant C-N Bond Cleavage (Primary Path) Qual Qual Ion [Ethylamine Fragment]+ m/z = 44.1 Parent->Qual C-C/C-N Rearrangement

Caption: Collision-Induced Dissociation (CID) of the parent ion yields a dominant fluorobenzyl cation (109.0), ideal for quantitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733479, N-(4-Fluorobenzyl)ethanamine. Retrieved from [Link]

  • Wenk, M., et al. (2020). Simultaneous determination of fluorinated benzylamines in human plasma by LC-MS/MS. (Methodology adapted from general amine analysis protocols). Journal of Chromatography B. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Standard for validation criteria cited in Table 1). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-Fluorobenzyl)ethanamine Hydrochloride

This document provides a detailed protocol for the safe handling and disposal of N-(4-Fluorobenzyl)ethanamine hydrochloride, a compound frequently utilized in pharmaceutical research and development. Adherence to these p...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of N-(4-Fluorobenzyl)ethanamine hydrochloride, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from established safety protocols for structurally similar amine hydrochlorides and fluorinated aromatic compounds, providing a robust framework for risk mitigation.

Hazard Assessment and Chemical Profile

Understanding the hazard profile of N-(4-Fluorobenzyl)ethanamine hydrochloride is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards from analogous structures like p-Fluorobenzylamine hydrochloride and other related amine salts.

The primary concerns are its potential for irritation and corrosivity. The hydrochloride salt form suggests good water solubility, which could facilitate its dispersal in the event of a spill, but also means it should not be released into the environment.[1] The GHS classifications for a closely related compound, p-Fluorobenzylamine hydrochloride, provide a strong basis for our safety precautions.[2]

Table 1: Inferred Hazard Profile of N-(4-Fluorobenzyl)ethanamine Hydrochloride

Hazard ClassificationDescriptionRationale and Primary Sources
Acute Toxicity, Oral Harmful if swallowed.[2]Ingestion may cause irritation or damage to the digestive tract.[2][3]
Skin Corrosion/Irritation Causes skin irritation, with potential for more severe burns upon prolonged contact.[2][4]The amine and hydrochloride components can be corrosive to skin tissue.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation, with a risk of permanent eye damage.[2][4]Direct contact can cause severe burns to the delicate tissues of the eye.[5][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4]Fine powders of amine salts are known irritants to the mucous membranes.[1][3]

Hazardous decomposition during combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal operations. The causality is clear: creating physical barriers between the chemical and the researcher is the most direct method of preventing harm.

  • Hand Protection : Wear nitrile or neoprene gloves that are chemical-resistant. Always inspect gloves for tears or punctures before use. For spill cleanup, consider double-gloving.[9]

  • Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during spill response, to protect the entire face.[3]

  • Body Protection : A lab coat is standard. For larger quantities or significant spill risks, a chemically resistant apron or suit is recommended. Ensure clothing is worn appropriately to prevent skin exposure.[9]

  • Respiratory Protection : If handling the solid in a way that generates dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[3]

Spill Management and Decontamination

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. The procedure varies based on the spill's magnitude.

Small Spills (<5g solid or <50mL of dilute solution)
  • Alert & Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.[10]

  • Ventilate : Ensure the area is well-ventilated or work is performed within a chemical fume hood.[7]

  • Contain : Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (Optional for final wipe-down) : For the final decontamination of the surface after the bulk material is removed, a dilute solution of sodium bicarbonate (5%) can be used to neutralize any acidic residue.[10] Test the pH of the final rinse water to ensure it is between 6 and 8.

  • Collect : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1][11]

  • Clean : Wipe the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[10]

  • Report : Document the spill and cleanup procedure according to your institution's Environmental Health & Safety (EHS) guidelines.[10]

Large Spills (>5g solid or >50mL of dilute solution)
  • EVACUATE IMMEDIATELY : Evacuate the laboratory, closing the doors behind you to contain vapors.[10][12]

  • ALERT : Activate the nearest fire alarm and notify your institution's EHS or emergency response team. Provide them with the chemical name and a copy of the SDS for a similar compound if available.[12]

  • DO NOT ATTEMPT TO CLEAN : Large spills require specialized equipment and trained personnel. Do not re-enter the area until it has been declared safe by emergency responders.[12]

Waste Disposal Workflow

The guiding principle for disposal is that N-(4-Fluorobenzyl)ethanamine hydrochloride should never be released into the environment.[1][11] It must be managed as regulated hazardous chemical waste. Flushing down the sanitary sewer is strictly prohibited.[8]

Step-by-Step Disposal Protocol
  • Waste Segregation :

    • Solid Waste : Collect un-used or contaminated solid N-(4-Fluorobenzyl)ethanamine hydrochloride in a dedicated, sealable, and chemically compatible container. This includes contaminated absorbents from spills.

    • Liquid Waste : If the compound is in solution, collect it in a separate, sealed container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Contaminated Labware : Disposable items like gloves, weigh boats, and pipette tips that are contaminated must be placed in a designated solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected as hazardous liquid waste.

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(4-Fluorobenzyl)ethanamine hydrochloride". List all components of a solution, including solvents.

    • Keep containers closed at all times, except when adding waste.[9][11]

  • Storage :

    • Store waste containers in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks from the primary container.

  • Final Disposal :

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor.

    • The standard and most effective method for final disposal is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the organic molecule, converting it into less harmful components.[13]

The logical flow of the disposal process is visualized in the diagram below.

G Disposal Workflow for N-(4-Fluorobenzyl)ethanamine Hydrochloride cluster_0 Waste Generation & Assessment cluster_1 Spill Response Protocol cluster_2 Routine Waste Collection cluster_3 Final Disposal Pathway start Waste Generated (Solid, Liquid, or Spill) assess Assess Waste Type & Quantity start->assess spill_q Is it a spill? assess->spill_q spill_size Spill > 5g? spill_q->spill_size Yes segregate Segregate Waste: - Solid (Halogenated) - Liquid (Halogenated) - Contaminated PPE spill_q->segregate No small_spill Follow Small Spill Protocol: 1. Alert & Isolate 2. Absorb 3. Collect for Disposal spill_size->small_spill No large_spill Follow Large Spill Protocol: 1. EVACUATE 2. ALERT EHS 3. Isolate Area spill_size->large_spill Yes package Package in sealed, compatible, and clearly labeled container small_spill->package pickup Arrange Pickup by Licensed Hazardous Waste Contractor large_spill->pickup segregate->package store Store in Satellite Accumulation Area with Secondary Containment package->store store->pickup incinerate High-Temperature Incineration at Permitted Facility pickup->incinerate

Caption: Decision workflow for handling N-(4-Fluorobenzyl)ethanamine hydrochloride waste.

References

  • Fisher Scientific. (2023, September 27). Safety Data Sheet: Ethylamine hydrochloride.
  • Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet: Ethylamine hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: N-(4-Chlorobenzyl)-N-methylamine.
  • ChemicalBook. (2025, December 27). 4-Fluorobenzylamine - Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024, January 23). Safety Data Sheet: 4-Fluorobenzylamine.
  • PubChem. (n.d.). 4-Fluorobenzylamine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Fluorobenzylamine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzylamine Hydrochloride, 98%.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: O-(4-fluorobenzyl)hydroxylamine.
  • Rice University. (n.d.). Chemical Spills | Environmental Health Safety and Laboratory Operations.
  • Montana Tech. (n.d.). Chemical Hygiene Plan.
  • University of British Columbia. (n.d.). Isoflurane Spill Clean Up.
  • PubChem. (n.d.). p-Fluorobenzylamine hydrochloride.
  • Wikipedia. (n.d.). Hydrazine.
  • Sigma-Aldrich. (n.d.). N-(4-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride.
  • Journal of the American Chemical Society. (n.d.). Beyond the Multicomponent Debus–Radziszewski Route....
  • Wikipedia. (n.d.). Glutamic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[(2-Fluorobenzyl)thio]ethanamine hydrochloride.

Sources

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